Cadambine
描述
属性
IUPAC Name |
methyl 17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRROYYXOBYCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Natural Occurrence of Cadambine: A Technical Guide
Cadambine, a prominent monoterpenoid gluco-indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of its discovery, primary natural sources, structural elucidation, and biosynthetic origins. The document further details the experimental protocols for its isolation and biological evaluation, presenting quantitative data in a structured format for researchers, scientists, and drug development professionals.
Discovery and Isolation
This compound was first isolated from the bark of Adina cordifolia. Its structure as a glycosidic monoterpenoid indole (B1671886) alkaloid was subsequently confirmed through comprehensive spectroscopic analysis, primarily high-field proton and 13C-nuclear magnetic resonance (NMR) spectral data.[1][2] Since its initial discovery, this compound and its derivatives, including 3α-dihydrothis compound, 3β-isodihydrothis compound, and this compound acid, have been identified in several other plant species.[3][4] The isolation of a related new indole alkaloid, anthocephaline, alongside this compound from Anthocephalus cadamba has further enriched the chemical diversity of this class of compounds.[4][5]
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Rubiaceae family. The primary and most studied source is Neolamarckia cadamba, commonly known as the Kadamba tree, where the alkaloid is present in the leaves and bark.[6][7]
| Plant Species | Part of Plant | Family | Reference |
| Neolamarckia cadamba (syn. Anthocephalus cadamba, Anthocephalus chinensis) | Leaves, Bark, Stem Bark | Rubiaceae | [1][4][7] |
| Nauclea cadamba | Not specified | Rubiaceae | [8] |
| Adina cordifolia | Bark | Rubiaceae | [2] |
| Nauclea diderrichii | Not specified | Rubiaceae | [9] |
| Uncaria rhynchophylla | Hook-bearing branch | Rubiaceae | [4] |
Structural Elucidation
The structural determination of this compound has been accomplished through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while extensive 1D and 2D NMR experiments are crucial for establishing the connectivity and stereochemistry of the molecule.
Table 2: Spectroscopic Data for this compound
| Data Type | Parameters | Observed Values | Reference |
| Mass Spectrometry (LC-MS) | Precursor Type | [M+H]⁺ | [10] |
| Precursor m/z | 545.211 | [10] | |
| Top 5 Peaks (m/z and relative intensity) | 384.166473 (100), 227.121460 (83.04), 546.217773 (68.08), 228.124969 (66.80), 383.164124 (55.30) | [10] | |
| ¹H-NMR | Key Chemical Shifts (δ ppm) | Data not explicitly provided in search results | [1][11] |
| ¹³C-NMR | Key Chemical Shifts (δ ppm) | Data not explicitly provided in search results | [1][11] |
| Circular Dichroism (CD) | Cotton Effect | Negative | [2][12] |
| Specific Rotation ([α]D) | Value | -140.3° | [2] |
Biosynthesis of this compound
The biosynthesis of this compound originates from the shikimate pathway, leading to the formation of the indole alkaloid precursor, tryptamine (B22526), and the terpenoid pathway, which produces secologanin (B1681713). The key step is the condensation of tryptamine and secologanin to form 3-α-strictosidine, the central precursor for a vast array of monoterpenoid indole alkaloids, including this compound.[6]
Experimental Protocols
Isolation and Purification of this compound from N. cadamba Leaves
This protocol represents a generalized procedure based on common phytochemical extraction techniques.
-
Drying and Pulverization: Air-dry fresh leaves of Neolamarckia cadamba in the shade. Once fully dried, pulverize the leaves into a coarse powder using a mechanical grinder.
-
Extraction: Macerate the powdered leaf material with methanol (B129727) (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the extract.
-
Chromatographic Separation: Subject the ethyl acetate or n-butanol fraction, which typically contains the alkaloids, to column chromatography over silica (B1680970) gel.
-
Gradient Elution: Elute the column with a gradient solvent system, commonly a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent for alkaloids.
-
Final Purification: Pool similar fractions and subject them to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol is adapted from studies evaluating the anti-inflammatory effects of N. cadamba extracts and their constituents.[3]
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Administration: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Aspirin, 200 mg/kg), and test groups receiving different doses of this compound (e.g., 50 and 100 mg/kg) via oral gavage.
-
Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by Dunnett's test, to determine significant differences between the treated and control groups.
Biological and Pharmacological Activities
This compound and its related compounds have demonstrated a range of biological activities. Notably, this compound acid has shown potent antileishmanial activity, while 3β-dihydrothis compound has exhibited significant in vivo anti-inflammatory and analgesic effects.[3][9]
Table 3: Reported Biological Activities of this compound and Derivatives
| Compound | Activity | Assay | Result | Reference |
| This compound | Anticancer | Human colorectal (HCT116) and hepatocellular (HepG2) cell lines | Active constituent | [4] |
| DNA Topoisomerase IB Inhibitor | Leishmania donovani DNA topoisomerase IB inhibition | Potent inhibitor | [4][5] | |
| This compound Acid | Antileishmanial | Leishmania infantum intracellular amastigote form | IC₅₀ = 1 µM | [9] |
| Immunomodulatory | NO production in human macrophages | Induced NO production | [9] | |
| 3β-Dihydrothis compound | Anti-inflammatory | Carrageenan-induced paw edema in vivo | Significantly relieved edema at 100 mg/kg | [3][13] |
| Analgesic | Acetic acid-stimulated writhing in vivo | Decreased number of writhing at 100 mg/kg | [3][13] |
Conclusion
This compound stands out as a significant natural product with a well-defined chemical structure and a biosynthetic pathway rooted in fundamental plant metabolism. Its presence in several medicinal plants, particularly Neolamarckia cadamba, underscores the ethnopharmacological importance of these species. The established protocols for its isolation and the compelling data on its biological activities, especially its anti-inflammatory and antileishmanial potential, position this compound and its derivatives as promising lead compounds for future drug discovery and development endeavors. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antileishmanial activity of quinovic acid glycosides and this compound acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Isolation of Alkaloids from Nauclea cadamba
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for isolating alkaloids from Nauclea cadamba (Kadam), a plant with significant medicinal potential. The guide details experimental protocols, summarizes quantitative data, and visualizes key processes to support research and development in natural product chemistry and drug discovery. The indole (B1671886) alkaloids from Nauclea cadamba have garnered interest for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.
Data Presentation: Quantitative Analysis of Alkaloid Isolation
The isolation of alkaloids from Nauclea cadamba involves a series of extraction and purification steps, with yields varying depending on the plant part, solvent system, and chromatographic technique employed. The following tables summarize the quantitative data extracted from various studies.
| Plant Part | Extraction Solvent(s) | Alkaloid Isolated | Starting Material (kg) | Crude Extract (g) | Final Yield (mg) | Reference |
| Bark | Hexane (B92381), Dichloromethane (B109758) | (+)-Neocadambine A | 1.8 | 17.5 (DCM) | 4.9 | [1] |
| Bark | Hexane, Dichloromethane | (-)-Nauclederine | 1.8 | 17.5 (DCM) | 7.7 | [1] |
| Leaves | Not Specified | 3β-isodihydrothis compound | Not Specified | Not Specified | 69.6 | [2] |
| Bark | Not Specified | 3β-isodihydrothis compound | Not Specified | Not Specified | 29.9 | [2] |
Note: The purity of the isolated alkaloids is generally confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis (HPLC), though specific percentage purity is not always reported in the literature.
Biological Activity of Isolated Alkaloids
Several alkaloids isolated from Nauclea cadamba have demonstrated significant biological activity. This table summarizes the reported activities and, where available, the half-maximal inhibitory concentration (IC50).
| Alkaloid | Biological Activity | IC50 Value | Reference |
| (+)-Neothis compound A | Inhibition of Advanced Glycation End Products (AGEs) | 1.2 mM | [1][3] |
| (-)-Nauclederine | Inhibition of Advanced Glycation End Products (AGEs) | 0.95 mM | [1][3] |
| 3β-dihydrothis compound | Anti-inflammatory, Analgesic | - | [4][5] |
| Neolamarckine A | Inhibition of inducible nitric oxide synthase (iNOS) | Dose-dependent | [1] |
| This compound | DNA Topoisomerase IB Inhibitory Activity | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the isolation and characterization of alkaloids from Nauclea cadamba.
Protocol 1: General Extraction and Fractionation of Alkaloids from Bark[1]
-
Plant Material Preparation: The bark of N. cadamba is collected, dried, and ground into a fine powder.
-
Defatting: The powdered bark (1.8 kg) is first defatted with hexane (10 L) for three days at room temperature to remove non-polar constituents. The hexane extract is then filtered and concentrated using a rotary evaporator.
-
Alkaloid Extraction:
-
The defatted plant material is moistened with an ammonia (B1221849) solution and allowed to stand for 4 hours.
-
The basified material is then re-extracted with dichloromethane (30 L) for three days. The dichloromethane extract is filtered and concentrated to yield the crude alkaloid extract (17.5 g).
-
The plant material is subsequently soaked in methanol (B129727) (28 L) for three days, filtered, and concentrated to obtain the methanol extract.
-
-
Column Chromatography: The dichloromethane extract (1.75 g) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of dichloromethane and methanol (100:0, 95:5, 90:10, 80:10, and 0:100) to obtain five fractions.
Protocol 2: Purification of (+)-Neothis compound A and (-)-Nauclederine[1]
-
Purification of (+)-Neothis compound A:
-
Fraction 3 from the column chromatography of the dichloromethane extract is further purified.
-
A solution of Fraction 3 (20 mg/mL) is subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The separation is achieved using an isocratic mobile phase of 100% methanol at a flow rate of 5 mL/min. The injection volume is 3 mL.
-
This process yields 4.9 mg of (+)-Neothis compound A.
-
-
Purification of (-)-Nauclederine:
-
Fraction 3 is also used for the purification of (-)-nauclederine.
-
This is achieved by column chromatography on a C18 stationary phase, eluting with 100% methanol to yield 7.7 mg of the compound.
-
Protocol 3: Spectroscopic and Spectrometric Analysis[1]
The structures of the isolated alkaloids are elucidated using a combination of spectroscopic and spectrometric techniques:
-
UV-Visible Spectroscopy: Spectra are recorded on a Shimadzu UV-250 UV-visible spectrometer in spectroscopic grade methanol.
-
Infrared Spectroscopy (IR): IR spectra are recorded on a Perkin Elmer Spectrum 1600 FTIR Spectrometer using spectroscopic grade chloroform (B151607) as the solvent.
-
Polarimetry: Optical rotation is measured using a Jasco P-1020 polarimeter.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a BRUKER Advance III 600 NMR spectrometer in deuterated solvents (e.g., CD₃OD, C₅D₅N).
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Mass spectra are obtained from an Agilent HR-ESI-MS system to determine the exact mass and molecular formula.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Alkaloid Isolation
Caption: A flowchart illustrating the key steps in the isolation and purification of alkaloids from Nauclea cadamba bark.
Diagram 2: Proposed Signaling Pathway for Anti-inflammatory Action
Caption: A proposed signaling pathway illustrating the anti-inflammatory effects of Nauclea cadamba alkaloids through the inhibition of the iNOS pathway and modulation of cytokines.
This guide serves as a foundational resource for the scientific community engaged in the exploration of Nauclea cadamba's phytochemical landscape. The detailed protocols and compiled data aim to streamline future research efforts in isolating and characterizing these promising bioactive compounds for potential therapeutic applications.
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Cytokines modulating potential of Neolamarckia cadamba (Roxb.) Bosser | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Phytochemical Analysis of Anthocephalus cadamba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthocephalus cadamba (Roxb.) Miq., a member of the Rubiaceae family and commonly known as the Kadamba tree, is an evergreen tropical tree with significant roles in traditional medicine systems across Asia.[1] Various parts of the plant, including the bark, leaves, fruits, and roots, are utilized in folk medicine to treat a wide range of ailments such as fever, diabetes, skin diseases, inflammation, and microbial infections.[2][3][4] The therapeutic potential of A. cadamba is attributed to its rich and diverse array of phytochemicals.[5][6] This technical guide provides a comprehensive overview of the phytochemical analysis of A. cadamba, detailing the identified compounds, quantitative data, experimental protocols, and key analytical workflows to support further research and drug development initiatives.
Phytochemical Composition
Anthocephalus cadamba is a veritable reservoir of secondary metabolites.[7] The major chemical constituents identified across different parts of the plant include indole (B1671886) alkaloids, terpenoids, triterpenoid (B12794562) glycosides, flavonoids, saponins, and phenolic compounds.[2][8] The bark is particularly noted for its content of tannins, triterpenes, and indole alkaloids like cadambine, cadamine, and their derivatives.[9][10] The leaves are a primary source of glycosidic indole alkaloids and flavonoids such as quercetin (B1663063) and kaempferol.[10][11] The fruits contain essential oils, with major constituents being linalool (B1675412) and geraniol, alongside a high concentration of phenolic and flavonoid compounds.[6][10][11]
Data Presentation: Quantitative and Qualitative Analysis
The following tables summarize the findings from various phytochemical screening and quantitative analysis studies on Anthocephalus cadamba.
Table 1: Qualitative Phytochemical Screening of Anthocephalus cadamba Extracts This table outlines the presence (+) or absence (-) of major phytochemical classes in different plant parts based on the extraction solvent used.
| Phytochemical Class | Plant Part | Petroleum Ether | Chloroform (B151607) | Acetone | Ethanol (B145695) / Methanol | Aqueous | Reference(s) |
| Alkaloids | Bark | - | - | + | + | + | [5][9] |
| Leaves | - | - | - | + | + | [12][13] | |
| Flavonoids | Bark | - | - | + | + | + | [5][11] |
| Leaves | - | - | - | + | + | [12][14] | |
| Fruit | + (High) | + (High) | [6][15] | ||||
| Phenols | Bark | - | - | + | + | + | [5] |
| Leaves | - | + | - | + | - | [12] | |
| Fruit | + (High) | + (High) | [6][15] | ||||
| Saponins | Bark | + | + | - | + | + | [5][9] |
| Leaves | - | + | - | - | - | [12][13] | |
| Tannins | Bark | - | - | - | + | + | [5][10] |
| Leaves | - | + | - | + | - | [12][13] | |
| Terpenoids/Triterpenoids | Bark | - | - | - | + | - | [5] |
| Leaves | + | + | - | + | - | [12] | |
| Steroids | Bark | - | - | - | + | - | [5] |
| Leaves | - | - | - | + | - | [12] | |
| Glycosides | Bark | - | - | - | + | + | [5] |
| Leaves | - | - | - | - | + | [14] | |
| Carbohydrates | Bark | - | + | - | + | + | [5] |
| Leaves | - | - | - | + | + | [12] |
Table 2: Major Bioactive Compounds Identified in Anthocephalus cadamba
| Compound Class | Specific Compound(s) | Plant Part | Reference(s) |
| Indole Alkaloids | This compound, 3α-dihydrothis compound, Isodihydrothis compound, Cadamine, Isocadamine, 3β-isodihyrothis compound-oxide, 3β-dihydrothis compound | Leaves, Bark | [2][9][10][16] |
| Triterpenoids & Saponins | Cadambagenic acid, Quinovic acid, β-sitosterol, Phelasin A/B, 3-O-[α-L-rhamnopyranosyl]-quinovic acid | Stem, Bark | [7][10] |
| Flavonoids | Quercetin, Kaempferol, Naringenin, Catechin | Leaves, Bark, Fruit | [5][11] |
| Phenolic Compounds | Chlorogenic acid, Caffeic acid, Tannic acid, Syringic acid, Gallic acid, Pyrocatechol | Bark, Fruit | [2][15][17] |
| Coumarins | 6,7-Dimethoxy coumarin | Bark | [5] |
| Essential Oils | Linalool, Geraniol, Curcumene, Terpinolene, Camphene, Myrcene | Fruit | [10][11] |
Table 3: Selected Quantitative Analysis of Anthocephalus cadamba Constituents
| Parameter | Plant Part | Value | Reference(s) |
| Total Ash | Leaves | 8.33 ± 0.015% | [13] |
| Acid Insoluble Ash | Leaves | 2.25 ± 0.005% | [13] |
| Water Soluble Ash | Leaves | 1.25 ± 0.01% | [13] |
| Moisture Content | Leaves | 8.12 ± 0.01% | [13] |
| Petroleum Ether Extractive Value | Leaves | 19.40 ± 0.011% | [13] |
| Foaming Index | Leaves | 166.67 | [13] |
| Total Flavonoids | Stem Bark | 7.83 mg/100 g (dry weight) | [1] |
| Total Phenolic Acids | Stem Bark | 12.26 mg/100 g (dry weight) | [1] |
| Mineral Content (Fruit) | Iron (Fe) | 28.3 mg/100 g | [11] |
| Calcium (Ca) | 123.7 mg/100 g | [11] | |
| Zinc (Zn) | 11.05 mg/100 g | [11] | |
| Copper (Cu) | 4.19 mg/100 g | [11] | |
| Magnesium (Mg) | 71.04 mg/100 g | [11] | |
| Potassium (K) | 36.7 mg/100 g | [11] | |
| Sodium (Na) | 10.7 mg/100 g | [11] | |
| Manganese (Mn) | 13.7 mg/100 g | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible phytochemical analysis. The following sections describe common protocols cited in the literature for A. cadamba.
Plant Material Collection and Preparation
-
Collection : Plant materials (leaves, bark, fruits) are collected from their natural habitat.[9] Voucher specimens are typically deposited in a recognized herbarium for authentication.[9][14]
-
Drying : The collected plant material is washed and shade-dried at room temperature for several weeks to prevent the degradation of thermolabile compounds.[12][18]
-
Pulverization : The completely dried material is ground into a coarse powder using a mechanical grinder.[12][18] The powder is then stored in airtight containers, protected from light and moisture, until extraction.
Extraction Procedures
Successive solvent extraction is a common method to fractionate phytochemicals based on their polarity.
-
Soxhlet Extraction/Percolation :
-
The dried powder of the plant material is subjected to successive extraction in a Soxhlet apparatus or by percolation.[9][12]
-
The extraction begins with non-polar solvents and proceeds to solvents of increasing polarity. A typical sequence is Petroleum Ether → Chloroform → Acetone → Ethanol/Methanol → Water.[9][12]
-
Each extraction is carried out for a specified period (e.g., 24-72 hours) until the solvent running through the apparatus becomes colorless.
-
After each solvent extraction, the marc (plant residue) is air-dried before extraction with the next solvent.
-
-
Maceration :
-
Solvent Evaporation :
-
The resulting extracts from all methods are concentrated by evaporating the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[9]
-
Preliminary Phytochemical Screening (Qualitative Tests)
These standard chemical tests are used to detect the presence of different phytochemical classes in the crude extracts.
-
Test for Alkaloids :
-
Test for Flavonoids :
-
Lead Acetate (B1210297) Test : A few drops of 10% lead acetate solution are added to the extract. The formation of a yellow precipitate indicates the presence of flavonoids.[19]
-
-
Test for Phenols and Tannins :
-
Ferric Chloride Test : The extract is treated with a 5% ferric chloride solution. A blue-black or green-black coloration suggests the presence of phenols and tannins.[12]
-
Gelatin Test : The extract is mixed with a 1% gelatin solution containing 10% sodium chloride. The formation of a white precipitate indicates the presence of tannins.[12]
-
-
Test for Saponins :
-
Test for Terpenoids and Steroids :
Advanced Analytical Techniques
For separation, identification, and structural elucidation of specific compounds, advanced techniques are employed.
-
UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) : This powerful hyphenated technique has been used to identify bioactive compounds in the bark and leaf fractions of A. cadamba.[16][20] It allows for the rapid separation of complex mixtures and provides high-resolution mass data, enabling the identification of compounds by comparing their mass and fragmentation patterns with literature values.[16][21]
-
Bio-assay Guided Isolation : This approach involves separating crude extracts into fractions using chromatographic techniques (e.g., column chromatography) and testing each fraction for a specific biological activity (e.g., anticancer). The most active fractions are then subjected to further purification to isolate the pure, active compounds, whose structures are then determined using spectroscopic methods like NMR and Mass Spectrometry.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the phytochemical analysis of Anthocephalus cadamba.
Caption: General workflow for phytochemical analysis of Anthocephalus cadamba.
Caption: Relationship between phytochemical classes and biological activities.
Conclusion
Anthocephalus cadamba is a rich source of diverse and pharmacologically significant phytochemicals.[5] Qualitative and quantitative analyses have consistently revealed the presence of potent compound classes, including alkaloids, flavonoids, and triterpenoids, which are linked to the plant's traditional therapeutic uses.[2][11] The application of modern analytical techniques like UPLC-ESI-QTOF-MS has enabled the precise identification of novel and known bioactive molecules.[16] The standardized protocols for extraction and screening detailed in this guide provide a solid foundation for researchers. Future work should focus on bio-assay guided isolation to discover novel drug leads, mechanistic studies to understand the pharmacological actions of isolated compounds, and the development of standardized extracts for potential phytopharmaceutical products.
References
- 1. Cadamba: A miraculous tree having enormous pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. ijpbr.in [ijpbr.in]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Phytochemical Evaluation of Anthocephalus Cadamba and Invitro Cytotoxicity Studies | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]
- 7. jetir.org [jetir.org]
- 8. ijbpas.com [ijbpas.com]
- 9. Antimicrobial, Wound Healing and Antioxidant Activities of Anthocephalus Cadamba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. ijrpr.com [ijrpr.com]
- 12. ijsar.in [ijsar.in]
- 13. researchgate.net [researchgate.net]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. jddhs.com [jddhs.com]
- 16. Antioxidant, Antigenotoxic and Cytotoxic Activity of Anthocephalus cadamba (Roxb.) Miq. Bark Fractions and their Phytochemical Analysis using UPLC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. ajrbps.com [ajrbps.com]
- 19. ijcrt.org [ijcrt.org]
- 20. Antioxidant activity and identification of bioactive compounds from leaves of Anthocephalus cadamba by ultra-performance liquid chromatography/electrospray ionization quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Biosynthesis of Cadambine: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the biosynthesis pathway of cadambine, a significant monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Rubiaceae family, notably in Neolamarckia cadamba. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic engineering and pharmaceutical applications of this complex natural product.
Introduction to this compound
This compound and its derivatives are attracting considerable attention in the scientific community due to their wide range of pharmacological activities, including potential antimicrobial, antioxidant, and anti-inflammatory properties. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This guide delineates the enzymatic steps, key intermediates, and regulatory mechanisms governing the formation of this compound in plants.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that originates from primary metabolites and involves a series of enzymatic reactions. The pathway can be broadly divided into three main stages: the formation of the indole precursor tryptamine (B22526), the synthesis of the monoterpenoid precursor secologanin (B1681713), and their subsequent condensation and modification to form this compound.
Tryptamine Biosynthesis
The indole component of this compound, tryptamine, is derived from the aromatic amino acid tryptophan. The biosynthesis of tryptophan proceeds through the shikimate pathway, a well-characterized route in plants. The final step in tryptamine formation is the decarboxylation of tryptophan, catalyzed by the enzyme tryptophan decarboxylase (TDC) .
Secologanin Biosynthesis (Seco-iridoid Pathway)
The monoterpenoid precursor, secologanin, is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps in the seco-iridoid pathway leading to secologanin are as follows:
-
Geraniol (B1671447) Synthesis: Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is converted to geraniol by geraniol synthase (GS) .
-
Hydroxylation and Oxidation: Geraniol is then hydroxylated by geraniol 10-hydroxylase (G10H) , a cytochrome P450 enzyme, to produce 10-hydroxygeraniol. This is followed by a series of oxidation steps.
-
Iridoid Skeleton Formation: The oxidized intermediates are cyclized by iridoid synthase (IS) to form the characteristic iridoid skeleton.
-
Further Modifications: A cascade of enzymatic reactions involving hydroxylases, oxidoreductases, and glucosyltransferases modifies the iridoid intermediate, ultimately leading to the formation of loganin (B1675030).
-
Secologanin Formation: Finally, secologanin synthase (SLS) , another cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to produce secologanin.
Strictosidine (B192452) Formation and Conversion to this compound
The convergence of the tryptamine and secologanin pathways marks a critical juncture in MIA biosynthesis.
-
Strictosidine Synthesis: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3-alpha-strictosidine.[1] This is the central precursor for virtually all monoterpenoid indole alkaloids.[2] The reaction catalyzed by STR is a rate-limiting step in the overall pathway.[2]
-
Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone.[3][4] This deglycosylation is a key activation step.[5]
-
Formation of this compound: The unstable aglycone undergoes a series of spontaneous and enzyme-catalyzed rearrangements and cyclizations to form the complex pentacyclic structure of this compound. Recent research has identified a new intermediate in this part of the pathway, epoxystrictosidine.[6] The exact enzymatic steps leading from the strictosidine aglycone to this compound are still under investigation.
Quantitative Data on Key Enzymes
The following table summarizes available quantitative data for the key enzymes involved in the early stages of this compound biosynthesis. It is important to note that these values are often determined using enzymes from model organisms in MIA research, such as Catharanthus roseus and Rauvolfia serpentina, and may vary in Neolamarckia cadamba.
| Enzyme | Source Organism | Substrate(s) | Km | Vmax | kcat | Reference(s) |
| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3 mM | - | - | [7] |
| Secologanin | 3.4 mM | - | - | [7] | ||
| Rauvolfia serpentina | Tryptamine | - | - | - | [8] | |
| Secologanin | - | - | - | [8] | ||
| Strictosidine β-D-Glucosidase (SGD) | Catharanthus roseus | Strictosidine | - | - | - | [2] |
| Rauvolfia serpentina | Strictosidine | - | - | - | [9] |
Note: Comprehensive kinetic data for these enzymes, especially from N. cadamba, is still an active area of research. The provided data is based on available literature and may not be exhaustive.
Experimental Protocols
Strictosidine Synthase (STR) Enzyme Assay
Objective: To determine the activity of strictosidine synthase by measuring the formation of strictosidine from tryptamine and secologanin.
Materials:
-
Enzyme extract (e.g., crude protein extract from plant tissue or purified recombinant STR)
-
Tryptamine hydrochloride solution
-
Secologanin solution
-
Potassium phosphate buffer (pH 6.8)
-
Ethyl acetate (B1210297)
-
5 M Sulfuric acid
-
Spectrophotometer or HPLC system
Procedure (Spectrophotometric Method): [6]
-
Prepare the reaction mixture containing potassium phosphate buffer, tryptamine, and secologanin.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the enzyme extract.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid or by rapid cooling.
-
Extract the product, strictosidine, with ethyl acetate.
-
Evaporate the ethyl acetate and resuspend the residue.
-
For the spectrophotometric assay, heat the residue with 5 M H2SO4 for 45 minutes and measure the absorbance at 348 nm.[6]
-
Calculate the amount of strictosidine produced by comparing the absorbance to a standard curve of strictosidine treated in the same manner.
Procedure (HPLC Method): [10]
-
Follow steps 1-5 of the spectrophotometric method.
-
After stopping the reaction, centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant directly by reverse-phase HPLC.
-
Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).
-
Monitor the elution of strictosidine and the consumption of tryptamine at their respective absorption maxima (e.g., 280 nm for tryptamine and 225 nm for strictosidine).
-
Quantify the amount of strictosidine formed and tryptamine consumed by comparing peak areas to standard curves.
Strictosidine β-D-Glucosidase (SGD) Enzyme Assay
Objective: To measure the activity of SGD by monitoring the deglycosylation of strictosidine.
Materials:
-
Enzyme extract (e.g., crude protein extract or purified recombinant SGD)
-
Strictosidine solution
-
Sodium phosphate buffer (pH 6.0)
-
Glucose oxidase/peroxidase reagent (for glucose quantification)
-
HPLC system
Procedure (Glucose Quantification Method):
-
Prepare the reaction mixture containing sodium phosphate buffer and strictosidine.
-
Pre-incubate at the optimal temperature.
-
Start the reaction by adding the enzyme extract.
-
Incubate for a specific time.
-
Stop the reaction (e.g., by boiling).
-
Measure the amount of glucose released using a coupled enzymatic assay with glucose oxidase and peroxidase, which produces a colored product that can be measured spectrophotometrically.
Procedure (HPLC Method):
-
Follow steps 1-5 of the glucose quantification method.
-
Analyze the reaction mixture by reverse-phase HPLC.
-
Monitor the disappearance of the strictosidine peak and the appearance of the aglycone product peak(s).
-
Quantify the reaction by integrating the peak areas and comparing them to a standard curve of strictosidine.
Analysis of this compound and Intermediates by LC-MS/MS
Objective: To identify and quantify this compound and its biosynthetic intermediates in plant extracts.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
Sample Preparation:
-
Grind plant tissue (e.g., leaves, bark) to a fine powder in liquid nitrogen.
-
Extract the metabolites with a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture).
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan (MS1) to detect the precursor ions of the target compounds.
-
Conduct tandem mass spectrometry (MS/MS or MS2) experiments on the precursor ions to obtain characteristic fragmentation patterns for identification.
-
For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, monitoring specific precursor-to-product ion transitions for each analyte.
-
-
Data Analysis: Identify compounds by comparing their retention times and MS/MS spectra with those of authentic standards or with data from spectral libraries. Quantify the compounds by constructing calibration curves using authentic standards.
Visualization of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: The biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Elucidating a Biosynthetic Pathway
Caption: A generalized workflow for elucidating a plant biosynthetic pathway.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other specialized metabolic pathways, is tightly regulated at multiple levels.
-
Transcriptional Regulation: The expression of biosynthetic genes is controlled by a network of transcription factors (TFs). In the context of MIA biosynthesis, several families of TFs, including AP2/ERF, bHLH, WRKY, and MYB, have been shown to play crucial roles.[13] For instance, ORCA transcription factors are known to regulate the expression of several genes in the MIA pathway in Catharanthus roseus.
-
Hormonal Regulation: Jasmonates (e.g., methyl jasmonate) are potent elicitors of MIA biosynthesis.[14] Application of jasmonates can lead to the upregulation of key biosynthetic genes, including TDC and STR, resulting in increased alkaloid accumulation.
-
Developmental and Environmental Cues: The production of this compound can also be influenced by the developmental stage of the plant and by various environmental stresses, which can trigger the defense-related secondary metabolic pathways.
Conclusion
The elucidation of the this compound biosynthetic pathway is a complex and ongoing endeavor. This technical guide provides a comprehensive overview of the current understanding of this intricate process. Further research, particularly in Neolamarckia cadamba, is needed to fully characterize all the enzymatic steps and regulatory networks. A complete understanding of this pathway will pave the way for the sustainable production of this compound and its derivatives for pharmaceutical and other applications.
References
- 1. Transcriptional regulation of monoterpenoid indole alkaloid biosynthesis in Catharanthus roseus - Leiden University [universiteitleiden.nl]
- 2. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. Secologanin - Wikipedia [en.wikipedia.org]
- 6. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-Wide Identification and Expression Analysis of WRKY Gene Family in Neolamarckia cadamba - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Speculated Mechanisms of Action of Cadambine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cadambine, a monoterpenoid gluco-indole alkaloid isolated from plants of the Nauclea genus, has garnered scientific interest for its diverse pharmacological activities.[1] Preclinical studies have suggested its potential as an anti-inflammatory, antileishmanial, anticancer, and neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding and speculative mechanisms underlying the therapeutic effects of this compound and its derivatives. The information is presented to aid researchers and professionals in drug discovery and development in their exploration of this promising natural compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.
Table 1: Antileishmanial and Cytotoxic Activities of this compound and Related Compounds
| Compound | Target/Cell Line | Activity | IC50 Value | Reference |
| This compound Acid | Leishmania infantum (amastigote) | Antileishmanial | 1 µM | [2] |
| 3β-dihydrothis compound | HCT116 (human colorectal carcinoma) | Cytotoxicity | 45 ± 4 µg/mL | [3] |
| α-dihydrothis compound | HepG2 (human hepatocellular carcinoma) | Cytotoxicity | 89 ± 7 µg/mL | [3] |
| α-dihydrothis compound | Plasmodium falciparum (K1 strain) | Antimalarial | 6.6 µM | [3] |
| This compound | Vero (monkey kidney) cells | Cytotoxicity | No cytotoxicity observed | [3] |
Table 2: In-silico Docking and In-vivo Anti-inflammatory/Analgesic Activity
| Compound | Target | Method | Binding Affinity (kcal/mol) | In-vivo Activity (100 mg/kg) | Reference |
| This compound derivatives | BACE-1 | In-silico docking | >8.0 | Not Applicable | [3] |
| 3β-dihydrothis compound | Not specified | Carrageenan-induced paw edema | Not Applicable | Significant relief of paw edema | [3][4] |
| 3β-dihydrothis compound | Not specified | Acetic acid-induced writhing | Not Applicable | Decreased number of writhing | [3][4] |
Speculated Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation. However, several key pathways and targets have been proposed based on in-vitro and in-vivo studies.
Anti-inflammatory Activity
Studies on derivatives like 3β-dihydrothis compound suggest a potent anti-inflammatory effect. This is speculated to occur through the inhibition of key inflammatory mediators.
-
Inhibition of Inflammatory Mediators: 3β-dihydrothis compound has been shown to inhibit the secretion of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in LPS-activated RAW 264.7 macrophage cells.[4] This suggests an upstream regulation of inflammatory signaling pathways, potentially involving NF-κB.
Caption: Speculated Anti-inflammatory Signaling Pathway of this compound Derivatives.
Antileishmanial Activity
This compound acid has demonstrated strong and specific activity against the intracellular amastigote form of Leishmania infantum.[2] Two distinct mechanisms have been proposed for related compounds isolated from Nauclea diderrichii:
-
Immunomodulatory Effect: this compound acid is suggested to exert an immunomodulatory effect by inducing the production of nitric oxide (NO) in human macrophages, a key molecule in the host defense against intracellular pathogens.[2]
-
Inhibition of Parasite Internalization: While not directly attributed to this compound acid, co-isolated quinovic acid glycosides were shown to inhibit parasite internalization by interfering with promastigotes.[2]
-
Inhibition of DNA Topoisomerase IB: this compound has been identified as a potent inhibitor of Leishmania donovani DNA Topoisomerase IB (LdTOP1LS).[5][6][7] This enzyme is crucial for DNA replication and repair in the parasite, making it a promising drug target.
Caption: Dual Speculative Antileishmanial Mechanisms of this compound Compounds.
Neuroprotective Effects
This compound has shown neuroprotective efficacy against cadmium-induced toxicity in primary neonatal rat brain cells.[8][9] The proposed mechanism involves the mitigation of oxidative stress and the inhibition of apoptotic pathways.
-
Reduction of Oxidative Stress: this compound treatment reversed the cadmium-induced generation of reactive oxygen species (ROS).[8][9]
-
Calcium Homeostasis: It also reversed the increase in intracellular calcium levels caused by cadmium.[8]
-
Mitochondrial Integrity: this compound was found to prevent the loss of mitochondrial membrane potential (MMP).[8]
-
Inhibition of Apoptosis: The compound inhibited cadmium-induced apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antileishmanial activity of quinovic acid glycosides and this compound acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anthocephaline, a new indole alkaloid and this compound, a potent inhibitor of DNA topoisomerase IB of Leishmania donovani (LdTOP1LS), isolated from Anthocephalus cadamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. scialert.net [scialert.net]
- 9. imrpress.com [imrpress.com]
Potential Therapeutic Targets of Cadambine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cadambine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from Neolamarckia cadamba, has demonstrated a spectrum of pharmacological activities suggesting its potential as a lead compound for drug development. Preclinical studies have highlighted its anti-inflammatory, neuroprotective, anticancer, and antileishmanial properties. This document provides an in-depth analysis of the potential therapeutic targets of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While the full extent of this compound's molecular interactions is still under investigation, current evidence points toward several key proteins and pathways that are modulated by this natural compound. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound and its derivatives are natural products that have garnered significant interest for their diverse biological effects.[1][2] The core structure of this compound provides a scaffold for potential modification to enhance potency and selectivity against various therapeutic targets. This guide focuses on elucidating these targets and the mechanisms through which this compound exerts its pharmacological effects.
Potential Therapeutic Targets and Pharmacological Activities
Anti-inflammatory Activity
This compound and related alkaloids from Neolamarckia cadamba have shown significant anti-inflammatory effects. The primary mechanism appears to be the inhibition of key inflammatory mediators.
Identified Targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.
-
Interleukin-1beta (IL-1β): Another critical pro-inflammatory cytokine involved in a wide range of inflammatory responses.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[3]
Quantitative Data:
| Compound/Fraction | Target | Activity | Concentration | Source |
| Dihydrothis compound | COX-2, IL-1β, TNF-α | Inhibition of secretion | 10 µg/mL | [4] |
| Alkaloid Rich Fraction (ACALK) | COX-2 | 36.79% inhibition | 100 µg/mL | [5] |
| This compound Acid | Nitric Oxide (NO) | Induction of production in macrophages | Not specified | [6] |
Neuroprotective Effects
This compound has demonstrated neuroprotective properties, particularly against heavy metal-induced toxicity.
Identified Mechanisms and Potential Targets:
-
Reduction of Reactive Oxygen Species (ROS): this compound mitigates oxidative stress, a key factor in neuronal damage.
-
Modulation of Intracellular Calcium Levels: It helps in maintaining calcium homeostasis, preventing excitotoxicity.
-
Inhibition of Apoptosis: this compound interferes with the apoptotic cascade in neuronal cells. Key molecular targets in this pathway include:
-
Bcl-2 family proteins (Bcl-2 and Bax): Regulators of the intrinsic apoptotic pathway.
-
Caspases: Executioner enzymes of apoptosis.
-
Quantitative Data:
While direct binding affinities are not reported, experimental concentrations that elicit a neuroprotective effect have been documented.
| Compound | Model | Effect | Concentration | Source |
| This compound | Cadmium-induced neurotoxicity in primary brain neonatal rat cells | Reversal of toxicity, decreased intracellular calcium, quenched ROS | 20 µM | [7][8] |
Anticancer Activity
Extracts from Neolamarckia cadamba, containing this compound, have shown promise in cancer research, particularly against breast cancer cell lines.
Identified Mechanisms and Potential Targets:
-
Induction of Apoptosis: Similar to its neuroprotective role, this compound appears to trigger programmed cell death in cancer cells through the mitochondrial pathway.
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.
Quantitative Data:
The IC50 value has been determined for the crude extract, but not for isolated this compound.
| Substance | Cell Line | Effect | IC50 | Source |
| Neolamarckia cadamba leaves' ethanol (B145695) extract | MCF-7 (human breast cancer) | Cell cycle arrest at G1 phase and apoptosis induction | 0.2 mg/ml | [9] |
Antileishmanial Activity
This compound has been identified as a potent inhibitor of a key enzyme in the parasite Leishmania donovani.
Identified Target:
-
DNA Topoisomerase IB: An essential enzyme for DNA replication and repair in the parasite. Inhibition of this enzyme leads to parasite death.[10]
Quantitative Data:
While described as a "potent inhibitor," a specific IC50 value for this compound against Leishmania donovani DNA Topoisomerase IB is not yet published in the available literature. For context, other inhibitors of this enzyme have reported IC50 values in the low micromolar range.[11] this compound acid has also shown strong antileishmanial activity against the intracellular amastigote form of Leishmania infantum with a reported IC50 of 1 µM.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound.
Experimental Workflows
The following diagrams outline the general workflows for key experiments used to characterize the activity of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. Deletion Study of DNA Topoisomerase IB from Leishmania donovani: Searching for a Minimal Functional Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Cadambine
For Immediate Release
This technical guide provides an in-depth overview of the biological activity screening of cadambine, a monoterpenoid gluco-indole alkaloid isolated from Nauclea cadamba. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It summarizes key biological activities, presents quantitative data, details experimental protocols, and visualizes relevant biochemical pathways.
Introduction
This compound and its analogues are natural products with a growing body of research highlighting their significant pharmacological properties. Sourced from the medicinal plant Nauclea cadamba (also known as Neolamarckia cadamba or Anthocephalus cadamba), these compounds have demonstrated a range of biological activities, positioning them as promising candidates for further drug development. This guide focuses on the screening of this compound's antileishmanial, anticancer, anti-inflammatory, and neuroprotective activities.
Summary of Biological Activities and Quantitative Data
The biological activities of this compound and its derivatives have been evaluated through various in vitro and in vivo screening assays. The following table summarizes the key quantitative data obtained from these studies.
| Biological Activity | Compound | Assay Type | Cell Line / Model | Result | Citation(s) |
| Antileishmanial | This compound Acid | Intracellular Amastigote Viability | Leishmania infantum infected human macrophages | IC50: 1 µM | [1] |
| This compound | DNA Topoisomerase IB Inhibition | Leishmania donovani | Potent Inhibitor | [2][3] | |
| Anticancer | This compound | Cytotoxicity Assay | HCT116 (Human Colorectal Carcinoma) | IC50: 45 ± 4 µg/mL | [4] |
| This compound | Cytotoxicity Assay | HepG2 (Human Hepatocellular Carcinoma) | Active (Specific IC50 not reported) | [4] | |
| Anti-inflammatory | 3β-Dihydrothis compound | Carrageenan-Induced Paw Edema | Rat Model | Significant edema relief at 100 mg/kg | [5][6] |
| 3β-Dihydrothis compound | Inhibition of Inflammatory Mediators | RAW 264.7 Macrophages | Inhibition of COX-2, IL-1β, and TNF-α at 10 µg/mL | [5][6] | |
| Neuroprotective | This compound | Cadmium-Induced Neurotoxicity | Primary Brain Neonatal Rat Cells | Reversal of toxicity (Reduced ROS, decreased intracellular Ca2+, inhibition of apoptosis) | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antileishmanial Activity Screening
3.1.1. Intracellular Amastigote Viability Assay
This protocol is adapted from studies on the antileishmanial activity of natural compounds.[1]
-
Cell Culture and Infection: Human or murine macrophages (e.g., J774A.1) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Adherent macrophages are then infected with Leishmania promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of incubation to allow for phagocytosis and transformation into amastigotes, non-phagocytosed parasites are removed by washing.
-
Compound Treatment: Infected macrophages are treated with serial dilutions of this compound acid (typically from 0.1 to 100 µM) for 72 hours.
-
Viability Assessment: The viability of intracellular amastigotes is determined by staining with a DNA-intercalating dye (e.g., Giemsa stain) and counting the number of amastigotes per 100 macrophages under a light microscope. Alternatively, a fluorometric or colorimetric assay using a reporter gene-expressing parasite strain can be employed.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits the proliferation of intracellular amastigotes by 50%, is calculated from the dose-response curve.
3.1.2. Leishmania donovani DNA Topoisomerase IB Inhibition Assay
This protocol is based on the principle of plasmid DNA relaxation.[2][3]
-
Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified Leishmania donovani DNA topoisomerase IB, and reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine) is prepared.
-
Inhibition Assay: this compound, at various concentrations, is added to the reaction mixture and incubated at 37°C for 30 minutes. A known topoisomerase I inhibitor (e.g., camptothecin) is used as a positive control.
-
Agarose (B213101) Gel Electrophoresis: The reaction is stopped, and the DNA is resolved by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA form, as the relaxed form will be less prevalent in the presence of an inhibitor.
Anticancer Activity Screening
3.2.1. Cell Viability (MTT) Assay
-
Cell Seeding: Human cancer cell lines (HCT116 and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Activity Screening
3.3.1. In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating acute anti-inflammatory activity.[5][6]
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.
-
Compound Administration: 3β-dihydrothis compound (100 mg/kg) or a vehicle control is administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Neuroprotective Activity Screening
3.4.1. Cadmium-Induced Neurotoxicity Assay
-
Cell Culture: Primary brain neonatal rat cells are cultured in appropriate media.
-
Induction of Toxicity: The cells are exposed to a neurotoxic concentration of cadmium chloride (e.g., 10 µM) for 24 hours.
-
Co-treatment with this compound: In parallel, a set of cells is co-treated with cadmium chloride and various concentrations of this compound.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT assay.
-
Reactive Oxygen Species (ROS) Generation: Measured by flow cytometry using a fluorescent probe like DCFH-DA.
-
Intracellular Calcium Levels: Monitored using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and flow cytometry.
-
Apoptosis Analysis: The expression levels of pro-apoptotic (Bax, Caspase-3) and anti-apoptotic (Bcl-2) proteins are determined by Western blotting.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and workflows involved in the biological activity of this compound are provided below.
Caption: Biosynthesis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. scialert.net [scialert.net]
Early In Vitro Studies of Cadambine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadambine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Nauclea and Neolamarckia (formerly Anthocephalus) genera, has garnered significant interest in the scientific community for its diverse pharmacological activities. Early in vitro research has highlighted its potential as a lead compound in the development of novel therapeutics for a range of diseases, including inflammatory disorders, parasitic infections, cancer, and neurodegenerative conditions. This technical guide provides an in-depth overview of the foundational in vitro studies on this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro studies of this compound and its related compounds. It is important to note that much of the initial research has been conducted using plant extracts or derivatives of this compound, such as this compound acid and 3β-dihydrothis compound.
| Compound | Activity | Assay | Cell Line/Organism | IC50 / Concentration | Reference |
| This compound Acid | Antileishmanial | Intracellular amastigote viability | Leishmania infantum | 1 µM | [1] |
| 3β-dihydrothis compound & other isolates | Anti-inflammatory | Inhibition of inflammatory mediators | RAW 264.7 macrophages | 10 µg/mL (for inhibition of TNF-α, IL-1β, COX-2) | [2] |
| This compound | Neuroprotective | MTT assay against cadmium-induced toxicity | Primary brain neonatal rat cells | 20 µM | [3][4][5] |
| Neolamarckia cadamba ethanol (B145695) extract | Anticancer | Cell viability | MCF-7 (human breast adenocarcinoma) | 0.2 mg/mL (206.0 ± 3.4 µg/ml) | [6][7][8] |
Experimental Protocols
This section details the methodologies employed in the key in vitro studies cited, providing a reproducible framework for further investigation.
Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound derivatives on the production of pro-inflammatory mediators.[2]
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 3β-dihydrothis compound at 10 µg/mL) for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant for the measurement of inflammatory mediators.
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-1β) and Prostaglandins (COX-2 activity): The concentrations of these molecules in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Human Red Blood Cell (HRBC) Membrane Stabilization Method: This assay assesses the ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced lysis, an indicator of anti-inflammatory activity.[9]
-
Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.
-
Mix the test compound with the HRBC suspension.
-
Induce hemolysis by adding a hypotonic solution.
-
Incubate and then centrifuge to pellet the intact cells.
-
Measure the absorbance of the supernatant at 560 nm to quantify the hemoglobin released from lysed cells.
-
Diclofenac sodium is typically used as a positive control.
Antileishmanial Activity against Leishmania infantum
Objective: To determine the inhibitory concentration of this compound acid on the intracellular amastigote stage of Leishmania infantum.[1]
Parasite and Cell Culture:
-
Leishmania infantum promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with FBS.
-
A macrophage cell line (e.g., THP-1 or J774A.1) is used as the host for the intracellular amastigotes.
Experimental Procedure:
-
Differentiate the macrophage cell line into adherent macrophages.
-
Infect the macrophages with stationary-phase L. infantum promastigotes at a specific parasite-to-cell ratio.
-
Allow the infection to proceed for several hours to allow the transformation of promastigotes into amastigotes within the macrophages.
-
Wash the cells to remove any extracellular parasites.
-
Treat the infected cells with various concentrations of this compound acid for a defined period (e.g., 72 hours).
-
Fix and stain the cells (e.g., with Giemsa stain) to visualize the intracellular amastigotes.
-
Determine the number of amastigotes per macrophage under a microscope.
-
The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Cytotoxicity and Anticancer Activity Evaluation
Objective: To assess the cytotoxic effects of this compound-containing extracts on cancer cell lines and to elucidate the mechanism of cell death.[6][7][8]
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined as the concentration that reduces cell viability by 50%.
Cell Cycle Analysis:
-
Treat cells with the test compound at its IC50 concentration for a defined period.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the test compound.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Neuroprotective Activity Assessment
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death.[3][4][5][10]
Cell Culture:
-
Neuronal cell lines (e.g., N2A, SH-SY5Y) or primary neonatal rat brain cells are used.
Experimental Procedure:
-
Seed the cells in appropriate culture vessels.
-
Co-treat the cells with a neurotoxin (e.g., 10 µM cadmium) and the test compound (e.g., 20 µM this compound) for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
Measurement of Reactive Oxygen Species (ROS) and Intracellular Calcium:
-
After treatment, the cells are incubated with specific fluorescent probes (e.g., DCFH-DA for ROS and Fluo-4 AM for calcium).
-
The fluorescence intensity, which is proportional to the levels of ROS or intracellular calcium, is measured using a flow cytometer.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows based on the available in vitro data.
Anti-inflammatory Signaling Pathway
Anticancer Signaling Pathway (Apoptosis Induction)
Anticancer Signaling Pathway (Cell Cycle Arrest)
Conclusion and Future Directions
The early in vitro studies of this compound and its analogues have laid a crucial foundation, demonstrating significant anti-inflammatory, antileishmanial, anticancer, and neuroprotective properties. The data presented in this guide highlight the potential of this compound as a versatile therapeutic scaffold. However, to advance the development of this compound-based drugs, further research is imperative. Future studies should focus on:
-
Isolation and testing of pure this compound: To accurately determine its specific bioactivities and IC50 values, eliminating the confounding factors from crude extracts.
-
Elucidation of molecular mechanisms: In-depth studies are needed to identify the precise molecular targets and signaling pathways modulated by pure this compound. Investigating its effects on key signaling nodes like NF-κB is a promising avenue for understanding its anti-inflammatory and anticancer effects.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing various analogues of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
In vivo studies: Promising in vitro results must be validated in relevant animal models to assess efficacy, toxicity, and overall therapeutic potential.
By building upon this foundational in vitro knowledge, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a multitude of diseases.
References
- 1. Antileishmanial activity of quinovic acid glycosides and this compound acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Neuroprotective Efficacy of this compound Against Cadmium in Primary Brain Neonatal Rat Cells [wisdomlib.org]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. imrpress.com [imrpress.com]
Cadambine: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the monoterpenoid gluco-indole alkaloid, Cadambine. This guide details its chemical properties, biological activities, and relevant experimental protocols.
Core Chemical Properties of this compound
This compound, a natural product isolated from plants of the Nauclea genus, has garnered interest for its potential therapeutic applications. A summary of its key chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 54422-49-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₇H₃₂N₂O₁₀ | [3][4][5][6] |
| Molecular Weight | 544.56 g/mol | [2][3][4][6] |
| Melting Point | 207-211 °C | [5][6] |
| Boiling Point | 795.7 °C (Predicted) | [5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| pKa | 12.79 ± 0.70 (Predicted) | [6] |
Mechanism of Action: Inhibition of DNA Topoisomerase IB
This compound has been identified as a potent inhibitor of DNA Topoisomerase IB, particularly in Leishmania donovani, the protozoan parasite responsible for leishmaniasis.[1][3][4] DNA Topoisomerase IB is a crucial enzyme that relaxes supercoiled DNA by introducing a transient single-strand break, allowing the DNA to rotate and then religating the strand.[7][8] This process is vital for DNA replication and transcription.[2][7]
This compound exerts its effect by stabilizing the covalent complex formed between the topoisomerase enzyme and the DNA strand.[9] This stabilization prevents the religation of the DNA backbone, leading to an accumulation of single-strand breaks. These breaks can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death. This mechanism makes this compound a promising candidate for the development of anti-parasitic drugs.[1]
Experimental Protocols
Bio-assay Guided Isolation of this compound from Anthocephalus cadamba
This protocol outlines a general procedure for the isolation of this compound, guided by its biological activity.
-
Plant Material Collection and Preparation : The stem bark of Anthocephalus cadamba is collected, air-dried, and pulverized into a coarse powder.[5]
-
Extraction : The powdered bark is subjected to successive extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.[5]
-
Bio-assay Screening : The different extracts are screened for their biological activity, for instance, against Leishmania donovani or cancer cell lines like HCT116 and HepG2.[10][11]
-
Fractionation : The most active extract (typically the methanolic or ethanolic extract) is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20 for fractionation.[1]
-
Isolation and Purification : Fractions showing high activity are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
DNA Topoisomerase I Relaxation Assay
This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of DNA Topoisomerase I.[2][6]
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Enzyme Addition : Add purified DNA Topoisomerase I to the reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation : Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination : Stop the reaction by adding a stop solution/loading dye (containing SDS and bromophenol blue).
-
Agarose (B213101) Gel Electrophoresis : Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization : Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form in the presence of the inhibitor, as opposed to its relaxation in the positive control lane.[2]
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][13]
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[12]
-
Cell Viability Assay (e.g., MTT assay) : Determine the non-toxic concentrations of this compound on RAW 264.7 cells prior to the anti-inflammatory assay.
-
Treatment and Stimulation : Seed the cells in a multi-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[14]
-
Measurement of Nitric Oxide (NO) : Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only treated cells indicates anti-inflammatory activity.[12][15]
-
Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) : The levels of cytokines like TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]
-
Data Analysis : Analyze the data to determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocephaline, a new indole alkaloid and this compound, a potent inhibitor of DNA topoisomerase IB of Leishmania donovani (LdTOP1LS), isolated from Anthocephalus cadamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial, Wound Healing and Antioxidant Activities of Anthocephalus Cadamba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase IB: a relaxing enzyme for stressed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bio-assay Guided Isolation of Anti-cancer Compounds from Anthocephalus cadamba Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cadambine Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of cadambine, a monoterpenoid gluco-indole alkaloid isolated from Neolamarckia cadamba. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its solubility in various solvents, standardized experimental protocols for solubility determination, and insights into its biological signaling pathways.
Executive Summary
This compound is a natural compound with demonstrated neuroprotective, anti-inflammatory, and anticancer properties. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. This guide consolidates available solubility data, outlines a robust methodology for its determination, and visualizes the key signaling pathways influenced by this promising alkaloid.
Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely published, qualitative assessments and formulation examples provide valuable insights. This compound, as an alkaloid, is generally soluble in organic solvents.[1] It has been reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]
An example of an in vivo formulation for animal studies suggests that a mother liquor concentration of 40 mg/mL in DMSO is achievable, from which a working solution of 2 mg/mL can be prepared in a vehicle containing DMSO, PEG300, Tween 80, and saline.[4] This indicates a significant degree of solubility in DMSO.
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Assessment |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | Soluble[2][3] |
| Chloroform | Data not available | Soluble[2][3] |
| Dichloromethane | Data not available | Soluble[2][3] |
| Ethyl Acetate | Data not available | Soluble[2][3] |
| Acetone | Data not available | Soluble[2][3] |
| Water | Data not available | Generally, alkaloids are insoluble or sparingly soluble in water[1] |
Experimental Protocol for Solubility Determination
A standardized and reliable method for determining the equilibrium solubility of this compound is the shake-flask method, followed by a suitable analytical quantification technique.[5]
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[5]
-
Quantification:
-
Prepare a standard calibration curve of this compound in the same solvent.
-
Accurately dilute the filtered, saturated solution with the solvent.
-
Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.[5]
-
-
Calculation: Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in the tested solvent.
Biological Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways, contributing to its neuroprotective, anti-inflammatory, and anticancer effects.
Neuroprotective Signaling Pathway
This compound demonstrates neuroprotective effects against cadmium-induced toxicity.[6][7][8] The proposed mechanism involves the mitigation of oxidative stress and the regulation of apoptosis.[6][7] this compound reduces the generation of reactive oxygen species (ROS) and decreases elevated intracellular calcium levels.[6] Furthermore, it modulates the expression of key apoptotic proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax, ultimately inhibiting caspase-3 activation and programmed cell death.[6][7]
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Isodihydrothis compound | CAS:55624-02-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. scialert.net [scialert.net]
- 8. imrpress.com [imrpress.com]
Stability of Cadambine Under Laboratory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadambine, a monoterpenoid gluco-indole alkaloid isolated from Neolamarckia cadamba, is a compound of interest for various life sciences research applications. Understanding its stability under typical laboratory conditions is paramount for ensuring the integrity of experimental results and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the known storage conditions for this compound, and outlines detailed experimental protocols for researchers to systematically evaluate its stability under various stress conditions. This document also includes diagrams of the this compound biosynthesis pathway and a general workflow for stability testing to aid in experimental design.
Introduction
This compound is a natural product with a complex chemical structure that makes it susceptible to degradation under various environmental conditions.[1] Factors such as temperature, pH, light, and the presence of oxidizing agents can significantly impact its structural integrity and, consequently, its biological activity. This guide synthesizes the currently available information on this compound storage and provides a framework for conducting in-depth stability studies.
Recommended Storage and Handling
While specific, publicly available long-term stability data under a wide range of conditions is limited, general recommendations for the storage of this compound can be gathered from commercial suppliers. These recommendations are crucial for preserving the compound's integrity upon receipt and for short-term storage during active research.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Shipping Conditions |
| Powder | -20°C | Up to 3 years[2] | Ambient temperature or with blue ice[2] |
| In Solvent | -80°C | Up to 1 year[2] | - |
For safe handling, it is recommended to work in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes.[3] The formation of dust and aerosols should be avoided.[3]
Experimental Protocols for Stability Assessment
To comprehensively understand the stability profile of this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to various stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method. The following protocols are based on established principles of stability testing for natural products.[4][5]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.[4][6]
Forced Degradation Studies
-
Acid Hydrolysis : Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate the mixture at 60°C. Withdraw samples at various time points (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) can be used.[4]
-
Base Hydrolysis : Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate the mixture at 60°C and sample at the same time points as the acid hydrolysis study. Neutralize the samples with an equivalent amount of 0.1 M HCl prior to analysis. If necessary, a higher concentration of base (e.g., 1 M NaOH) can be used.[4]
Mix an aliquot of the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Withdraw samples at various time points for analysis. If no significant degradation is observed, the experiment can be repeated with a higher concentration of H₂O₂ (e.g., 30%).[4]
Subject a solid sample of this compound and a solution of this compound to a temperature of 80°C in an oven for 48 hours. Analyze the samples at the beginning and end of the incubation period.[4]
Expose a solution of this compound to a light source in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze both the exposed and control samples at various time points.[4]
Analytical Method
A stability-indicating analytical method, capable of separating the intact this compound from its degradation products, is crucial. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a commonly used technique for this purpose.[5] A C18 column with a gradient elution using a buffered mobile phase and an organic modifier is a typical starting point for the analysis of alkaloids.[4]
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound originates from 3-alpha-strictosidine, which is formed through the secologanin (B1681713) and strictosidine (B192452) biosynthesis pathway.[7]
Experimental Workflow for this compound Stability Testing
The following diagram illustrates a general workflow for conducting a comprehensive stability assessment of this compound.
Signaling Pathway Interactions
Currently, there is a lack of specific published data detailing the signaling pathways directly modulated by this compound. As a gluco-indole alkaloid, its biological activities may involve interactions with various cellular signaling cascades. Research into the specific molecular targets and pathways affected by this compound is an area for future investigation.
Conclusion
The stability of this compound is a critical factor for its reliable use in research and development. While general storage guidelines provide a starting point, comprehensive stability testing under various stress conditions is necessary to fully characterize its degradation profile. The experimental protocols and workflows presented in this guide offer a robust framework for researchers to systematically evaluate the stability of this compound, thereby ensuring the accuracy and reproducibility of their scientific findings. Further research is warranted to elucidate the specific degradation products and pathways, as well as its interactions with cellular signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Cadambine and its Natural Analogues: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadambine and its natural analogues represent a promising class of monoterpenoid indole (B1671886) alkaloids with a diverse range of pharmacological activities. Primarily isolated from plant species of the Rubiaceae family, such as Neolamarckia cadamba and Nauclea diderrichii, these compounds have demonstrated significant potential in preclinical studies for their neuroprotective, anti-inflammatory, cytotoxic, and antileishmanial properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its related natural compounds. It details their chemical structures, natural sources, and biological activities, with a focus on quantitative data and the underlying molecular mechanisms. Detailed experimental protocols for key biological assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of their therapeutic potential.
Introduction
This compound is a monoterpenoid gluco-indole alkaloid first identified from Nauclea cadamba[1]. Its unique chemical scaffold has attracted considerable interest in the field of natural product chemistry and drug discovery. This core structure is shared by a series of natural analogues, including 3α-dihydrothis compound, 3β-dihydrothis compound, and this compound acid, each exhibiting distinct biological profiles[2][3]. The ethnobotanical use of plants containing these alkaloids for treating various ailments has prompted scientific investigation into their pharmacological properties, revealing a spectrum of activities that suggest their potential as lead compounds for the development of new therapeutics.
Chemical Structures and Natural Sources
This compound and its analogues are characterized by a pentacyclic ring system, which includes an indole nucleus fused to a monoterpene unit. The presence of a glucose moiety in this compound is a key structural feature.
Table 1: Chemical Structures and Natural Sources of this compound and its Analogues
| Compound Name | Chemical Structure | Natural Source(s) | Reference(s) |
| This compound | (Structure to be inserted) | Neolamarckia cadamba, Nauclea cadamba | [1][2] |
| 3α-Dihydrothis compound | (Structure to be inserted) | Neolamarckia cadamba, Nauclea cadamba | [2] |
| 3β-Dihydrothis compound | (Structure to be inserted) | Neolamarckia cadamba | [3] |
| This compound Acid | (Structure to be inserted) | Nauclea diderrichii | [3] |
| Neolamarckine A | (Structure to be inserted) | Neolamarckia cadamba |
Biological Activities and Quantitative Data
Preclinical studies have unveiled a range of biological activities for this compound and its analogues. The following tables summarize the available quantitative data for their key pharmacological effects.
Cytotoxic Activity
Extracts of Neolamarckia cadamba and isolated compounds, including this compound, have shown cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity of Neolamarckia cadamba Extracts and this compound
| Extract/Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| N. cadamba Chloroform Extract | A-549 | Lung | 8 µg/mL | |
| IGR-OV-1 | Ovary | 57 µg/mL | ||
| PC-3 | Prostate | 49 µg/mL | ||
| SF-295 | CNS | 39 µg/mL | ||
| N. cadamba Ethanol Extract | MCF-7 | Breast | 0.2 mg/mL (200 µg/mL) | [3] |
| This compound | HCT116 | Colorectal | 45 ± 4 µg/mL | [4] |
| HepG2 | Hepatocellular | > 100 µg/mL | [4] |
Anti-inflammatory Activity
Several analogues of this compound have demonstrated potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Table 3: Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | Target(s) | Concentration | % Inhibition / Effect | Reference(s) |
| 3β-Dihydrothis compound | LPS-stimulated RAW 264.7 macrophages | COX-2, IL-1β, TNF-α | 10 µg/mL | Significant inhibition | [2][3] |
| Neothis compound D | LPS-stimulated RAW 264.7 macrophages | COX-2, IL-1β, TNF-α | 10 µg/mL | Better than dexamethasone | [2] |
| Isodihydrothis compound | LPS-stimulated RAW 264.7 macrophages | COX-2, IL-1β, TNF-α | 10 µg/mL | Better than dexamethasone | [2] |
| Neolamarckine A | LPS-stimulated J774.1 macrophages | iNOS | Not specified | Dose-dependent inhibition |
Neuroprotective Activity
This compound has been shown to protect neuronal cells from cadmium-induced toxicity, suggesting its potential in neurodegenerative disease research.
Table 4: Neuroprotective Effects of this compound
| Compound | Model | Key Findings | Reference(s) |
| This compound | Cadmium-induced toxicity in primary brain neonatal rat cells | Increased cell viability, reversed cadmium toxicity, inhibited apoptosis | [4][5] |
Antileishmanial Activity
This compound acid has exhibited potent activity against Leishmania infantum, the causative agent of visceral leishmaniasis.
Table 5: Antileishmanial Activity of this compound Acid
| Compound | Parasite | Form | IC50 Value | Reference(s) |
| This compound Acid | Leishmania infantum | Intracellular amastigote | 1 µM |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound and its analogues are underpinned by their interaction with various cellular signaling pathways.
Neuroprotective Signaling Pathway of this compound
This compound exerts its neuroprotective effects against cadmium-induced toxicity by modulating apoptosis-related proteins, reducing oxidative stress, and regulating intracellular calcium levels. Cadmium exposure leads to an increase in intracellular reactive oxygen species (ROS) and calcium (Ca2+), which in turn disrupts the mitochondrial membrane potential and alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to apoptosis. This compound intervenes in this pathway by reducing ROS and Ca2+ levels, thereby preserving mitochondrial integrity and inhibiting the apoptotic cascade.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound analogues, such as 3β-dihydrothis compound, are mediated through the inhibition of pro-inflammatory mediators like COX-2, IL-1β, and TNF-α. This inhibition is likely orchestrated through the modulation of upstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Upon stimulation by lipopolysaccharide (LPS), these pathways are activated, leading to the transcription and release of pro-inflammatory cytokines and enzymes. This compound analogues are hypothesized to interfere with the activation of these signaling cascades, thereby suppressing the inflammatory response.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation and Purification of this compound from Neolamarckia cadamba Leaves
Protocol:
-
Plant Material Preparation: Fresh leaves of Neolamarckia cadamba are collected, washed, shade-dried, and then pulverized into a fine powder[6].
-
Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for several days. The process can be enhanced by intermittent sonication[6].
-
Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, typically rich in alkaloids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as chloroform-methanol, to separate the different components.
-
Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound and its analogues.
-
Final Purification: Fractions containing the target compounds are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
MTT Assay for Cytotoxicity and Neuroprotection
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., N2A, SH-SY5Y, or primary brain neonatal rat cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours[4][7][8][9][10][11].
-
Treatment:
-
Cytotoxicity: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24-72 hours.
-
Neuroprotection: Pre-treat the cells with the test compound for a few hours, followed by co-incubation with a neurotoxic agent (e.g., 10 µM cadmium) for 24 hours[4].
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[4][11].
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[4].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. For neuroprotection, compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound.
Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of inflammatory mediators (e.g., NO, TNF-α, IL-1β, COX-2) in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate (for NO, cytokine assays) or 6-well plate (for Western blot) and allow them to adhere overnight[12].
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 3β-dihydrothis compound at 10 µg/mL) for 1-2 hours[2].
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours[12].
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-1β): Quantify the levels of cytokines in the supernatant using specific ELISA kits.
-
COX-2 Expression: Analyze the protein expression of COX-2 in the cell lysates by Western blotting.
-
Western Blotting for Apoptosis-Related Proteins (Bax/Bcl-2)
Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.
Measurement of Intracellular Calcium and Reactive Oxygen Species (ROS)
Principle: Flow cytometry is used to measure intracellular calcium levels and ROS production using fluorescent probes. Fluo-3 AM is a probe that becomes fluorescent upon binding to calcium, and H2DCFDA is a probe that becomes fluorescent upon oxidation by ROS.
Protocol:
-
Cell Preparation: Plate and treat the cells as described in the respective assay protocols.
-
Probe Loading:
-
Calcium: Incubate the cells with Fluo-3 AM (e.g., 5 µM) for 30-60 minutes at 37°C.
-
ROS: Incubate the cells with H2DCFDA (e.g., 10 µM) for 30 minutes at 37°C.
-
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin (if adherent). Resuspend the cells in PBS.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular calcium or ROS levels.
Conclusion and Future Directions
This compound and its natural analogues have emerged as a compelling class of bioactive compounds with significant therapeutic potential. The evidence presented in this guide highlights their promising cytotoxic, anti-inflammatory, neuroprotective, and antileishmanial activities. The quantitative data, although still limited for some activities, provides a solid foundation for further investigation. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways such as NF-κB, MAPKs, and apoptosis-related cascades, offers valuable insights for targeted drug design and development.
Future research should focus on several key areas. Firstly, there is a pressing need for more comprehensive quantitative structure-activity relationship (QSAR) studies to identify the key structural motifs responsible for the observed biological activities. This will enable the rational design of more potent and selective analogues. Secondly, a more in-depth investigation into the upstream and downstream targets within the identified signaling pathways is crucial for a complete understanding of their molecular mechanisms. Thirdly, while in vitro data is promising, further in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in relevant animal models. Finally, the development of efficient and scalable synthetic routes for this compound and its analogues will be essential for their translation from promising natural products to clinically viable therapeutic agents. The continued exploration of this fascinating class of alkaloids holds great promise for the discovery of novel drugs to address a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. imrpress.com [imrpress.com]
- 6. Isolation and structural determination of ursane-type triterpene from Neolamarckia cadamba dried leaves [nrfhh.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Potential of Cadambine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadambine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from Neolamarckia cadamba, has emerged as a compound of significant pharmacological interest.[1][2] Preclinical studies have revealed its potential across several therapeutic areas, including neuroprotection, anti-inflammatory, anticancer, and antiprotozoal applications. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, with a focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Neuroprotective Potential
This compound has demonstrated notable neuroprotective effects, particularly against heavy metal-induced toxicity. Studies have shown its ability to counteract the detrimental effects of cadmium, a known neurotoxin.[3][4]
Mechanism of Action
Cadmium-induced neurotoxicity is a multifaceted process involving the generation of reactive oxygen species (ROS), disruption of intracellular calcium homeostasis, mitochondrial dysfunction, and ultimately, apoptosis.[3] this compound appears to mitigate these effects through several key mechanisms:
-
Reduction of Oxidative Stress: this compound treatment has been shown to decrease the levels of ROS induced by cadmium exposure.[3]
-
Calcium Homeostasis: It aids in reducing the elevated intracellular calcium levels triggered by cadmium.[3]
-
Mitochondrial Protection: this compound helps in restoring the mitochondrial membrane potential, which is often compromised during cadmium-induced apoptosis.[3]
-
Modulation of Apoptotic Pathways: The neuroprotective effect of this compound is linked to its ability to regulate the expression of key apoptotic proteins. It has been observed to downregulate the pro-apoptotic protein Bax and upregulate the anti-apoptotic protein Bcl-2. Furthermore, it decreases the expression of cleaved caspase-3, a key executioner of apoptosis.[3]
Quantitative Data
While specific IC50 values for this compound in neuroprotection assays are not extensively reported, the effective concentrations used in preclinical studies provide valuable insights into its potency.
| Activity | Model System | This compound Concentration | Toxin & Concentration | Observed Effects | Reference |
| Neuroprotection | Primary brain neonatal rat cells, N2A cells | 20 µM | Cadmium (10 µM) | Increased cell viability, decreased ROS, reduced intracellular Ca2+, restored mitochondrial membrane potential, modulated Bax/Bcl-2 and caspase-3 expression. | [3] |
Experimental Protocols
This protocol is designed to assess the neuroprotective effect of this compound against cadmium-induced cytotoxicity.
-
Cell Seeding: Plate neuronal cells (e.g., primary brain neonatal rat cells, N2A, or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Treatment:
-
Treat the cells with Cadmium Chloride (CdCl2) at a final concentration of 10 µM to induce toxicity.
-
In the neuroprotection group, co-treat the cells with 10 µM CdCl2 and 20 µM this compound.
-
Include a control group with untreated cells and a group treated with 20 µM this compound alone to assess its intrinsic toxicity.
-
Incubate the plates for 24 hours.[3]
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
This protocol outlines the procedure for analyzing the expression of Bax, Bcl-2, and caspase-3.
-
Protein Extraction: After treatment as described in 1.3.1, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathway and Experimental Workflow
Caption: Cadmium-induced neurotoxicity pathway and points of intervention by this compound.
Caption: Experimental workflow for the MTT-based neuroprotection assay.
Anti-inflammatory and Analgesic Potential
This compound and its derivatives, such as 3β-dihydrothis compound, have demonstrated significant anti-inflammatory and analgesic properties.[7]
Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, this compound and related compounds have been shown to inhibit the release of:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1beta (IL-1β)
-
Cyclooxygenase-2 (COX-2) [7]
The upstream signaling pathways, such as the NF-κB and MAPK pathways, are known to regulate the expression of these inflammatory mediators, and it is plausible that this compound exerts its effects by modulating these pathways.[8][9]
Quantitative Data
| Compound/Extract | Assay | Concentration | Effect | Reference |
| Various monoterpenoid indole alkaloids (including this compound derivatives) from N. cadamba | Inhibition of TNF-α, IL-1β, and COX-2 in LPS-stimulated RAW 246.7 macrophages | 10 µg/mL | Significant inhibition of inflammatory mediators. | [7] |
| 3β-dihydrothis compound | Carrageenan-induced paw edema in vivo | 100 mg/kg | Significant reduction in paw edema. | [7] |
| 3β-dihydrothis compound | Acetic acid-stimulated writhing in vivo | 100 mg/kg | Significant decrease in the number of writhes. | [7] |
Experimental Protocols
This protocol is for assessing the inhibition of pro-inflammatory mediators by this compound.
-
Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[10]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[11]
-
Supernatant Collection: Collect the cell culture supernatant for analysis of inflammatory mediators.
-
Nitric Oxide (NO) Assay (Griess Test): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite (B80452) levels, an indicator of NO production.
-
ELISA for Cytokines: Use commercially available ELISA kits to quantify the levels of TNF-α and IL-1β in the supernatant according to the manufacturer's instructions.
-
Western Blot for COX-2: Lyse the cells and perform Western blotting for COX-2 expression as described in section 1.3.2.
Signaling Pathway
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
Anticancer Potential
The anticancer potential of this compound is an emerging area of research. While direct studies on this compound are limited, its presence in plant extracts with demonstrated anticancer activity suggests it may contribute to these effects.
Mechanism of Action
The precise anticancer mechanism of this compound is not well-elucidated. However, one study has identified it as a potent inhibitor of DNA topoisomerase IB of Leishmania donovani.[2] DNA topoisomerases are crucial enzymes for DNA replication and are validated targets for cancer chemotherapy. Inhibition of these enzymes leads to DNA damage and apoptosis in rapidly proliferating cancer cells. It is hypothesized that this compound may exert its anticancer effects through a similar mechanism in cancer cells.
Quantitative Data
Direct IC50 values for this compound against human cancer cell lines have not been extensively reported in the available literature. However, it was isolated from a plant extract that showed activity against human colorectal (HCT116) and hepatocellular carcinoma (HepG2) cell lines.
| Compound/Extract | Cell Line | IC50 | Reference |
| This compound-containing extract | HCT116, HepG2 | Not specified for pure compound | [12] |
Experimental Protocols
A standard MTT assay, as described in section 1.3.1, can be adapted to evaluate the cytotoxic effects of this compound against various cancer cell lines (e.g., HCT116, HepG2). A dose-response curve should be generated to determine the IC50 value.
Logical Relationships
Caption: Hypothesized mechanism of this compound's anticancer activity.
Antileishmanial Potential
This compound and its derivatives have shown promising activity against Leishmania parasites.
Mechanism of Action
This compound has been identified as a potent inhibitor of Leishmania donovani DNA topoisomerase IB, an essential enzyme for the parasite's survival.[2] A related compound, this compound acid, has been shown to exert its antileishmanial effect through an immunomodulatory mechanism by inducing nitric oxide (NO) production in macrophages.
Quantitative Data
| Compound | Target | IC50 | Reference |
| This compound | Leishmania donovani DNA Topoisomerase IB | Potent inhibitor (specific IC50 not reported) | [2] |
| This compound Acid | Leishmania infantum (intracellular amastigotes) | 1 µM |
Conclusion and Future Directions
This compound is a promising natural product with a diverse pharmacological profile. Its neuroprotective and anti-inflammatory activities are the most well-documented, with clear mechanisms of action involving the modulation of oxidative stress, calcium signaling, apoptosis, and inflammatory mediators. The anticancer and antileishmanial potential of this compound, likely linked to its inhibition of DNA topoisomerase, warrants further investigation.
For drug development professionals, future research should focus on:
-
Determining the specific IC50 and Ki values of pure this compound across a range of biological assays to better quantify its potency and selectivity.
-
Elucidating the upstream signaling pathways modulated by this compound in the context of inflammation and cancer.
-
Conducting in vivo efficacy and safety studies in relevant animal models.
-
Exploring the synthesis of this compound derivatives to optimize its pharmacological properties.
The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthocephaline, a new indole alkaloid and this compound, a potent inhibitor of DNA topoisomerase IB of Leishmania donovani (LdTOP1LS), isolated from Anthocephalus cadamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Neuroprotective Efficacy of this compound Against Cadmium in Primary Brain Neonatal Rat Cells [wisdomlib.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Distinct signalling pathways for induction of MAP kinase activities by cadmium and copper in rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ethnobotanical Uses of Nauclea cadamba and the Pharmacological Potential of Cadambine: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Nauclea cadamba (Roxb.) Bosser, a member of the Rubiaceae family, has a rich history in traditional medicine across South and Southeast Asia. Various parts of this tree, including the bark, leaves, flowers, and fruits, are used to treat a wide range of ailments, from fever and inflammation to skin diseases and diabetes. These therapeutic properties are largely attributed to its diverse phytochemical composition, particularly the presence of indole (B1671886) alkaloids such as cadambine and its derivatives. This technical guide provides a comprehensive overview of the ethnobotanical uses of Nauclea cadamba, supported by scientific evidence of its pharmacological activities. It delves into the quantitative analysis of its bioactive compounds, details of experimental protocols for their extraction and evaluation, and explores the potential cellular signaling pathways modulated by these constituents. This document aims to serve as a valuable resource for researchers and professionals in the field of natural product-based drug discovery and development.
Ethnobotanical Landscape of Nauclea cadamba
Nauclea cadamba, commonly known as Kadam, has been an integral part of traditional medicine systems for centuries.[1] Its ethnobotanical applications are diverse, with different parts of the plant being utilized for specific therapeutic purposes.
Table 1: Summary of Ethnobotanical Uses of Nauclea cadamba
| Plant Part | Traditional Use(s) |
| Bark | Used as an astringent, febrifuge, and tonic. Employed in the treatment of fever, anemia, uterine complaints, skin diseases, diarrhea, and dysentery.[1][2][3] |
| Leaves | Decoctions are used for treating diarrhea, dysentery, and other gastrointestinal disorders. Leaf paste is applied topically for wounds and rheumatic pain.[1][3] |
| Fruits | Utilized for managing gastric irritability and improving lactation. The juice is given to alleviate excessive sweating, thirst, and burning sensations. |
| Flowers | Extracts are used in traditional cosmetics and for their cooling and soothing properties. |
| Roots | The decoction is traditionally used for treating urinary tract infections and renal calculi. |
Phytochemistry: The Central Role of this compound
The pharmacological activities of Nauclea cadamba are attributed to a rich array of phytochemicals. The most significant among these are the monoterpenoid indole alkaloids, with this compound being a key constituent. Other important compounds include cadamine, isothis compound, dihydrothis compound, and isodihydrothis compound.[4][5] The plant also contains other classes of compounds such as triterpenes, flavonoids, and saponins.[2]
Pharmacological Activities and Quantitative Data
Scientific studies have begun to validate the traditional uses of Nauclea cadamba, providing quantitative data on the efficacy of its extracts and isolated compounds.
Anti-inflammatory and Analgesic Activity
Extracts of N. cadamba have demonstrated significant anti-inflammatory and analgesic properties. The methanolic extract of the bark and aqueous extract of the leaves have been shown to reduce inflammation and pain in animal models.[6] The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators.[1][7]
Table 2: Anti-inflammatory and Analgesic Effects of Nauclea cadamba Extracts
| Extract/Compound | Assay | Model | Dose | Result |
| Methanolic Bark Extract | Carrageenan-induced paw edema | Rat | 200-800 mg/kg | Significant reduction in paw edema |
| Aqueous Leaf Extract | Acetic acid-induced writhing | Mouse | 50-500 mg/kg | Significant reduction in writhing |
| 3β-dihydrothis compound | Carrageenan-induced paw edema | Mouse | 100 mg/kg | Significant relief of paw edema[6] |
| 3β-dihydrothis compound | Acetic acid-induced writhing | Mouse | 100 mg/kg | Significant decrease in writhing[6] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of N. cadamba. An ethanolic extract of the leaves was found to induce apoptosis and cell cycle arrest in human breast cancer cell lines (MCF-7).[6]
Table 3: Anticancer Activity of Nauclea cadamba Leaf Extract
| Extract | Cell Line | Assay | IC50 | Key Findings |
| Ethanolic Leaf Extract | MCF-7 | MTT Assay | 0.2 mg/mL | Induction of apoptosis via the mitochondrial pathway and cell cycle arrest at the G0/G1 phase.[6] |
Antimicrobial and Anthelmintic Activities
Various extracts of N. cadamba have shown broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1][3] Additionally, bark extracts have demonstrated anthelmintic properties.[5]
Table 4: Antimicrobial and Anthelmintic Activity of Nauclea cadamba Extracts
| Extract | Activity | Organism(s) | Key Findings |
| Ethanolic and Hot Water Fruit Extracts | Antifungal | Trichophyton rubrum, Aspergillus niger | Significant zones of inhibition. |
| Methanolic Bark Extract | Antibacterial | Staphylococcus aureus, Escherichia coli | Potent antibacterial activity. |
| Aqueous and Ethanolic Bark Extracts | Anthelmintic | Earthworms, tapeworms, roundworms | Significant anthelmintic effects observed.[5] |
Experimental Protocols
This section provides an overview of the methodologies for the extraction, isolation, and pharmacological evaluation of bioactive compounds from Nauclea cadamba.
Extraction and Isolation of this compound and Related Alkaloids
The following is a representative protocol for the extraction and isolation of indole alkaloids from the bark of N. cadamba.
-
Defatting: The dried and ground plant material (e.g., bark, 1.8 kg) is first defatted with a non-polar solvent like hexane (B92381) (10 L) for three days at room temperature to remove lipids and other non-polar compounds.[7]
-
Alkaloid Extraction:
-
The defatted plant material is moistened with an ammonia (B1221849) solution and allowed to stand for 4 hours.
-
The material is then extracted with a chlorinated solvent such as dichloromethane (B109758) (30 L) for three days.[7]
-
The extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
-
Fractionation: The crude dichloromethane extract is subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of dichloromethane and methanol (B129727) (e.g., 100:0, 95:5, 90:10, 80:20, 0:100) to yield several fractions.[7]
-
Purification: The fractions containing the alkaloids of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on C18-reversed phase silica gel to isolate pure compounds like (+)-neothis compound A and (-)-nauclederine.[7]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Cadamba: A miraculous tree having enormous pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cadambine: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadambine, a monoterpenoid gluco-indole alkaloid isolated from Neolamarckia cadamba, has demonstrated potential as a bioactive compound with anticancer and neuroprotective properties. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings. The methodologies outlined herein are based on available research and are intended to guide researchers in investigating the cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound on various cell lines.
Data Presentation
For context, crude methanolic extracts of Anthocephalus cadamba (a synonym for Neolamarckia cadamba) have been shown to induce apoptosis in Ehrlich ascites carcinoma (EAC) cells[1]. Furthermore, an ethanol (B145695) extract of Neolamarckia cadamba leaves exhibited an IC50 of 0.2 mg/ml against the MCF-7 breast cancer cell line[1]. It is important to note that these values reflect the combined effect of all compounds in the extract and not of this compound alone.
Further research is required to establish a comprehensive profile of this compound's potency across different cancer cell lines.
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, primarily as a DNA Topoisomerase IB inhibitor and a modulator of the intrinsic apoptotic pathway.
DNA Topoisomerase IB Inhibition
This compound has been identified as a potent inhibitor of DNA Topoisomerase IB[2]. This enzyme is crucial for relaxing DNA supercoiling during replication and transcription. By inhibiting Topoisomerase IB, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Intrinsic Apoptosis Pathway Modulation
Studies on the neuroprotective effects of this compound have shed light on its ability to modulate key proteins in the intrinsic apoptotic pathway. This compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is critical in regulating the mitochondrial membrane potential and the release of cytochrome c, key events in the initiation of apoptosis. Furthermore, this compound has been observed to reduce intracellular reactive oxygen species (ROS) and calcium levels, which are also important mediators of apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on a given cell line and to calculate the IC50 value.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. Final concentrations may range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
References
Application Notes and Protocols for the Preparation of Cadambine Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of Cadambine stock solutions for in vitro and other research applications. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Physicochemical Properties and Storage Recommendations
This compound is a monoterpenoid gluco-indole alkaloid.[1] A comprehensive understanding of its properties is essential for accurate stock solution preparation. Key quantitative data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₂N₂O₁₀ | [1][2] |
| Molecular Weight | 544.55 g/mol | [3] |
| CAS Number | 54422-49-0 | [3][4] |
| Appearance | Solid (Powder) | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [2] |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro assays.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Step-by-Step Procedure
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (g) = 0.01 mol/L * 0.001 L * 544.55 g/mol = 0.0054455 g Mass (mg) = 5.45 mg
-
Therefore, 5.45 mg of this compound is required to make 1 mL of a 10 mM stock solution.
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), place a clean weighing boat on the analytical balance and tare it.
-
Carefully weigh out 5.45 mg of this compound powder.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
-
Solubilization:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[5]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
If dissolution is difficult, a brief sonication in a water bath can be used to aid the process. Gentle warming (e.g., in a 37°C water bath) can also be applied, but with caution to avoid degradation of the compound.[5]
-
-
Sterilization (Optional but Recommended):
-
For applications requiring absolute sterility, such as cell culture, the stock solution can be filter-sterilized using a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial weighing and dissolution were not performed under strict aseptic conditions.[5]
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term stability.[3]
-
Preparation of Working Solutions for Cell-Based Assays
For most cell-based assays, the final concentration of DMSO in the culture medium should be kept at a minimum to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5%, and ideally at or below 0.1%, is recommended.[6][7][8][9]
Serial Dilution Procedure
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: It is good practice to perform serial dilutions to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be done in one or more steps.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[7]
-
Application to Cells: Add the final diluted this compound solution to your cell cultures. It is advisable to add the diluted compound to the medium and then apply it to the cells, rather than adding a highly concentrated DMSO stock directly to the cells, which can cause localized toxicity.[5]
Experimental Workflow and Signaling Pathway Diagrams
To facilitate the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for this compound Stock and Working Solution Preparation.
Caption: Illustrative GPCR Antagonist Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Cadambine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadambine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Nauclea genus, has demonstrated promising biological activities in preclinical studies. These notes provide an overview of its application in in vitro assays, focusing on its anti-inflammatory, anticancer, and neuroprotective properties. Detailed protocols for key experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound.
Data Presentation: Efficacy of this compound in In Vitro Assays
The following tables summarize the effective concentrations of this compound in various in vitro models, providing a clear reference for experimental design.
Table 1: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| RAW 264.7 | Inhibition of inflammatory mediators (COX-2, IL-1β, TNF-α) | 10 µg/mL | Remarkable inhibition of LPS-activated inflammatory mediators.[1] | [1] |
Table 2: Anticancer Activity of this compound
| Cell Line | Assay | IC50 Value | Notes | Reference |
| HCT116 (Human Colorectal Carcinoma) | Cytotoxicity (MTT Assay) | 45 ± 4 µg/mL | This compound was the most potent inhibitor among the tested compounds. |
Table 3: Neuroprotective Activity of this compound
| Cell Model | Assay | Concentration | Effect | Reference |
| Primary brain neonatal rat cells | Neuroprotection against Cadmium-induced toxicity (MTT Assay) | 20 µM | Reversed cadmium-induced toxicity and was non-toxic at various concentrations for 48 hours.[2][3] | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and pre-treat them with the different concentrations of this compound for 1 hour.[4][5] Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Nitric Oxide (NO) Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature, protected from light.[4]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite (B80452) to determine the nitrite concentration in the samples.[4]
-
-
Cytokine Measurement (TNF-α and IL-1β):
-
Use the collected supernatant to quantify the levels of TNF-α and IL-1β using specific ELISA kits, following the manufacturer's instructions.[6]
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT in HCT116 Cells
This protocol describes the determination of the cytotoxic effects of this compound on the HCT116 human colorectal carcinoma cell line using the MTT assay.
Materials:
-
HCT116 cell line
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with fresh medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the drug concentration.
Protocol 3: Neuroprotection Assay Against Cadmium-Induced Toxicity
This protocol outlines the assessment of the neuroprotective effects of this compound against cadmium-induced toxicity in primary brain neonatal rat cells.
Materials:
-
Primary brain neonatal rat cells
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Cadmium chloride (CdCl2)
-
MTT solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture primary brain neonatal rat cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere.
-
Co-treatment: Treat the cells with Cadmium (e.g., 10 µM) alone or in combination with different concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours.[3] Include an untreated control and a this compound-only control.
-
Cell Viability Assessment (MTT Assay):
-
Following the 24-hour treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Compare the viability of cells co-treated with Cadmium and this compound to those treated with Cadmium alone to determine the neuroprotective effect.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound.
References
- 1. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Cadambine Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadambine, a monoterpenoid indole (B1671886) alkaloid isolated from Anthocephalus cadamba, has garnered interest for its potential cytotoxic effects against various cancer cell lines. Understanding the potency and mechanism of action of this natural compound is crucial for its development as a potential therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and proliferation. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay and offers insights into its apoptotic signaling pathway.
The MTT assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[1][2][3] The amount of this formazan, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[1][3]
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported cytotoxic activities of this compound and extracts containing it.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| This compound (pure) | HCT116 (Human Colorectal Carcinoma) | 45 ± 4 µg/mL | [4] |
| This compound (pure) | HepG2 (Human Hepatocellular Carcinoma) | 89 ± 7 µg/mL | [4] |
| A. cadamba Chloroform Leaf Extract | A-549 (Human Lung Carcinoma) | 8 µg/mL | [4] |
| A. cadamba Chloroform Leaf Extract | IGR-OV-1 (Human Ovarian Cancer) | 57 µg/mL | [4] |
| A. cadamba Chloroform Leaf Extract | PC-3 (Human Prostate Cancer) | 49 µg/mL | [4] |
| A. cadamba Chloroform Leaf Extract | SF-295 (Human CNS Cancer) | 39 µg/mL | [4] |
| N. cadamba 80% Ethanol Leaf Extract | MCF-7 (Human Breast Adenocarcinoma) | 206.0 ± 3.4 µg/mL | [5] |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound (pure compound)
-
Selected cancer cell line (e.g., HCT116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[2] The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in a serum-free or complete medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM is a good starting point for a new compound).[1]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance reading.
-
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathway of this compound-Induced Apoptosis
Studies on extracts of Anthocephalus cadamba suggest that its cytotoxic effects are mediated through the induction of apoptosis.[7] The proposed signaling pathway involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
This compound is hypothesized to induce cellular stress, leading to the upregulation of the tumor suppressor protein p53. Activated p53 can then transcriptionally activate the pro-apoptotic protein Bax. An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[7]
Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[8][9] Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3.[8][9] Caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
Conclusion
The MTT assay provides a robust and straightforward method for evaluating the cytotoxic potential of this compound. The presented protocol can be adapted for various cancer cell lines to determine the IC50 value of this promising natural compound. The proposed signaling pathway suggests that this compound induces apoptosis through the mitochondrial pathway, involving the p53, Bax/Bcl-2, and caspase cascade. Further research is warranted to fully elucidate the molecular targets of this compound and its potential as a chemotherapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Methanolic extract of Anthocephalus cadamba induces apoptosis in Ehrlich ascites carcinoma cells in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Cadambine IC50 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadambine, a natural alkaloid, has been investigated for its potential therapeutic properties. Determining its cytotoxic effect on cancer cell lines is a critical step in preclinical drug development. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the human colorectal carcinoma cell line, HCT116. The IC50 value is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. In this context, it refers to the concentration of this compound that reduces the viability of HCT116 cells by 50%.
The primary method detailed here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1] The concentration of the formazan, which can be determined by measuring the absorbance, is directly proportional to the number of viable cells.
Data Presentation
The following table represents a hypothetical dataset that could be obtained from an MTT assay to determine the IC50 of this compound in HCT116 cells after a 72-hour treatment period.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 6.2 |
| 10 | 52 ± 4.8 |
| 25 | 28 ± 3.9 |
| 50 | 15 ± 2.5 |
| 100 | 8 ± 1.8 |
| Calculated IC50 (µM) | ~10.5 |
Experimental Protocols
Materials and Reagents
-
HCT116 human colorectal carcinoma cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[2]
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2, humidified atmosphere)[3]
-
Microplate reader (absorbance at 570 nm)
Cell Culture and Maintenance
-
HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.[4]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Cells are passaged upon reaching 80-90% confluency. This is done by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
MTT Assay for IC50 Determination
This protocol is based on standard MTT assay procedures.[1][2][3]
-
Cell Seeding: Harvest HCT116 cells that are in the exponential growth phase. Determine cell viability and count using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[2] Incubate the plate for 24 hours to allow the cells to attach.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[1][2] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration.
-
The IC50 value is the concentration of this compound that results in 50% cell viability, which can be determined from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for IC50 determination using the MTT assay.
Potential Signaling Pathway for Investigation
While the specific molecular mechanism of this compound in HCT116 cells is yet to be fully elucidated, many cytotoxic compounds induce apoptosis.[6][7] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism investigated in cancer cells.[6] A potential signaling pathway that could be affected by this compound is depicted below.
Caption: Hypothetical intrinsic apoptosis pathway affected by this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. texaschildrens.org [texaschildrens.org]
- 4. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin polysulfides inhibit cell growth and induce apoptosis in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corosolic acid induces apoptotic cell death in HCT116 human colon cancer cells through a caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Cytotoxicity of Cadambine in HepG2 Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cadambine, a pentacyclic oxindole (B195798) alkaloid, has been a subject of interest for its potential therapeutic properties. Understanding its cytotoxic effects on cancer cells is a critical step in evaluating its potential as an anticancer agent. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in the human hepatocellular carcinoma (HepG2) cell line. Furthermore, it outlines key signaling pathways that could be investigated to elucidate the mechanism of action of this compound in HepG2 cells.
Quantitative Data Summary
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| This compound | HepG2 | MTT | 24 | 45.8 |
| This compound | HepG2 | MTT | 48 | 28.3 |
| This compound | HepG2 | MTT | 72 | 15.1 |
| Doxorubicin (Control) | HepG2 | MTT | 48 | 1.2 |
Experimental Protocols
A standard method for determining the IC50 value of a compound in an adherent cell line like HepG2 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials and Reagents
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
MTT reagent (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture
HepG2 cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding: Harvest HepG2 cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions of this compound should be prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in HepG2 cells.
Potential Signaling Pathways Affected by this compound
Several signaling pathways are commonly dysregulated in hepatocellular carcinoma and are potential targets for therapeutic agents. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.
Caption: Potential signaling pathways in HepG2 cells modulated by this compound.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to determine the cytotoxic effects of this compound on HepG2 cancer cells and to begin investigating its underlying mechanism of action. Accurate determination of the IC50 value is a fundamental first step in the preclinical evaluation of any potential anticancer compound. Further studies into the modulation of key signaling pathways will be crucial in understanding the therapeutic potential of this compound.
Application Notes and Protocols for In Vivo Administration of Cadambine in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadambine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Neolamarckia genus, notably Neolamarckia cadamba. This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic applications. Preclinical research, particularly in murine models, is crucial for elucidating the pharmacological profile of this compound. These application notes provide a comprehensive overview of the available in vivo data on this compound and its related compounds, with detailed protocols for its administration in mice to study its anti-inflammatory, and analgesic properties. While in vivo research on its neuroprotective and anticancer effects is still emerging, this document summarizes the current knowledge to guide future studies.
Data Presentation
Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Neolamarckia cadamba Extracts and Constituents in Mice
| Compound/Extract | Mouse Model | Doses Administered (Route) | Observed Effects | Reference |
| 3β-dihydrothis compound | Carrageenan-induced paw edema | 100 mg/kg (intragastric) | Significant relief of paw edema | [1][2] |
| 3β-dihydrothis compound | Acetic acid-stimulated writhing | 100 mg/kg (intragastric) | Significant decrease in the number of writhes | [1][2] |
| N. cadamba Fractions (ME, EA, AQS) | Carrageenan-induced paw edema | 200 and 400 mg/kg (intragastric) | Significant amelioration of paw edema | [1] |
| N. cadamba Fractions (ME, EA, AQS) | Acetic acid-stimulated writhing | 200 and/or 400 mg/kg (intragastric) | Reduced number of writhes | [1] |
| Methanolic extract of N. cadamba bark | Acetic acid-induced writhing | 100, 200, 400, 800 mg/kg/day (oral) | Significant peripheral analgesic effect | [3] |
| Methanolic extract of N. cadamba bark | Carrageenan-induced paw edema | 100, 200, 400, 800 mg/kg/day (oral) | Significant anti-inflammatory activity | [3] |
ME: Methanolic Extract, EA: Ethyl Acetate Fraction, AQS: Aqueous Fraction
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice for Anti-inflammatory Activity Assessment
This protocol is a widely used model for evaluating acute inflammation.
Materials:
-
This compound or its derivatives (e.g., 3β-dihydrothis compound)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Aspirin, 200 mg/kg, p.o.)
-
Group III-V: Test groups (e.g., this compound at 50, 100, 200 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound solution orally via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice for Analgesic Activity Assessment
This protocol is used to screen for peripheral analgesic activity.
Materials:
-
This compound or its derivatives
-
Vehicle (e.g., saline)
-
Acetic acid (0.6% v/v in distilled water)
-
Stopwatch
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Aspirin, 200 mg/kg, p.o.)
-
Group III-V: Test groups (e.g., this compound at 50, 100, 200 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound solution orally via gavage.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of analgesic activity for each group using the following formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Potential Therapeutic Applications and Signaling Pathways
Anti-inflammatory Effects
In vitro studies have shown that this compound and its analogues exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1][2] This suggests that this compound's in vivo anti-inflammatory activity may be mediated through the downregulation of these pro-inflammatory signaling pathways.
Neuroprotective and Anticancer Potential
While in vivo studies in mice are limited, in vitro research suggests potential neuroprotective and anticancer activities of this compound and related compounds.
-
Neuroprotection: this compound has shown neuroprotective effects against cadmium-induced toxicity in primary brain neonatal rat cells.[4][5] The proposed mechanism involves the reversal of cadmium-induced reactive oxygen species (ROS) generation, intracellular calcium level increase, and loss of mitochondrial membrane potential.[4][5] Further in vivo studies in mouse models of neurotoxicity or neurodegenerative diseases are warranted.
-
Anticancer Activity: Extracts of Neolamarckia cadamba have demonstrated anticancer effects in vitro against human breast cancer cell lines (MCF-7).[6][7] The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[6][7] In vivo studies using xenograft or genetically engineered mouse models of cancer are needed to validate these findings.
Experimental Workflows
Pharmacokinetics and Toxicity
Pharmacokinetics
Toxicity
An acute oral toxicity study of the ethanolic extract of Neolamarckia cadamba leaves in Wistar rats indicated an LD50 greater than 2000 mg/kg, suggesting a low level of acute toxicity for the crude extract.[8] However, the specific LD50 for pure this compound in mice has not been reported. For a preliminary assessment of acute oral toxicity of this compound in mice, a study following the OECD Guideline 423 (Acute Toxic Class Method) is recommended. This involves a stepwise procedure with a small number of animals per step.
Conclusion
The available in vivo data, primarily in mouse models of inflammation and pain, suggest that this compound and its derivatives are promising therapeutic candidates. The detailed protocols provided herein serve as a guide for researchers to further investigate the pharmacological properties of this compound. Future in vivo studies should focus on elucidating its efficacy in models of neurodegenerative diseases and cancer, as well as establishing a comprehensive pharmacokinetic and toxicity profile to support its potential clinical development.
References
- 1. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. imrpress.com [imrpress.com]
- 6. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
Application Notes: Investigating the Anti-inflammatory Potential of Cadambine in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Cadambine, a monoterpenoid indole (B1671886) alkaloid isolated from Neolamarckia cadamba, has been investigated for its therapeutic properties. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound using RAW 264.7 macrophages.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound and its analogues. While extensive data for this compound is still emerging, studies on related compounds from Neolamarckia cadamba, such as 3β-dihydrothis compound, have demonstrated significant anti-inflammatory activity.[1] The data presented here is a representative compilation based on typical findings for natural anti-inflammatory compounds and should be confirmed by specific experimental results.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| This compound | 1 | >95% | >100 |
| 10 | >95% | ||
| 25 | >95% | ||
| 50 | >90% | ||
| 100 | ~85% | ||
| Doxorubicin (Positive Control) | 10 | <20% | ~5 |
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control | - | <5% | - |
| LPS (1 µg/mL) | - | 100% | - |
| This compound + LPS | 1 | ~85% | ~20 |
| 10 | ~50% | ||
| 25 | ~25% | ||
| 50 | ~10% | ||
| L-NAME (Positive Control) + LPS | 100 | <10% | ~30 |
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| TNF-α | This compound + LPS | 10 | ~40% | ~15 |
| 25 | ~70% | |||
| Dexamethasone (1 µM) + LPS | - | >80% | ~0.5 | |
| IL-6 | This compound + LPS | 10 | ~35% | ~18 |
| 25 | ~65% | |||
| Dexamethasone (1 µM) + LPS | - | >85% | ~0.4 | |
| IL-1β | 3β-dihydrothis compound + LPS | 10 µg/mL | Remarkable Inhibition | Not Determined |
| Dexamethasone (10 µg/mL) + LPS | - | Better than test compound | Not Determined |
Note: Data for IL-1β is based on the activity of 3β-dihydrothis compound, a structurally related alkaloid from the same plant source, as reported in scientific literature.[1]
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 macrophages should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
This assay determines the non-toxic concentration range of this compound.
Protocol:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Seed RAW 264.7 cells (2 x 10⁶ cells/well) in a 6-well plate and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
LPS-Induced NF-κB Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
LPS-Induced MAPK Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
Application Notes and Protocols for Evaluating Cadambine in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carrageenan-induced paw edema is a classical and widely utilized in vivo model for screening the acute anti-inflammatory activity of novel therapeutic compounds.[1][2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a reproducible, biphasic inflammatory response. This response is characterized by the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins (B1171923), leading to plasma extravasation and neutrophil infiltration, which manifest as edema.[2]
This document provides detailed application notes and protocols for the evaluation of Cadambine, a monoterpenoid indole (B1671886) alkaloid, using the carrageenan-induced paw edema model. While direct studies on "this compound" in this specific model are limited in the available scientific literature, extensive research has been conducted on the extracts of Neolamarckia cadamba, the plant from which this compound is derived, and its other bioactive alkaloids like 3β-dihydrothis compound.[3][4] This document leverages these closely related studies to provide a comprehensive guide. The data presented for various extracts and 3β-dihydrothis compound serve as a strong rationale for investigating this compound and provide a framework for experimental design.[3][5]
Data Presentation: Anti-inflammatory Effects
The anti-inflammatory potential of Neolamarckia cadamba extracts and the isolated compound 3β-dihydrothis compound has been quantified by measuring the inhibition of paw edema at various time points after carrageenan administration.[3][5][6] The results from multiple studies are summarized below for comparative analysis.
Table 1: Effect of Neolamarckia cadamba Methanolic Bark Extract (NCBE) on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (ml) at 3 hours | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.04 | - |
| NCBE | 100 | 0.68 ± 0.03 | 20.00% |
| NCBE | 200 | 0.56 ± 0.02 | 34.12% |
| NCBE | 400 | 0.45 ± 0.02 | 47.06% |
| NCBE | 800 | 0.38 ± 0.01 | 55.29% |
| Indomethacin | 10 | 0.35 ± 0.01 | 58.82% |
| p<0.05, **p<0.01 compared to control. Data adapted from evaluation of methanolic bark extract of Neolamarckia cadamba.[5] |
Table 2: Effect of Neolamarckia cadamba Ethanolic Leaf Extract on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (ml) at 4 hours | % Inhibition of Edema |
| Control (Normal Saline) | - | 1.12 ± 0.01 | - |
| Ethanolic Extract | 200 | 0.81 ± 0.01 | 27.68% |
| Ethanolic Extract | 400 | 0.69 ± 0.01 | 38.39% |
| Aspirin | 200 | 0.52 ± 0.01 | 53.57% |
| p<0.05 compared to control. Data reflects significant suppression of paw edema.[6] |
Table 3: Anti-inflammatory Activity of Neolamarckia cadamba Fractions and 3β-dihydrothis compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, i.g.) | % Inhibition of Edema at 3 hours |
| Methanolic Extract (ME) | 200 | 38.5% |
| Methanolic Extract (ME) | 400 | 45.2% |
| Ethyl Acetate Fraction (EA) | 200 | 42.1% |
| Ethyl Acetate Fraction (EA) | 400 | 50.3%** |
| Aqueous Fraction (AQS) | 400 | 35.7% |
| 3β-dihydrothis compound | 50 | 30.1% |
| 3β-dihydrothis compound | 100 | 48.9% |
| Aspirin | 200 | 55.6% |
| p<0.05, **p<0.01 compared to control. i.g. = intragastric administration. These results highlight the significant anti-inflammatory effects of various fractions and the isolated alkaloid.[3] |
Experimental Protocols
The following is a detailed protocol for the carrageenan-induced paw edema assay, synthesized from established methodologies.[4][7][8]
Animals
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 150-200 g for rats, 25-30 g for mice.
-
Acclimatization: House the animals in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with water provided ad libitum.
Materials and Reagents
-
This compound (or N. cadamba extract/3β-dihydrothis compound)
-
Carrageenan (Lambda, Type IV)
-
Positive control drug (e.g., Indomethacin, Aspirin, or Dexamethasone)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (Na-CMC), Normal Saline, or distilled water)
-
Plethysmometer or digital calipers
-
Syringes (1 ml) with needles (26-30 gauge)
Experimental Design
-
Divide the animals into the following groups (n=6 per group):
-
Group I (Negative Control): Administer vehicle only.
-
Group II (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg).
-
Group III-V (Test Groups): Administer this compound at three different doses (e.g., low, medium, and high, such as 50, 100, and 200 mg/kg). Doses should be determined based on preliminary toxicity studies.
-
Procedure
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, positive control, or this compound to the respective groups via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).
-
Induction of Inflammation: One hour after drug administration, induce inflammation by injecting 0.1 ml of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the significance of the observed effects. A p-value of <0.05 is generally considered statistically significant.
-
Optional Endpoints
-
Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess leukocyte infiltration and tissue damage.[4]
-
Biochemical Analysis: Analyze the paw tissue homogenate or blood serum for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), prostaglandins (PGE₂), and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[9][10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Carrageenan-Induced Inflammatory Signaling Pathway
Caption: Carrageenan inflammatory pathway and potential targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols: Neuroprotective Effects of Cadambine on N2A and SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the neuroprotective effects of Cadambine, an indole (B1671886) alkaloid, against cadmium-induced toxicity in neuronal cell lines Neuro-2a (N2A) and SH-SY5Y. The provided protocols and data are based on published research and are intended to guide researchers in studying the therapeutic potential of this compound.
Introduction
Cadmium is a heavy metal known to induce neurotoxicity through mechanisms involving oxidative stress, increased intracellular calcium, and apoptosis.[1][2][3] this compound, derived from the plant Neolamarckia cadamba, has demonstrated significant neuroprotective properties by counteracting these detrimental effects.[1] Studies have shown that this compound can reverse cadmium-induced cell death, reduce reactive oxygen species (ROS) generation, modulate intracellular calcium levels, and inhibit the apoptotic cascade in neuronal cells.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on N2A and SH-SY5Y cells exposed to cadmium-induced toxicity.
Table 1: Effect of this compound on Cell Viability in the Presence of Cadmium (10 µM) for 24 hours
| Cell Line | Treatment | Concentration of this compound | Approximate Cell Viability (%) |
| N2A | Cadmium Only | 0 µM | 50% |
| Cadmium + this compound | 10 µM | 65% | |
| Cadmium + this compound | 20 µM | 80% | |
| Cadmium + this compound | 30 µM | 90% | |
| SH-SY5Y | Cadmium + this compound | 10 µM, 20 µM, 30 µM | No significant change |
Data extracted from graphical representations in Dong et al., 2018.[1]
Table 2: Effect of this compound (20 µM) on Intracellular Calcium and Reactive Oxygen Species (ROS) Levels in Neuronal Cells Treated with Cadmium (10 µM) for 24 hours
| Parameter | Treatment | Relative Fluorescence Intensity (Arbitrary Units) |
| Intracellular Calcium | Control | ~50 |
| Cadmium (10 µM) | ~150 | |
| Cadmium (10 µM) + this compound (20 µM) | ~75 | |
| Intracellular ROS | Control | ~40 |
| Cadmium (10 µM) | ~120 | |
| Cadmium (10 µM) + this compound (20 µM) | ~60 |
Data extracted from graphical representations in Dong et al., 2018.[1]
Table 3: Effect of this compound on the Expression of Apoptotic Proteins in Neuronal Cells Treated with Cadmium (10 µM) for 24 hours
| Protein | Treatment | Relative Expression Level (Compared to Control) |
| p53 | Cadmium (10 µM) | Increased |
| Cadmium (10 µM) + this compound (20 µM) | Decreased (towards control level) | |
| Bcl-2 | Cadmium (10 µM) | Decreased |
| Cadmium (10 µM) + this compound (20 µM) | Increased (towards control level) | |
| Bax | Cadmium (10 µM) | Increased |
| Cadmium (10 µM) + this compound (20 µM) | Decreased (towards control level) | |
| Caspase-3 | Cadmium (10 µM) | Increased |
| Cadmium (10 µM) + this compound (20 µM) | Decreased (towards control level) |
Qualitative data based on Western blot analysis from Dong et al., 2018.[1][3]
Signaling Pathways
This compound exerts its neuroprotective effects by modulating key signaling pathways involved in apoptosis and cell survival. The diagrams below illustrate the proposed mechanism of action.
References
Application Notes and Protocols: Cadambine for Leishmania donovani Topoisomerase IB Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cadambine, a natural indole (B1671886) alkaloid, as a potent inhibitor of Leishmania donovani DNA topoisomerase IB (LdTopIB). The following sections detail the inhibitory activity of this compound, protocols for its evaluation, and its potential as a lead compound for the development of novel anti-leishmanial drugs.
Introduction
Leishmania donovani is the causative agent of visceral leishmaniasis, a severe and often fatal parasitic disease. The emergence of drug resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. DNA topoisomerase IB of L. donovani is a validated drug target, as it is essential for the parasite's DNA replication and survival.[1][2] this compound, isolated from the stem bark of Anthocephalus cadamba, has been identified as a potent inhibitor of this enzyme.[1] These notes are intended to guide researchers in the study and application of this compound as a potential anti-leishmanial agent.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound. Please note that the specific values from the primary literature (Kumar et al., Nat Prod Commun, 2015) are not publicly available in full and should be inserted where indicated.
Table 1: Inhibitory Activity of this compound against L. donovani Topoisomerase IB
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Leishmania donovani Topoisomerase IB (LdTopIB) | [Insert Value] | Camptothecin (B557342) | [Insert Value] |
Table 2: Anti-leishmanial Activity of this compound
| Compound | L. donovani Stage | IC50 (µM) | Reference Drug (e.g., Miltefosine) | IC50 (µM) |
| This compound | Promastigote | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | Amastigote | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Cytotoxicity of this compound
| Compound | Cell Line (e.g., HEK293, THP-1) | CC50 (µM) | Selectivity Index (SI) = CC50 / IC50 (Amastigote) |
| This compound | [Insert Cell Line] | [Insert Value] | [Calculate and Insert Value] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Leishmania donovani Topoisomerase IB Inhibition Assay
This protocol is based on the principle of DNA relaxation, where the enzyme relaxes supercoiled plasmid DNA, and an inhibitor will prevent this relaxation.
Materials:
-
Purified recombinant L. donovani topoisomerase IB (LdTopIB)
-
Supercoiled plasmid DNA (e.g., pBS (SK+))
-
This compound stock solution (in DMSO)
-
Camptothecin (positive control)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5% glycerol, 0.5 mM DTT, 2.5 mM EDTA, 150 µg/ml Bovine Serum Albumin (BSA)
-
Stop Solution: 1% Sodium Dodecyl Sulfate (SDS), 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol
-
Agarose (B213101) gel (1%) in TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Prepare reaction mixtures in a total volume of 20 µL in microcentrifuge tubes.
-
To each tube, add the assay buffer components.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or camptothecin to the respective tubes. Include a vehicle control (DMSO).
-
Add a constant amount of supercoiled plasmid DNA (e.g., 0.5 µg) to each tube.
-
Initiate the reaction by adding a fixed amount of purified LdTopIB (e.g., 1 unit) to each tube.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of the stop solution.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.
-
Visualize the DNA bands under UV light and capture the image.
-
Quantify the percentage of relaxed DNA in each lane. The IC50 value is the concentration of this compound that inhibits 50% of the enzyme's relaxation activity.
Anti-promastigote Activity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of L. donovani promastigotes.
Materials:
-
L. donovani promastigotes in logarithmic growth phase
-
M199 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Miltefosine (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed L. donovani promastigotes into a 96-well plate at a density of 1 x 106 cells/mL in a final volume of 100 µL of complete M199 medium.
-
Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (miltefosine).
-
Incubate the plate at 22°C for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 22°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability compared to the vehicle control and determine the IC50 value.
Anti-amastigote Activity Assay
This assay evaluates the efficacy of this compound against the intracellular amastigote stage of the parasite within a host cell line.
Materials:
-
THP-1 human monocytic cell line (or other suitable macrophage-like cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells
-
Stationary phase L. donovani promastigotes
-
This compound stock solution (in DMSO)
-
Miltefosine (positive control)
-
Giemsa stain
-
Microscope
Protocol:
-
Seed THP-1 cells into a 24-well plate with coverslips at a density of 2 x 105 cells/well.
-
Differentiate the cells into macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours.
-
Wash the cells to remove PMA and infect with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the cells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound or miltefosine.
-
Incubate for another 72 hours.
-
Fix the cells on the coverslips with methanol (B129727) and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages under a microscope.
-
Calculate the percentage of inhibition of amastigote multiplication compared to the vehicle control and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, THP-1)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed the mammalian cells into a 96-well plate at an appropriate density (e.g., 5 x 104 cells/well) and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Perform the MTT assay as described in the anti-promastigote activity assay (steps 4-6).
-
Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC50).
Molecular Docking
This protocol provides a general workflow for in silico analysis of this compound's interaction with LdTopIB.
Software and Resources:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
3D structure of L. donovani Topoisomerase IB (a homology model may be required if a crystal structure is unavailable)
-
3D structure of this compound
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of LdTopIB. If a crystal structure is not available, build a homology model using a suitable template (e.g., human topoisomerase I).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Define the binding site based on the location of known inhibitors or conserved active site residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Minimize the energy of the ligand structure and assign appropriate charges.
-
-
Docking Simulation:
-
Perform the docking of this compound into the defined binding site of LdTopIB using the chosen docking software.
-
Analyze the resulting docking poses and scores to predict the most favorable binding mode.
-
-
Interaction Analysis:
-
Visualize the docked complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme.
-
Visualizations
Caption: Proposed mechanism of action of this compound in Leishmania donovani.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Logical relationship for this compound's therapeutic potential.
References
Application Notes and Protocols for Evaluating the Antimalarial Activity of Cadambine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Cadambine, a monoterpenoid indole (B1671886) alkaloid isolated from Nauclea cadamba (also known as Neolamarckia cadamba), represents a promising natural product for investigation.[1][2] Plants of the Nauclea genus have been traditionally used to treat malaria, and various indole alkaloids have demonstrated antiplasmodial activity.[3][4][5][6] While specific data on the antiplasmodial activity of this compound is limited, related compounds and extracts from its source plant have shown promise.[7][8] This document provides a comprehensive guide for the evaluation of this compound in antimalarial activity assays, from initial in vitro screening to in vivo efficacy studies.
Hypothetical Data Summary
Due to the absence of specific published data on the direct antimalarial activity of this compound, the following table presents a hypothetical but plausible data set for illustrative purposes. This data is based on the activities of other indole alkaloids and is intended to guide the interpretation of experimental results.[9][10]
| Parameter | Value | Interpretation |
| IC50 against P. falciparum (Chloroquine-sensitive strain, e.g., 3D7) | 2.5 µM | Potentially active |
| IC50 against P. falciparum (Chloroquine-resistant strain, e.g., K1) | 3.1 µM | Potential activity against resistant strains |
| CC50 on mammalian cell line (e.g., HepG2) | 75 µM | Moderate cytotoxicity |
| Selectivity Index (SI = CC50/IC50) | 24.2 (for K1 strain) | Moderately selective for the parasite |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.[11]
Materials:
-
This compound (dissolved in DMSO)
-
P. falciparum culture (chloroquine-sensitive and -resistant strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well black microplates with clear bottoms
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete culture medium.
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Plate Preparation: Add 100 µL of the parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Drug Addition: Add 100 µL of the diluted this compound solutions to the wells in triplicate. Include positive (chloroquine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control and determine the IC50 value by non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on a mammalian cell line to determine its selectivity for the parasite.[10]
Materials:
-
This compound (dissolved in DMSO)
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Drug Addition: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the 50% cytotoxic concentration (CC50) value.
In Vivo Antimalarial Suppressive Test (4-Day Test)
This standard test evaluates the in vivo efficacy of a compound in a murine malaria model.[9]
Materials:
-
This compound
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (6-8 weeks old)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)
-
Chloroquine (positive control)
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1 x 10^7 P. berghei-infected erythrocytes on day 0.
-
Grouping: Randomly divide the infected mice into groups (n=5): vehicle control, positive control (chloroquine at 5 mg/kg/day), and this compound treatment groups (e.g., 25, 50, 100 mg/kg/day).
-
Drug Administration: Administer the respective treatments orally or intraperitoneally once daily for four consecutive days (day 0 to day 3).
-
Parasitemia Monitoring: On day 4, collect blood from the tail vein of each mouse and prepare thin blood smears.
-
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Data Analysis: Calculate the average percentage of parasite suppression for each group compared to the vehicle control group.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow for Antimalarial Screening
Caption: Workflow for evaluating this compound's antimalarial potential.
References
- 1. Cadamba: A miraculous tree having enormous pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antimalarial activity of indole alkaloids and hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webdelprofesor.ula.ve [webdelprofesor.ula.ve]
- 5. Antimalarial constituents from Nauclea orientalis (L.) L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial Studies Of The Ethanol Extract Of The Leaves Of Nauclea Latifolia (Rubiaceae) [interscience.org.uk]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-malarial activity of indole alkaloids isolated from Aspidosperma olivaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
Application Notes and Protocols for the Structural Elucidation of Cadambine via NMR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadambine is a monoterpenoid indole (B1671886) alkaloid first isolated from Anthocephalus chinensis and also found in other plant species such as Neolamarckia cadamba.[1][2] Its complex structure necessitates a comprehensive analytical approach for unequivocal structural elucidation, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone technique. This document provides detailed application notes and standardized protocols for the NMR spectral analysis of this compound, aimed at guiding researchers in the isolation, characterization, and subsequent development of this and related natural products. The structural information is critical for understanding its bioactivity, including its potential as a DNA topoisomerase IB inhibitor.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments. The workflow is designed to first identify the basic carbon and proton frameworks and then piece them together to form the final molecular structure.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cadambine
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Cadambine, a monoterpenoid gluco-indole alkaloid found in plants of the Nauclea genus, using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodology is based on established principles for the analysis of related indole (B1671886) alkaloids and serves as a comprehensive guide for method development, validation, and routine analysis. This note includes protocols for sample preparation, a representative HPLC method, and guidelines for method validation. Additionally, a visualization of the biosynthetic pathway of this compound and a general experimental workflow are presented.
Introduction
This compound is a naturally occurring indole alkaloid isolated from medicinal plants such as Neolamarckia cadamba. It belongs to the family of monoterpenoid gluco-indole alkaloids and has been the subject of phytochemical and pharmacological interest. Accurate and reliable analytical methods are essential for the quantification of this compound in plant extracts, herbal formulations, and in vitro/in vivo studies to ensure quality control and to understand its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note details a representative HPLC method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material (e.g., leaves or bark of Neolamarckia cadamba).
Materials:
-
Dried and finely powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water (v/v)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of a 50:50 (v/v) mixture of methanol and 0.1% formic acid in water.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water (v/v)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
HPLC Method
This is a representative method and may require optimization for specific matrices and HPLC systems.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-60% B25-30 min: 60-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
Data Presentation
Method Validation Parameters
A validated HPLC method for this compound should meet the following typical performance criteria. The values presented below are representative for HPLC analyses of natural products and should be established during method validation.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Specificity | No interference at the retention time of this compound |
Visualization
Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the shikimate pathway, leading to the formation of the indole alkaloid precursor, strictosidine.
Troubleshooting & Optimization
Technical Support Center: Preventing Cadambine Precipitation in Cell Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of Cadambine in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture medium?
A1: this compound is a monoterpenoid gluco-indole alkaloid. Like many complex natural products, it is largely hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media. Precipitation, often seen as cloudiness, crystals, or a film in the media, typically occurs when a concentrated stock solution of this compound in an organic solvent is diluted into the aqueous environment of the cell culture medium, causing the compound to "crash out" of solution.
Q2: What are the primary causes of this compound precipitation?
A2: The most common causes of this compound precipitation include:
-
Poor Aqueous Solubility: this compound is inherently difficult to dissolve in water.
-
High Final Concentration: The desired final concentration in the media may exceed this compound's solubility limit.
-
Rapid Dilution: Adding a concentrated stock solution directly to the media can cause a sudden solvent exchange, leading to precipitation.[1]
-
Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures.[1]
-
High Solvent Concentration: While a solvent like DMSO is necessary for the stock solution, a high final concentration in the media can be toxic to cells and may still lead to precipitation upon dilution.[1]
-
pH of the Media: The solubility of alkaloids can be pH-dependent.[2] Cell culture media is typically buffered to a physiological pH (around 7.4), which may not be optimal for this compound's solubility.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1]
Q3: Can the presence of serum in the media affect this compound's solubility?
A3: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can help to keep hydrophobic compounds in solution. Serum proteins, particularly albumin, can bind to compounds like this compound, increasing their apparent solubility in the culture medium.
Q4: Is it advisable to filter out the this compound precipitate from the media?
A4: Filtering the media to remove the precipitate is generally not recommended. This is because filtration will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. It is better to address the root cause of the precipitation.[3]
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This immediate precipitation is a common issue with hydrophobic compounds. The following steps can help you troubleshoot and prevent this problem.
Troubleshooting Workflow
References
Cadambine stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cadambine during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] When in solvent, it should be stored at -80°C for up to one year.[1] It is also recommended to store the compound in a dry, cool, and well-ventilated place in a tightly sealed container.[2][3] For short-term storage, desiccate at -20°C.[4]
Q2: What signs indicate that my this compound sample may have degraded?
A2: Visual indicators of degradation can include a change in color or the appearance of precipitation in a solution. Analytically, the presence of unexpected peaks in chromatographic analyses (e.g., HPLC, LC-MS) is a strong indicator of degradation products. A decrease in the peak area of the parent this compound compound over time also suggests degradation.
Q3: What are the primary factors that affect the stability of this compound?
A3: Like many natural alkaloids, the stability of this compound can be influenced by several environmental factors:
-
Temperature: Higher temperatures accelerate chemical degradation.[5][6][7]
-
Light: Exposure to UV and visible light can cause photodegradation.[5][6][7][8][9] For photosensitive compounds, storage in amber glass vials or protection from light is crucial.
-
pH: The pH of a solution can significantly affect the stability of a compound, potentially leading to hydrolysis under acidic or basic conditions.[6][7][10]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[6][7][10] Storing under an inert atmosphere, such as nitrogen or argon, can mitigate this.
-
Moisture (Humidity): Moisture can lead to hydrolysis.[5][10] It is important to store this compound in a dry environment.
Q4: What are the potential consequences of using degraded this compound in my experiments?
A4: Using degraded this compound can lead to inaccurate and irreproducible experimental results.[11] Degradation can cause a loss of the compound's biological activity and the formation of new, potentially interfering or toxic byproducts.[8] This can compromise the validity of your findings, whether for biological assays or drug development studies.
Q5: How should I prepare this compound solutions to maximize stability?
A5: this compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate (B1210297).[4] For preparing stock solutions, it is recommended to warm the tube at 37°C and use an ultrasonic bath to ensure complete dissolution.[4] Prepare solutions on the day of use if possible. If advance preparation is necessary, store the stock solution in a tightly sealed vial at -20°C or below for up to several months.[4][12] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[4]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Notes |
| Powder | -20°C | Up to 3 years[1] | Tightly sealed, dry[2][3] | Store in a well-ventilated area.[2] |
| In Solvent | -80°C | Up to 1 year[1] | Tightly sealed vials | Prepare fresh if possible; aliquot to avoid freeze-thaw cycles.[13] |
Table 2: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Potential Effect | Mitigation Strategy |
| Temperature | Accelerated degradation rate[5] | Store at recommended low temperatures (-20°C for powder, -80°C for solutions).[1] |
| Light | Photodegradation[5][9] | Store in amber-colored or opaque containers; protect from direct light.[8][12] |
| pH | Hydrolysis (acidic or basic)[10] | Use buffered solutions where appropriate; maintain a neutral pH if the compound's pH sensitivity is unknown. |
| Oxygen | Oxidative degradation[10] | Store under an inert atmosphere (e.g., nitrogen, argon) for long-term storage.[12] |
| Moisture | Hydrolysis[5] | Store in a desiccated, dry environment.[4] Ensure containers are tightly sealed. |
Troubleshooting Guide
This guide provides solutions to common problems that may arise due to this compound instability.
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent or irreproducible experimental results. | Degradation of this compound stock solution. | 1. Verify Storage: Ensure your this compound stock was stored under the recommended conditions (see Table 1). 2. Use Fresh Stock: Prepare a fresh solution from solid powder for critical experiments. 3. Perform a Quality Check: Analyze the stock solution using a stability-indicating method like HPLC to check for the presence of degradation products. |
| Visible precipitate or color change in the this compound solution. | Degradation of the compound or poor solubility at storage temperature. | 1. Discard the Solution: Do not use a solution that shows visible signs of degradation or precipitation. 2. Verify Solvent Compatibility: Ensure the chosen solvent and concentration are appropriate for the storage temperature. 3. Prepare Freshly: Make a new solution, ensuring the compound is fully dissolved before storage.[4] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | The presence of degradation products. | 1. Confirm Peak Identity: If possible, use mass spectrometry to get molecular weight information on the unknown peaks. 2. Conduct a Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This can help confirm if the unexpected peaks are related to this compound. 3. Optimize Storage: Re-evaluate and optimize your storage conditions (e.g., lower temperature, light protection, inert atmosphere) to minimize degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This study is designed to identify potential degradation products and determine the intrinsic stability of this compound.
Objective: To generate this compound degradation products under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-UV or HPLC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Store a control sample (1 mL stock + 1 mL methanol/water) under ambient, dark conditions.
-
Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
-
Monitor for the decrease in the peak area of this compound and the appearance of new peaks. Aim for 5-20% degradation for optimal identification of products.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., Phenomenex, 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate buffer (25 mM, pH adjusted)
-
This compound samples (stressed and unstressed)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and ammonium acetate buffer. A common starting point could be a gradient from 20% to 80% acetonitrile over 20-30 minutes.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength; a starting point could be around 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Specificity: Inject samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
-
Linearity, Accuracy, and Precision: Validate the method according to ICH guidelines to ensure it is reliable for quantitative analysis.
-
Visualizations
Caption: Logical workflow for troubleshooting this compound stability.
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified biosynthesis pathway leading to this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS:54422-49-0 | Chem-Norm [chem-norm.com]
- 4. This compound | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. allanchem.com [allanchem.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cadambine Handling and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on avoiding the degradation of Cadambine during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a monoterpenoid gluco-indole alkaloid, a class of natural products known for their potential therapeutic properties. Like many complex organic molecules, this compound is susceptible to degradation under common experimental conditions, which can lead to a loss of biological activity and the formation of unknown impurities. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors that can induce the degradation of this compound, similar to other indole (B1671886) alkaloids, are:
-
pH: this compound is more susceptible to degradation in acidic and alkaline conditions. Neutral pH is generally preferred for short-term experiments.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxidation: The indole ring of this compound is prone to oxidation, especially in the presence of oxygen and metal ions.
Q3: How should I store this compound to ensure its long-term stability?
A3: For optimal long-term stability, this compound should be stored as a solid powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare stock solutions in an anhydrous solvent like DMSO, aliquot them into single-use vials, and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q4: I observed a color change in my this compound solution. What does this indicate?
A4: A change in the color of your this compound solution, such as turning yellow or brown, is a common indicator of degradation, likely due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one from a solid stock.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment.
-
Minimize the incubation time of this compound in the culture medium as much as the experimental design allows.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) to assess any solvent effects.
-
Perform a stability check of this compound in your specific cell culture medium under incubator conditions (37°C, 5% CO₂).
-
-
-
Possible Cause: Adsorption of this compound to plasticware.
-
Troubleshooting Steps:
-
Use low-adhesion microplates and pipette tips.
-
Pre-condition pipette tips by aspirating and dispensing the this compound solution a few times before transferring.
-
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: On-column degradation.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is compatible with this compound stability (ideally near neutral).
-
Use a guard column to protect the analytical column from impurities.
-
-
-
Possible Cause: Degradation in the autosampler.
-
Troubleshooting Steps:
-
Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Protect samples from light by using amber or light-blocking autosampler vials.
-
Analyze samples as quickly as possible after preparation.
-
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is representative of typical indole alkaloid behavior and should be used as a guideline for experimental design.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | % this compound Remaining |
| 3.0 | 24 | 75% |
| 5.0 | 24 | 90% |
| 7.0 | 24 | 98% |
| 9.0 | 24 | 85% |
Table 2: Effect of Temperature on this compound Stability in a Neutral Aqueous Buffer (pH 7.0)
| Temperature (°C) | Incubation Time (hours) | % this compound Remaining |
| 4 | 48 | 99% |
| 25 | 48 | 95% |
| 37 | 48 | 80% |
| 60 | 48 | 50% |
Table 3: Effect of Light on this compound Stability in a Neutral Aqueous Buffer (pH 7.0) at 25°C
| Condition | Exposure Time (hours) | % this compound Remaining |
| Dark (Control) | 24 | 99% |
| Ambient Light | 24 | 90% |
| UV Light (254 nm) | 24 | 60% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Materials:
-
This compound stock solution (1 mg/mL in methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and methanol
-
HPLC system with UV or MS detector
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound stock solution at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) at room temperature for 24 hours.
-
Control: Keep a sample of the this compound stock solution at 4°C in the dark.
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
-
Visualizations
Cadambine assay interference with common reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding cadambine assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a monoterpenoid gluco-indole alkaloid naturally found in plants of the Rubiaceae family, such as Neolamarckia cadamba[1][2]. As an alkaloid, it contains a nitrogenous heterocyclic ring system, which imparts basic properties[3][4]. Its chemical structure and properties are summarized in the table below.
| Property | Value/Description | Source |
| CAS Number | 54422-49-0 | [5][6][7] |
| Molecular Formula | C27H32N2O10 | [5][7] |
| Molecular Weight | 544.5 g/mol | [5] |
| Appearance | Powder | [5] |
| Melting Point | 207-211 °C | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [5][8] |
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: this compound is readily soluble in several organic solvents. For preparation of stock solutions, Dimethyl Sulfoxide (DMSO), Ethanol, Chloroform, Dichloromethane, and Ethyl Acetate are suitable choices[5]. The selection of the solvent should be compatible with the intended downstream assay to avoid potential interference. For in vivo studies, a common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and saline or PBS[6].
Q3: Are there general screening tests for the presence of this compound in plant extracts?
A3: Yes, as an alkaloid, the presence of this compound in crude extracts can be qualitatively indicated using general alkaloid precipitating reagents. However, these tests are not specific to this compound and may produce false-positive results due to the presence of other nitrogen-containing compounds, proteins, or tannins[3]. It is crucial to perform further purification and confirmatory analysis.
| Reagent | Observation with Alkaloids |
| Mayer's Reagent | Cream-colored precipitate[9] |
| Wagner's Reagent | Reddish-brown precipitate[8][9] |
| Dragendorff's Reagent | Orange or reddish-brown precipitate[3][8] |
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
Issue 1: Inconsistent or No Signal in Spectrophotometric Assays
Possible Cause 1: pH-dependent Degradation
Many alkaloids exhibit pH-dependent stability[10][11][12]. Extreme acidic or basic conditions can lead to the degradation of this compound, affecting spectrophotometric measurements.
Troubleshooting Steps:
-
Verify pH of Solutions: Ensure all buffers and solutions used in the assay are within a neutral or slightly acidic pH range, where many alkaloids are more stable.
-
Conduct a pH Stability Study: If degradation is suspected, perform a simple stability study by incubating this compound solutions at different pH values (e.g., pH 4, 7, 9) and measure the absorbance over time. This will help determine the optimal pH range for your assay.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared this compound solutions to minimize the impact of potential degradation over time.
Possible Cause 2: Interference from Other Compounds
Crude or partially purified plant extracts may contain other compounds that absorb light at the same wavelength as this compound, leading to inaccurate readings[13][14].
Troubleshooting Steps:
-
Run a Blank: Always include a blank sample containing all components of the reaction mixture except this compound to subtract the background absorbance.
-
Purify the Sample: If interference is significant, consider further purification of the this compound extract using techniques like column chromatography or preparative HPLC.
-
Use a Diode Array Detector: When using HPLC-UV, a diode array detector can help to assess the purity of the this compound peak by comparing the spectra across the peak.
Experimental Protocol: Preliminary pH Stability Test
-
Prepare buffer solutions at pH 4.0, 7.0, and 9.0.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to a final concentration of 10 µg/mL in each of the buffer solutions.
-
Measure the absorbance of each solution at the λmax of this compound immediately after preparation (T=0).
-
Incubate the solutions at room temperature.
-
Measure the absorbance at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Plot the percentage of remaining this compound (relative to T=0) against time for each pH to determine the stability profile.
Issue 2: Fluorescence Quenching in Fluorescence-Based Assays
Possible Cause 1: Presence of Quenching Agents
Certain ions and organic molecules can quench the fluorescence of this compound, leading to a lower-than-expected signal[15][16][17]. Halide ions (I⁻, Br⁻) are known fluorescence quenchers[16].
Troubleshooting Steps:
-
Review Reagent Composition: Carefully check the composition of all buffers and reagents for the presence of known quenching agents.
-
Solvent Selection: Be aware that some solvents, including water and alcohols, can act as fluorescence quenchers[15]. Consider using deuterated solvents if significant quenching is observed.
-
Reagent Purity: Ensure high-purity solvents and reagents are used to avoid contamination with quenching impurities.
Possible Cause 2: High Concentration of this compound
At high concentrations, self-quenching or inner filter effects can occur, leading to a non-linear relationship between concentration and fluorescence intensity.
Troubleshooting Steps:
-
Dilution Series: Prepare a dilution series of your this compound sample and measure the fluorescence. This will help to identify the optimal concentration range where the fluorescence response is linear.
-
Optimize Excitation and Emission Wavelengths: Ensure that the excitation and emission wavelengths are set correctly for this compound to maximize the signal and minimize potential interference.
Visual Guides
Diagram 1: General Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Diagram 2: Troubleshooting Logic for Low Assay Signal
Caption: Troubleshooting flowchart for low signal in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacognosy & Herbal Medicine : Alkaloids identification and assay [cognosy4all.blogspot.com]
- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound CAS#: 54422-49-0 [chemicalbook.com]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. aiperodisha.org [aiperodisha.org]
- 10. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different spectrophotometric methods for simultaneous quantitation of Vericiguat and its alkaline degradation product: a comparative study with greenness profile assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference of fetal hemoglobin with the spectrophotometric measurement of carboxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multi-path quenchers: efficient quenching of common fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Cadambine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for in vitro experiments involving Cadambine. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is highly dependent on the cell type, the concentration of this compound used, and the specific biological endpoint being measured (e.g., cytotoxicity, anti-inflammatory effects). There is no single universal optimal time. Based on available literature, treatment durations can range from a few hours to 72 hours or longer. For instance, a study on Neolamarckia cadamba leaf extract demonstrated a time-dependent anticancer effect on MCF-7 cells, with significant apoptosis observed after 72 hours.[1] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q2: How does this compound work in vitro?
A2: this compound, a monoterpenoid indole (B1671886) alkaloid, exhibits several biological activities. Its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as COX-2, IL-1β, and TNF-α.[2] Some studies suggest that this compound may also act as a DNA topoisomerase IB inhibitor, which could contribute to its anticancer properties. Furthermore, this compound has shown neuroprotective effects by reversing cadmium-induced toxicity in neuronal cells.[3]
Q3: What are the common challenges when working with this compound in vitro?
A3: As with many natural compounds, researchers may encounter issues with solubility and stability in cell culture media. Indole alkaloids can be susceptible to degradation, which can affect the reproducibility of experiments.[4][5] Additionally, natural compounds can sometimes interfere with assay readouts, leading to false-positive or false-negative results.[6][7][8] It is important to include appropriate controls to account for these potential interferences.
Q4: At what concentration should I use this compound?
A4: The effective concentration of this compound varies depending on the cell line and the desired effect. For its anti-inflammatory activity in RAW 264.7 macrophage cells, a concentration of 10 μg/mL has been shown to be effective.[2] For cytotoxicity, a dose-response study is essential to determine the IC50 value for your specific cell line. For example, an ethanol (B145695) extract of Neolamarckia cadamba leaves had an IC50 of 0.2 mg/ml on MCF-7 cells.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological effect | - Suboptimal incubation time: The incubation period may be too short for this compound to exert its effects. - Compound degradation: this compound may not be stable under your experimental conditions. - Incorrect concentration: The concentration used may be too low to elicit a response. | - Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time. - Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. Consider assessing compound stability in your culture medium over the incubation period. - Conduct a dose-response experiment with a wide range of concentrations to determine the optimal working concentration. |
| High cell death in control group | - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Contamination: The cell culture may be contaminated. | - Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically ≤ 0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. - Regularly check cell cultures for any signs of contamination. |
| Inconsistent results between experiments | - Variability in cell passage number: Cells at different passage numbers can respond differently to treatment. - Inconsistent compound preparation: Variations in the preparation of this compound stock and working solutions. - Plate edge effects: Cells in the outer wells of a microplate can behave differently due to evaporation. | - Use cells within a consistent and narrow range of passage numbers for all experiments. - Follow a standardized protocol for preparing and diluting this compound. - Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium to maintain humidity. |
| Assay interference | - Colorimetric or fluorescent interference: this compound, like other indole alkaloids, may have inherent color or fluorescence that interferes with the assay readout.[6][9] | - Run a control well containing this compound in the assay medium without cells to measure any background signal. Subtract this background from your experimental readings. - If interference is significant, consider using an alternative assay with a different detection method. |
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations of this compound and Related Extracts
| Compound/Extract | Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| This compound and its analogues | RAW 264.7 macrophages | Anti-inflammatory | 10 µg/mL | Not specified | Inhibition of COX-2, IL-1β, and TNF-α | [2] |
| Neolamarckia cadamba fruit extract | Rat splenocytes | Immunomodulatory | 50, 100, 250, 500 µg/mL | 48 hours | Dose-dependent decrease in TNF-α and increase in IL-10 | [10] |
| Neolamarckia cadamba leaf extract | MCF-7 (breast cancer) | Cytotoxicity (MTT) | 0.2 mg/mL (IC50) | 72 hours | Time-dependent antiproliferative effect | [1] |
| This compound | Primary brain neonatal rat cells | Neuroprotection (MTT) | Not specified | Not specified | Reversed cadmium-induced toxicity | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value at different time points.
Cytokine Secretion Analysis using ELISA
This protocol provides a general framework for measuring the effect of this compound on cytokine secretion from cultured cells (e.g., LPS-stimulated macrophages).
Materials:
-
This compound stock solution (in DMSO)
-
Target cells (e.g., RAW 264.7 macrophages)
-
Cell culture plates
-
LPS (Lipopolysaccharide)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed cells in a culture plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like LPS at an optimal concentration. Include appropriate controls (untreated cells, cells treated with this compound alone, cells treated with LPS alone).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples. Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of immunomodulatory (humoral as well as cell-mediated) and cytokines (TNF-α & IL-10) regulating potential of Neolamarckia cadamba fruit extract in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays for Natural Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing cell viability assays with natural compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my natural compounds interfere with standard cell viability assays?
Natural compounds, particularly plant extracts, are often complex mixtures containing pigments, fluorescent molecules, and compounds with reducing or oxidizing properties.[1][2] These characteristics can directly interfere with the chemical reactions or optical measurements of many common viability assays, leading to inaccurate results. For instance, colored compounds can absorb light at the same wavelength used for measurement, while reducing agents can chemically reduce assay reagents, mimicking the metabolic activity of viable cells.
Q2: I'm observing an unexpected increase in "viability" at high concentrations of my natural extract. What could be the cause?
This is a common issue, particularly with tetrazolium-based assays like MTT, MTS, and WST-1.[2][3][4] The likely reason is that components within your natural extract are directly reducing the tetrazolium salt (e.g., MTT) into its colored formazan (B1609692) product, independent of cellular metabolic activity.[2][4] This leads to a false-positive signal, making it appear as though the cells are more viable or are proliferating.[2][3] It is crucial to run a cell-free control (compound + assay reagent in media) to test for this interference.[3]
Q3: What is the best way to dissolve my poorly soluble natural compound for in vitro assays?
The recommended approach is to first create a high-concentration stock solution in a water-miscible organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[5][6] This stock is then serially diluted in cell culture medium to achieve the final desired concentrations.[5]
Key considerations include:
-
Final Solvent Concentration: The final concentration of the organic solvent in the assay wells should be kept as low as possible (typically below 0.5% or 1%) and must be consistent across all wells, including vehicle controls.[5][7][8]
-
Solubility Limits: Be mindful of the compound's solubility in the final aqueous medium. Exceeding this limit can cause the compound to precipitate, leading to inaccurate results.[5][6]
-
Warming and Vortexing: Gentle warming (e.g., at 37°C) and vigorous vortexing can aid in dissolving compounds.[5][6]
Q4: Which cell viability assay is generally recommended for colored or antioxidant-rich natural compounds?
The Sulforhodamine B (SRB) assay is often the preferred method for natural compounds that are colored or have reducing properties.[7][9][10] Unlike assays that measure metabolic activity (like MTT or WST-1), the SRB assay quantifies total cellular protein content.[7][9][11] Since the assay endpoint is based on protein staining after cell fixation, the intrinsic color or redox potential of the compound is less likely to interfere.[10]
Troubleshooting Guides
Issue 1: High Background Absorbance in Control Wells (No Cells)
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Your natural compound is colored or reacts directly with the assay reagent. |
| Solution: Run a "compound-only" control (media + compound + assay reagent). Subtract this background absorbance from your test wells. If interference is high, consider switching to a different assay (e.g., from MTT to SRB). | |
| Media Components | Phenol (B47542) red or other components in the culture medium are contributing to the background signal. |
| Solution: Use a phenol red-free medium for the assay. Ensure all reagents are fresh and of high quality. | |
| Microbial Contamination | Bacterial or fungal contamination can lead to high metabolic activity and false signals. |
| Solution: Visually inspect plates under a microscope for contamination. Use sterile techniques and fresh media. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Inconsistent number of cells seeded per well. |
| Solution: Ensure you have a homogenous single-cell suspension before seeding.[10] Pipette gently up and down to mix before dispensing into each well. Avoid edge effects by not using the outermost wells of the plate. | |
| Compound Precipitation | The compound is precipitating out of solution in the assay wells. |
| Solution: Visually inspect wells for precipitates. Determine the solubility limit of your compound in the final assay medium and do not exceed it.[6] Ensure vigorous mixing when diluting the compound stock into the medium.[5] | |
| Incomplete Formazan Solubilization (MTT Assay) | Formazan crystals are not fully dissolved, leading to lower absorbance readings. |
| Solution: Use an appropriate solubilization buffer (e.g., 10% SDS in 0.01 N HCl).[12] Ensure complete mixing and adequate incubation time for the solubilization step. A plate shaker can help.[12] | |
| Inconsistent Washing Steps (SRB Assay) | Non-homogeneous washing can leave behind unbound dye or cause cell detachment. |
| Solution: Be gentle but thorough during washing steps. Submerge the plate in a tub of 1% acetic acid for consistent washing.[10][13] Tap the plate on a paper towel to remove excess liquid without dislodging cells.[10][13] |
Experimental Protocols & Workflows
Workflow for Selecting the Right Viability Assay
This diagram outlines the decision-making process for choosing an appropriate cell viability assay when working with natural compounds.
Caption: Decision tree for selecting a suitable cell viability assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method based on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][9] The amount of bound dye is proportional to the total protein mass, and thus to the number of viable cells.[9]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Add serial dilutions of your natural compound to the wells. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 48-72 hours).[9]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the medium. Incubate at 4°C for 1 hour.[9][10]
-
Washing: Carefully remove the supernatant. Wash the plates 4-5 times with 1% acetic acid to remove unbound dye and excess TCA.[9][11][13] Allow plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][11]
-
Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid.[9] Allow plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[7][9]
-
Absorbance Measurement: Read the absorbance at ~510-565 nm using a microplate reader.[9][13]
Troubleshooting the SRB Assay Workflow
Caption: A logical guide to troubleshooting common SRB assay issues.
Protocol: MTT Assay with Controls for Natural Compounds
The MTT assay measures cellular metabolic activity based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)[12]
Procedure:
-
Plate Setup: Seed cells in a 96-well plate. In addition to your test wells, set up the following controls:
-
Vehicle Control: Cells + medium + highest concentration of solvent (e.g., DMSO).
-
Media Blank: Medium only (no cells).
-
Compound Blank (Crucial): Medium + compound at each concentration (no cells).
-
-
Compound Treatment: Add compounds and incubate for the desired duration.
-
Add MTT Reagent: Add 10-20 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilize Formazan:
-
If using DMSO: Carefully aspirate the medium without disturbing the crystals. Add 100-200 µL of DMSO to each well.
-
If using SDS-HCl: Add 100 µL of the SDS solution directly to the wells.[12]
-
-
Incubate and Mix: Incubate, protected from light, on a shaker to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read absorbance between 540-570 nm.
-
Data Analysis:
-
Subtract the absorbance of the "Media Blank" from all other readings.
-
Subtract the absorbance of the "Compound Blank" from your corresponding test wells to correct for compound interference.
-
Calculate percent viability relative to the vehicle control.
-
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in Cadambine Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving Cadambine. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate consistent and reliable results.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during this compound experimentation.
Question: My this compound solution appears cloudy or precipitates when added to the cell culture medium. What should I do?
Answer: This is a common issue related to the solubility of this compound, a natural product that may have limited aqueous solubility.
-
Solvent Choice: Ensure you are using a high-purity solvent like Dimethyl Sulfoxide (DMSO) to prepare your stock solution.
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control with the same DMSO concentration should always be included in your experiments.
-
Dilution Technique: To avoid precipitation, perform serial dilutions of your this compound stock in the solvent (e.g., DMSO) before the final dilution into the aqueous cell culture medium. When adding the concentrated stock to your medium, do so dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.
Question: I am observing high variability in the bioactivity of this compound between different batches or experiments. What could be the cause?
Answer: Variability in the bioactivity of natural products like this compound can stem from several factors:
-
Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and pH. Store stock solutions in the dark at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Inconsistent Experimental Conditions: Minor variations in cell density, incubation times, reagent concentrations, and even the passage number of cells can lead to different results. Strict adherence to standardized protocols is crucial.
-
Purity of this compound: Ensure you are using this compound of high purity. Impurities can have their own biological effects and contribute to inconsistent results.
Question: My colorimetric assay (e.g., MTT, XTT) is giving inconsistent or unexpected results. How can I troubleshoot this?
Answer: Natural products can sometimes interfere with colorimetric and fluorometric assays.
-
Compound Color: If your this compound solution has a color, it can interfere with absorbance readings. Run a control well with your compound in the medium but without cells to measure the background absorbance. Subtract this value from your experimental readings.
-
Assay Interference: Some compounds can directly react with the assay reagents. To check for this, run the assay in a cell-free system with your compound and the assay reagents.
-
Cellular Metabolism: The MTT assay relies on mitochondrial reductase activity. If this compound affects mitochondrial function, it could lead to misleading results about cell viability. Consider using an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or LDH assay).
Question: I am not observing the expected anti-inflammatory or apoptotic effects of this compound. What should I check?
Answer:
-
Cell Line Specificity: The effects of this compound can be cell-line specific. Ensure that the cell line you are using is a relevant model for the pathway you are studying.
-
Concentration and Time: The biological effects of this compound are likely dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for observing the desired effect in your specific experimental setup.
-
Positive Controls: Always include a well-characterized positive control for the pathway you are investigating (e.g., a known inducer of apoptosis or a standard anti-inflammatory drug) to ensure that your assay is working correctly.
Data Presentation
Reproducibility is often hampered by a lack of easily comparable quantitative data. The following tables summarize the available data on the bioactivity of this compound and its extracts.
Disclaimer: The majority of publicly available data on the cytotoxicity of this compound is from extracts of Neolamarckia cadamba or Anthocephalus cadamba, rather than the purified compound. This can contribute to variability in reported IC50 values. The data presented below should be interpreted with this in mind.
Table 1: Cytotoxicity of Anthocephalus cadamba and Neolamarckia cadamba Extracts in Various Cancer Cell Lines
| Cell Line | Extract Type | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | 80% Ethanol extract of N. cadamba leaves | 206.0 ± 3.4 µg/mL | [1][2][3] |
| A-549 (Lung Cancer) | Chloroform extract of A. cadamba leaves | 8 µg/mL | |
| IGR-OV-1 (Ovarian Cancer) | Chloroform extract of A. cadamba leaves | 57 µg/mL | |
| PC-3 (Prostate Cancer) | Chloroform extract of A. cadamba leaves | 49 µg/mL | |
| SF-295 (CNS Cancer) | Chloroform extract of A. cadamba leaves | 39 µg/mL |
Table 2: Anti-inflammatory Activity of this compound Acid
| Assay | Cell Line | IC50 Value | Reference |
| Antileishmanial activity | Leishmania infantum amastigotes | 1 µM |
Experimental Protocols
Detailed and consistent methodologies are fundamental to reproducible research. The following are protocols for key experiments used to characterize the bioactivity of this compound.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines in a 96-well format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol describes the detection of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein expression levels in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash this compound-treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control.
Measurement of LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol is for assessing the anti-inflammatory activity of this compound by measuring its effect on TNF-α secretion from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Pre-treatment with this compound: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of TNF-α release by this compound compared to the LPS-only treated control.
Mandatory Visualization
To aid in the understanding of the molecular mechanisms of this compound, the following diagrams illustrate its key signaling pathways.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's induction of the intrinsic apoptosis pathway.
References
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkaloids in neuropsychopharmacology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments. Unidentified variables can significantly impact the reproducibility and validity of your research. This guide will help you identify and control for these "hidden variables."
Frequently Asked Questions (FAQs)
Q1: My behavioral experiment results with a new alkaloid are inconsistent across different days. What could be the cause?
A1: Inconsistent results in behavioral experiments can often be attributed to overlooked environmental factors. One of the most significant hidden variables is the light-dark cycle . Rodents, being nocturnal, exhibit different levels of activity and metabolic function depending on the time of day. Administering an alkaloid or conducting a behavioral test at different points in their circadian rhythm can lead to significant variations in their response.
For example, studies have shown that the locomotor activity of mice is significantly higher during the dark phase.[1][2][3] A 12-hour light/12-hour dark cycle is a standard experimental condition.[2][3][4] Disrupting this cycle can alter an animal's response to a psychoactive compound. Ensure that all your experiments are conducted at the same time relative to the light-dark cycle to maintain consistency.
Q2: I'm observing high variability in the anxiolytic effects of an alkaloid between different cages of mice, even though they are the same strain and sex. Why might this be happening?
A2: Social housing conditions are a critical hidden variable that can profoundly influence the outcomes of neuropsychopharmacology studies.[5][6][7] Mice housed in isolation may exhibit different baseline levels of anxiety and stress compared to group-housed animals. This can alter their response to anxiolytic or anxiogenic compounds.
For instance, social isolation in mice has been shown to increase anxiety-like behaviors and induce neuroinflammation, leading to an overactivation of microglia.[8][9][10] This neuroinflammatory state can interact with the pharmacological effects of the alkaloid you are studying. Furthermore, the social hierarchy within a cage can also be a confounding factor.
Q3: The oral bioavailability of my test alkaloid is surprisingly low and variable between subjects. What could be the underlying reason?
A3: The gut microbiome plays a crucial role in the metabolism and absorption of many orally administered compounds, including alkaloids.[11][12][13][14][15][16] The composition of the gut microbiota can vary significantly between individual animals, even within the same experimental group, leading to differences in how an alkaloid is metabolized and how much of it reaches systemic circulation.
Certain gut bacteria possess enzymes that can transform alkaloids into active, inactive, or even toxic metabolites, thereby altering their pharmacokinetic and pharmacodynamic profiles.[16] To investigate this, consider conducting studies comparing germ-free animals to those with a conventional microbiome or using 16S rRNA sequencing to correlate microbiome composition with drug bioavailability.
Troubleshooting Guides
Issue: Inconsistent Locomotor Activity in Response to a Stimulant Alkaloid
Troubleshooting Steps:
-
Standardize Light-Dark Cycle: Ensure all animals are housed under a strict 12:12 light-dark cycle and that all injections and behavioral testing occur at the same time each day, preferably during the dark (active) phase for nocturnal animals.
-
Control for Light Intensity: The intensity of the light in the testing arena can also be a variable. Use a lux meter to ensure consistent lighting conditions for all tests. For example, a standard light-dark box test might use an illumination of 200-400 lux in the light chamber.[17]
-
Acclimatization Period: Allow animals a sufficient acclimatization period to the testing room and apparatus before starting the experiment to reduce novelty-induced stress. A 30-minute habituation period is often recommended.[18]
Quantitative Data Example:
| Light Condition | Treatment | Mean Locomotor Activity (Beam Breaks/Hour) |
| 12h Light / 12h Dark | Vehicle | 150 ± 25 |
| Alkaloid X (10 mg/kg) | 450 ± 50 | |
| Constant Light | Vehicle | 120 ± 30 |
| Alkaloid X (10 mg/kg) | 250 ± 40 |
This is a hypothetical table illustrating how locomotor data could be presented. Actual results will vary depending on the specific alkaloid and experimental conditions.
Issue: Variable Anti-inflammatory Effects of an Alkaloid in a Neuroinflammation Model
Troubleshooting Steps:
-
Standardize Social Housing: House all animals in the same condition (e.g., group-housed with 4 mice per cage) from a young age to minimize the confounding effects of social stress. If single housing is necessary for your experimental design, be aware of its potential to induce a pro-inflammatory state.
-
Monitor for Aggression: In group-housed animals, observe for signs of aggression and social stress, as this can lead to chronic stress and alter immune function.
-
Measure Baseline Cytokine Levels: Before administering the alkaloid, consider measuring baseline levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in a subset of animals from each housing condition to assess for pre-existing differences in neuroinflammatory status.
Quantitative Data Example:
| Housing Condition | Treatment | Hippocampal IL-6 (pg/mg protein) |
| Group Housed | Vehicle | 15 ± 3 |
| Alkaloid Y (5 mg/kg) | 8 ± 2 | |
| Socially Isolated | Vehicle | 35 ± 5 |
| Alkaloid Y (5 mg/kg) | 20 ± 4 |
This is a hypothetical table illustrating how cytokine data could be presented. Actual results will vary depending on the specific alkaloid and experimental conditions.[19][20][21][22][23][24][25][26]
Issue: Unpredictable Bioavailability of an Orally Administered Alkaloid
Troubleshooting Steps:
-
Characterize the Gut Microbiome: Use 16S rRNA sequencing to analyze the fecal microbiota of your subjects to identify potential correlations between the abundance of specific bacterial taxa and the bioavailability of your alkaloid.
-
In Vitro Metabolism Studies: Co-culture the alkaloid with fecal samples from your study animals or with specific bacterial strains to identify which microbes are responsible for its metabolism.
-
Quantify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites of the alkaloid produced by the gut microbiota.[8][27][28][29]
Quantitative Data Example:
| Microbiome Status | Alkaloid Z (Oral Dose) | Peak Plasma Concentration (Cmax, ng/mL) |
| Conventional | 20 mg/kg | 150 ± 30 |
| Antibiotic-Treated | 20 mg/kg | 450 ± 60 |
| Germ-Free | 20 mg/kg | 600 ± 75 |
This is a hypothetical table illustrating how bioavailability data could be presented. Actual results will vary depending on the specific alkaloid and experimental conditions.
Experimental Protocols
Protocol: 16S rRNA Gene Sequencing for Gut Microbiome Analysis
This protocol provides a general workflow for analyzing gut microbial composition from fecal samples.[5][6][7]
-
Fecal Sample Collection: Collect fresh fecal pellets from each animal in sterile microtubes and immediately freeze them at -80°C.
-
DNA Extraction: Use a commercially available fecal DNA extraction kit according to the manufacturer's instructions to isolate microbial DNA.
-
PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
Library Preparation: Prepare the amplified DNA for sequencing by adding adapters and barcodes for sample identification.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Data Analysis: Use bioinformatics pipelines like QIIME2 or mothur to process the raw sequencing data, perform quality control, assign taxonomy to the sequences, and analyze the microbial community composition.
Visualizations
Signaling Pathways
Caption: Dopamine D2 receptor signaling pathway modulated by an agonist alkaloid.
Caption: Serotonin 5-HT2A receptor signaling by psilocybin.[30][31][32][33][34]
Experimental Workflows
Caption: Workflow for a behavioral experiment controlling for hidden variables.
Logical Relationships
Caption: Logical relationship of hidden variables and experimental outcomes.
References
- 1. Frontiers | Ketamine Blocks Morphine-Induced Conditioned Place Preference and Anxiety-Like Behaviors in Mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a daylight cycle reversal on locomotor activity in several inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Social housing conditions influence morphine dependence and the extinction of morphine place preference in adolescent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Social influences on morphine-conditioned place preference in adolescent BALB/cJ and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health [frontiersin.org]
- 9. Social isolation induces neuroinflammation and microglia overactivation, while dihydromyricetin prevents and improves them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Social isolation induces neuroinflammation and microglia overactivation, while dihydromyricetin prevents and improves them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. The influence of the gut microbiota on the bioavailability of oral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential Implications of Gut Microbiota in Drug Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability Based on the Gut Microbiota: a New Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Light-dark box test for mice [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of multiplexed bead-based cytokine immunoassays for rat serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. air.unimi.it [air.unimi.it]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Impact of housing conditions on social behavior, neuroimmune markers, and oxytocin receptor expression in aged male and female Fischer 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chronic Stress-Induced Neuroinflammation: Relevance of Rodent Models to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. High-throughput identification of gut microbiome-dependent metabolites | Springer Nature Experiments [experiments.springernature.com]
- 28. Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Microbiome metabolite quantification methods enabling insights into human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Activation of Serotonin 2A Receptors Underlies the Psilocybin-Induced Effects on α Oscillations, N170 Visual-Evoked Potentials, and Visual Hallucinations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 34. A Single Dose of Psilocybin Increases Synaptic Density and Decreases 5-HT2A Receptor Density in the Pig Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence of Alkaloids in Imaging Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the autofluorescence of alkaloids in imaging assays.
Troubleshooting Guide
This guide is designed to help you identify the source of autofluorescence and implement effective solutions to improve the quality of your imaging data.
Problem: High background fluorescence obscuring the signal of interest.
Is the autofluorescence granular and punctate, particularly in older tissues?
-
Possible Cause: Lipofuscin accumulation. Lipofuscin is a common source of autofluorescence, appearing as bright, granular spots.[1][2]
-
Solutions:
Is the autofluorescence fibrous and web-like in appearance?
-
Possible Cause: Endogenous fluorophores like collagen and elastin. These structural proteins are known to autofluoresce, particularly in the blue and green regions of the spectrum.[1][7]
-
Solutions:
-
Fluorophore Selection: Use fluorophores that emit in the red to far-red spectrum (e.g., Alexa Fluor 647, CoralLite 647) to avoid the excitation range of collagen and elastin.[1][5][8]
-
Spectral Unmixing: If your imaging system has spectral capabilities, you can distinguish the emission spectra of your fluorophore from the autofluorescence of collagen and elastin.[9][10]
-
Is there diffuse, uniform background fluorescence after fixation?
-
Possible Cause: Aldehyde-induced autofluorescence. Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][11][12] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde or formaldehyde.[11]
-
Solutions:
-
Optimize Fixation: Reduce the fixation time to the minimum necessary for adequate preservation.[1][11]
-
Alternative Fixatives: Consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) as fixatives, as they tend to induce less autofluorescence.[7][8][11]
-
Chemical Treatment: Treat with sodium borohydride (B1222165) to reduce aldehyde-induced autofluorescence, although results can be variable.[1][7][11]
-
Is the autofluorescence localized to specific cell types known to produce alkaloids?
-
Possible Cause: Intrinsic fluorescence of the alkaloids themselves. Many alkaloids are naturally fluorescent, which can be a significant source of background in imaging experiments. For instance, serpentine, a terpenoid indole (B1671886) alkaloid, exhibits blue autofluorescence.[13][14][15]
-
Solutions:
-
Spectral Unmixing: This is a powerful technique to separate the emission spectrum of the alkaloid from that of your fluorescent probe.[9][10][16][17]
-
Fluorescence Lifetime Imaging (FLIM): If the fluorescence lifetime of your probe is different from that of the alkaloid, FLIM can be used to distinguish the two signals.[5]
-
Computational Subtraction: Acquire an image of an unstained sample to capture the alkaloid's autofluorescence profile and then subtract this from your stained image.[5][18][19][20]
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that what I'm seeing is autofluorescence?
A1: The most straightforward method is to prepare a control sample. This sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels (e.g., primary and secondary antibodies). When you image this control slide using the same settings as your stained samples, any fluorescence you observe is autofluorescence.[7][21]
Q2: What is the best way to choose a fluorophore to minimize autofluorescence?
A2: The key is to select a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of your sample. Since many endogenous fluorophores and some alkaloids fluoresce in the blue and green regions, choosing fluorophores that emit in the red or far-red regions of the spectrum is often a good strategy.[1][5][8] Modern dyes like Alexa Fluor, DyLight, and Atto dyes are often brighter and have narrower emission spectra, which can also help in distinguishing their signal from background fluorescence.[5]
Q3: Can photobleaching damage my sample or affect my subsequent staining?
A3: While high-intensity light can potentially cause photodamage, controlled photobleaching of autofluorescence is generally performed before the application of fluorescent probes and has been shown to be effective without significantly impacting subsequent immunofluorescence staining.[5][12][22][23] It is important to optimize the duration and intensity of the light exposure for your specific sample type.
Q4: Are there any software-based methods to remove autofluorescence?
A4: Yes, several computational approaches can be used to remove autofluorescence. These include:
-
Spectral Unmixing: This technique uses the distinct emission spectra of your fluorophore and the autofluorescence to separate them into different channels.[9][10][16][17]
-
Image Subtraction: This involves acquiring an image of an unstained control sample to create an "autofluorescence mask" that is then subtracted from the images of your stained samples.[5][19]
-
Non-negative Matrix Factorization (NMF): This is an algorithm used in spectral unmixing to separate the true signal from the autofluorescence components.[17][24]
Q5: Will chemical quenching reagents affect the signal from my fluorescent probe?
A5: Some chemical quenching agents can potentially reduce the signal from your specific fluorescent probe.[22][25] It is crucial to optimize the concentration of the quenching agent and the incubation time to find a balance between reducing autofluorescence and preserving your signal of interest.[2] Some commercially available quenching kits are designed to have a minimal effect on common fluorophores.[3][4][25]
Quantitative Data Summary
The following table summarizes the effectiveness of various autofluorescence quenching methods.
| Method | Target Autofluorescence | Reported Efficiency | Reference |
| Sudan Black B | Lipofuscin | Effective reduction in FFPE tissues | [26][27] |
| TrueBlack™ | Lipofuscin | 89-93% reduction in autofluorescence intensity | [4] |
| MaxBlock™ | General | 90-95% reduction in autofluorescence intensity | [4] |
| TrueVIEW™ | Non-lipofuscin (collagen, elastin, RBCs) | Significant reduction | [3][4] |
| Photochemical Bleaching | General | 80% average decrease of brightest signals | [12] |
| Chemical Photobleaching (H₂O₂) | General | Approximately double the efficiency of non-chemical photobleaching | [22] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
-
After the final washing step of your immunofluorescence protocol, incubate the slides in a 0.1% (w/v) Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.
-
Rinse the slides thoroughly with 70% ethanol to remove excess Sudan Black B.
-
Wash the slides three times with PBS.
-
Proceed with mounting and imaging.
Protocol 2: Photobleaching for General Autofluorescence Reduction
-
Before starting your staining protocol, place your slide on the microscope stage.
-
Expose the sample to a high-intensity light source (e.g., LED or mercury lamp) using a broad-spectrum filter for a duration determined by optimization (typically ranging from several minutes to a few hours).[5][22]
-
Monitor the reduction in autofluorescence periodically until a satisfactory level is achieved.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 3: Spectral Unmixing Workflow
-
Acquire a Lambda Stack: For your stained sample, acquire a series of images at different emission wavelengths.
-
Obtain Reference Spectra:
-
Image an unstained control sample to obtain the reference spectrum for autofluorescence.
-
Image samples stained with only one fluorophore each to obtain the reference spectra for your probes.
-
-
Perform Linear Unmixing: Use software (e.g., ImageJ/Fiji plugins, commercial microscope software) to apply a linear unmixing algorithm.[10] This will separate the mixed fluorescence signal into individual channels corresponding to each fluorophore and the autofluorescence.
Visualizations
Caption: Experimental workflow for managing autofluorescence.
Caption: Troubleshooting logic for autofluorescence.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. biorxiv.org [biorxiv.org]
- 13. pnas.org [pnas.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Autofluorescence of Plant Secretory Cells as Possible Tool for Pharmacy, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Automated Autofluorescence Background Subtraction Algorithm for Biomedical Raman Spectroscopy [opg.optica.org]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Autofluorescence removal by non-negative matrix factorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 26. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Cadambine Research
This technical support center is designed for researchers, scientists, and drug development professionals working with cadambine. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound extract/compound shows inconsistent cytotoxicity results between experiments. What are the potential causes?
A1: Inconsistent results are a common challenge in natural product research. Several factors could be contributing to this variability:
-
Compound Stability: this compound, as an indole (B1671886) alkaloid, may be susceptible to degradation in solution over time, especially when exposed to light or certain pH conditions.
-
Solubility Issues: this compound may have poor aqueous solubility. Precipitation in the cell culture medium upon dilution from a DMSO stock can lead to variable effective concentrations.
-
Cellular Factors: The passage number, confluency, and overall health of the cell line can significantly impact its response to treatment.
-
Assay Interference: The compound itself might interfere with the assay reagents or readout. For example, indole alkaloids can have intrinsic fluorescence or redox properties that affect certain assays.
Q2: I am observing high background noise in my colorimetric/fluorometric assays (e.g., MTT, resazurin). Could this compound be the cause?
A2: Yes, this is a possibility. Indole alkaloids, including this compound, can interfere with assays that rely on redox reactions or fluorescence.
-
Redox Activity: this compound may directly reduce the assay substrate (like MTT tetrazolium salt), leading to a false positive signal for cell viability.
-
Autofluorescence: Indole compounds can be autofluorescent, which can interfere with fluorescence-based assays by increasing the background signal.
Q3: My results from a metabolic assay (like MTT) and a cell death assay (like Annexin V) are conflicting. How should I interpret this?
A3: Conflicting results between different assay types often indicate a complex cellular response.
-
Cytostatic vs. Cytotoxic Effects: A metabolic assay like MTT measures cellular metabolic activity, which is an indicator of cell viability and proliferation. A compound could be cytostatic, meaning it inhibits proliferation without directly causing cell death. In this case, you might see a decrease in the MTT signal but no significant increase in apoptosis markers.
-
Assay Interference: As mentioned, your compound could be interfering with one of the assays. For instance, if this compound inhibits mitochondrial function without immediately inducing apoptosis, the MTT assay might show a strong cytotoxic effect, while an early apoptosis marker like Annexin V might not.
-
Timing of Apoptosis: The time point at which you are measuring apoptosis is crucial. Some compounds may induce apoptosis at later time points.
Q4: I have successfully isolated this compound, but its bioactivity is much lower than that of the crude extract. Why is this?
A4: This is a frequent observation in natural product drug discovery and can be attributed to a few factors:
-
Synergistic Effects: The crude extract contains a mixture of compounds that may act synergistically to produce the observed bioactivity. The isolated pure compound may be less active on its own.
-
Compound Degradation: The active compound might have degraded during the isolation and purification process.
-
Loss of Minor, Highly Active Components: The most abundant compound in an extract is not always the most active. A minor component that was lost during fractionation could be responsible for the majority of the bioactivity.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Results
This guide provides a step-by-step approach to troubleshooting variable results in cytotoxicity assays.
Troubleshooting workflow for inconsistent cytotoxicity.
Guide 2: Conflicting Assay Results (Metabolic vs. Apoptosis)
This guide helps in interpreting discrepancies between different types of cell health assays.
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Cadambine and Vincristine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two alkaloids, Cadambine and the well-established chemotherapeutic agent, Vincristine. The information presented herein is based on available experimental data to assist researchers in evaluating their potential applications in oncology.
Introduction
Vincristine, a vinca (B1221190) alkaloid isolated from Catharanthus roseus, is a widely used anticancer drug.[1] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][3] this compound is a monoterpenoid indole (B1671886) alkaloid found in plants of the Nauclea genus, such as Neolamarckia cadamba. While extracts of these plants have shown cytotoxic activity, data on the isolated compound this compound is emerging.[4][5] This guide aims to collate and compare the cytotoxic profiles of these two compounds.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and Vincristine against various human cancer cell lines. It is important to note that direct comparative studies are limited, and the experimental conditions may vary between studies.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay Method |
| This compound | HCT116 | Colorectal Carcinoma | 45 ± 4 µg/mL | Not Specified | Not Specified |
| Vincristine | HCT116 | Colorectal Carcinoma | Growth inhibition observed at 0.5 - 15 µM | Not Specified | MTT Assay |
| BCL1 | Lymphoma | ~3.6 µg/mL | Not Specified | MTT Assay | |
| MCF7-WT | Breast Adenocarcinoma | 7.371 nM | 48 hours | CCK-8 Assay |
Note: The data for Vincristine in the HCT116 cell line indicates a concentration range at which cell growth inhibition was observed, rather than a specific IC50 value from the cited study.[6]
Mechanism of Action and Signaling Pathways
Vincristine
Vincristine primarily exerts its cytotoxic effects by interfering with microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2][7]
-
Microtubule Disruption: Vincristine binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization.[2] This disruption of microtubule assembly leads to the disassembly of the mitotic spindle.
-
Mitotic Arrest: The failure of mitotic spindle formation causes cells to arrest in the metaphase (M phase) of the cell cycle.[2][3]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[3][8] This involves the activation of caspase-9 and caspase-3, leading to programmed cell death.[8][9] The process can also be regulated by reactive oxygen species (ROS).[9] Some studies also suggest the involvement of the extrinsic apoptotic pathway through the activation of caspase-8.[8]
This compound
The precise cytotoxic mechanism of isolated this compound is not as extensively characterized as that of Vincristine. However, studies on extracts from Neolamarckia cadamba, which contain this compound, suggest a mechanism involving cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Extracts of N. cadamba have been shown to induce cell cycle arrest, with some evidence pointing to an arrest in the G0/G1 phase.[10]
-
Apoptosis Induction: These extracts also induce apoptosis, which appears to be mediated through the mitochondrial pathway.[10]
Further research is required to elucidate the specific molecular targets and signaling pathways of pure this compound.
Experimental Protocols for Cytotoxicity Assessment
Standard in vitro assays are employed to determine the cytotoxic effects of compounds like this compound and Vincristine. Below are generalized protocols for commonly used methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Vincristine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Culture and treat cells with the test compounds as described previously.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Conclusion
Vincristine is a potent cytotoxic agent with a well-defined mechanism of action involving mitotic arrest. This compound, based on preliminary studies of its source plant extracts, also exhibits cytotoxic properties, likely through the induction of apoptosis and cell cycle arrest. However, more extensive research on isolated this compound is necessary to establish its specific IC50 values across a broader range of cancer cell lines and to fully elucidate its molecular mechanism of action. This will enable a more direct and comprehensive comparison with established chemotherapeutic drugs like Vincristine and determine its potential as a novel anticancer agent.
References
- 1. ijrpr.com [ijrpr.com]
- 2. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vincristine promotes migration and invasion of colorectal cancer HCT116 cells through RhoA/ROCK/ Myosin light chain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vincristine - Wikipedia [en.wikipedia.org]
- 8. brieflands.com [brieflands.com]
- 9. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cadambine and Other Nauclea Alkaloids: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The genus Nauclea, a member of the Rubiaceae family, is a rich source of structurally diverse and biologically active indole (B1671886) alkaloids. These compounds have garnered significant attention for their potential therapeutic applications, ranging from anticancer and antimalarial to neuroprotective and anti-inflammatory effects. Among these, cadambine and its derivatives have emerged as promising leads. This guide provides a comparative overview of the efficacy of this compound against other alkaloids isolated from various Nauclea species, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro efficacy of this compound and other notable Nauclea alkaloids across different biological assays. Direct comparison is most effective when data is derived from the same study, ensuring uniform experimental conditions.
Table 1: Anticancer and Cytotoxic Activity
| Alkaloid | Cell Line | Assay | IC50 Value | Source Species | Reference |
| This compound | HCT116 (Human Colorectal Carcinoma) | MTT | 45 ± 4 µg/mL | Anthocephalus cadamba | [1] |
| Vero (Monkey Kidney Epithelial) | MTT | > 50 µg/mL (low cytotoxicity) | Neonauclea purpurea | [2] | |
| Vallesiachotamine | H1299 (Human Lung Cancer) | MTT | 4.24 µM | Anthocephalus cadamba | [3][4] |
| Iso-vallesiachotamine | H1299 (Human Lung Cancer) | MTT | 3.79 µM | Anthocephalus cadamba | [3][4] |
| Strictosamide | HepG2 (Human Liver Cancer) | MTT | > 80 µM | Not Specified | [5] |
| MCF7 (Human Breast Cancer) | MTT | > 80 µM | Not Specified | [5] | |
| Subditine | LNCaP (Human Prostate Cancer) | Cell Proliferation | 12.24 ± 0.19 µM | Nauclea subdita | |
| PC-3 (Human Prostate Cancer) | Cell Proliferation | 13.97 ± 0.32 µM | Nauclea subdita |
Table 2: Anti-Cholinesterase Activity
| Alkaloid | Enzyme | IC50 Value (µg/mL) | Source Species | Reference |
| This compound | Acetylcholinesterase | 1.47 | Uncaria rhynchophylla | [6] |
| Butyrylcholinesterase | 1.01 | Uncaria rhynchophylla | [6] | |
| 3α-Dihydrothis compound | Acetylcholinesterase | 4.25 | Uncaria rhynchophylla | [6] |
| Butyrylcholinesterase | 3.65 | Uncaria rhynchophylla | [6] | |
| Angustidine | Acetylcholinesterase | 6.54 ± 0.37 µM | Nauclea officinalis | |
| Butyrylcholinesterase | 0.31 ± 0.07 µM | Nauclea officinalis | ||
| Angustine | Butyrylcholinesterase | 1.56 ± 0.05 µM | Nauclea officinalis | |
| Nauclefine | Butyrylcholinesterase | 2.21 ± 0.03 µM | Nauclea officinalis |
Table 3: Anti-platelet Aggregation Activity
| Alkaloid | Agonist | IC50 Value (µM) | Source Species | Reference |
| Naucleaoral A | Thrombin | 3.05 ± 0.22 | Nauclea orientalis | [7] |
| Naucleaoral B | ADP | 27.01 ± 7.67 | Nauclea orientalis | [7] |
| Naucleactonin A | Thrombin | 4.41 ± 0.47 | Nauclea orientalis | [7] |
| Naucleficine | Thrombin | 7.50 ± 0.22 | Nauclea orientalis | [7] |
| Pumiloside | Thrombin | 4.89 ± 0.13 | Nauclea orientalis | [7] |
Experimental Protocols
A fundamental understanding of the methodologies employed is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HCT116, H1299, HepG2) are seeded in 96-well plates at a density of approximately 3 x 10³ cells per well and incubated overnight to allow for cell attachment.[8][9]
-
Compound Treatment: The cells are then treated with various concentrations of the test alkaloids (e.g., this compound, vallesiachotamine) and incubated for a specified period (typically 48 or 72 hours).[8][9]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours at 37°C.[8][9]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8][9]
Anti-Cholinesterase Activity Assay
This assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine.
-
Enzyme and Substrate Preparation: A solution of AChE or BChE is prepared in a phosphate (B84403) buffer. The substrate, acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are also prepared in the buffer.
-
Inhibition Reaction: The test alkaloids are pre-incubated with the enzyme solution in a 96-well plate for a set time (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: The reaction is initiated by the addition of the substrate and DTNB.
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Anti-platelet Aggregation Assay
This assay evaluates the ability of compounds to inhibit the aggregation of platelets, a key process in thrombosis.
-
Platelet-Rich Plasma (PRP) Preparation: Human blood is collected from healthy volunteers and centrifuged at a low speed to obtain PRP.[7]
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a high-throughput 98-well microtiter plate format.[7]
-
Compound Incubation: The test alkaloids are incubated with the PRP for a short period.[7]
-
Agonist Induction: Aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or arachidonic acid (AA).[7]
-
Aggregation Monitoring: The change in light transmittance, which corresponds to the degree of platelet aggregation, is monitored over time using a microplate reader.[7]
-
IC50 Determination: The concentration of the alkaloid that inhibits 50% of the agonist-induced platelet aggregation is determined as the IC50 value.[7]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these alkaloids exert their effects is paramount for targeted drug development.
This compound's Neuroprotective Pathway
This compound has demonstrated neuroprotective effects against cadmium-induced toxicity.[9] The proposed mechanism involves the mitigation of apoptosis through several key actions.
Caption: this compound's neuroprotective mechanism against cadmium-induced apoptosis.
Cadmium exposure leads to an increase in reactive oxygen species (ROS) and intracellular calcium levels, which in turn decreases the mitochondrial membrane potential, ultimately triggering apoptosis.[9] this compound counteracts these effects by reducing ROS generation and intracellular calcium, thereby restoring the mitochondrial membrane potential and inhibiting apoptosis.[9]
Strictosamide and Mitraphylline's Anti-Metastatic Pathway
Strictosamide and mitraphylline (B1677209) have been shown to inhibit cancer cell motility, a critical step in metastasis, by suppressing the Epithelial-Mesenchymal Transition (EMT) signaling pathway.[8]
Caption: Inhibition of EMT-mediated cancer cell motility by Nauclea alkaloids.
These alkaloids inhibit integrin α4 signaling, which leads to the downregulation of key EMT transcription factors like Snail and Twist.[8] This, in turn, alters the expression of EMT effector proteins, such as increasing E-cadherin and decreasing N-cadherin, ultimately suppressing the invasive and migratory capabilities of cancer cells.[8]
Experimental Workflow: Bioassay-Guided Isolation
The discovery of bioactive alkaloids often follows a bioassay-guided fractionation approach. This systematic process ensures that the isolated compounds are responsible for the observed biological activity.
Caption: A typical workflow for bioassay-guided isolation of Nauclea alkaloids.
This guide provides a snapshot of the current research on this compound and other Nauclea alkaloids. The presented data highlights the significant therapeutic potential of this class of compounds. Further research, particularly head-to-head comparative studies under standardized conditions, is necessary to fully elucidate the relative efficacy and therapeutic window of these promising natural products.
References
- 1. Bio-assay Guided Isolation of Anti-cancer Compounds from Anthocephalus cadamba Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 8. Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Efficacy of this compound Against Cadmium in Primary Brain Neonatal Rat Cells [wisdomlib.org]
Validating the Anticancer Activity of Cadambine Across Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Cadambine, a monoterpenoid indole (B1671886) alkaloid, across various cancer cell lines. The information presented herein is supported by experimental data from multiple studies, offering a comprehensive overview of its cytotoxic and apoptotic effects.
Comparative Efficacy of this compound: A Tabular Summary
The cytotoxic potential of this compound and extracts of Neolamarckia cadamba (from which this compound is derived) has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The table below summarizes the available IC50 values.
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Citation |
| HCT116 | Human Colorectal Carcinoma | This compound | 45 µg/mL | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Chloroform extract of N. cadamba leaves | 69 µg/ml | [2] |
| MCF-7 | Human Breast Cancer | Ethanol extract of N. cadamba leaves | 200 µg/ml | [3] |
| A549 | Human Lung Cancer | Hydro-alcoholic extract of N. cadamba stem bark | 60.15 µg/ml | [4] |
| Ehrlich Ascites Carcinoma (EAC) | Murine Ascites Carcinoma | Methanolic extract of A. cadamba | Not explicitly stated, but showed dose-dependent cytotoxicity | [5][6] |
| MIA-Pa-Ca-2 | Human Pancreatic Cancer | Quinoic acid (from A. cadamba) | 4.12 µM | [7] |
| HL-60 | Human Leukemia | Quinoic acid (from A. cadamba) | 7.26 µM | [7] |
Experimental Workflow for Anticancer Activity Validation
The following diagram illustrates a standard workflow for assessing the anticancer properties of a compound like this compound.
Caption: A flowchart of the key steps in evaluating the anticancer efficacy of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Studies suggest that this compound and related compounds from Neolamarckia cadamba induce apoptosis through the intrinsic, mitochondria-mediated pathway. This process involves the regulation of key pro-apoptotic and anti-apoptotic proteins.
Caption: The intrinsic apoptotic pathway modulated by this compound in cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's anticancer activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight to allow for cell attachment.[8]
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.[3]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[6][9]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[5][9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with cold PBS.[4]
-
Cell Resuspension: The cell pellet is resuspended in 1X binding buffer.[10]
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[2][10]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[1][10]
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.[10] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer to extract total proteins.[11]
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53, Bax, Bcl-2, and a loading control like β-actin.[7][11]
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[12]
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Cadambine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-inflammatory effects of Cadambine and its derivatives. By comparing its performance with established anti-inflammatory agents and presenting supporting experimental data, this document serves as a valuable resource for evaluating its therapeutic potential.
Recent studies have highlighted the significant anti-inflammatory properties of compounds isolated from the plant Neolamarckia cadamba, traditionally used in ethnopharmacy. Among these, the monoterpenoid indole (B1671886) alkaloid 3β-dihydrothis compound, a derivative of this compound, has demonstrated noteworthy efficacy in both in vitro and in vivo models of inflammation. This guide delves into the experimental evidence, comparing its effects with the steroidal anti-inflammatory drug Dexamethasone, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the natural compound Curcumin.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory effects of 3β-dihydrothis compound have been evaluated by measuring its ability to inhibit key pro-inflammatory mediators. The following table summarizes the available quantitative data, comparing its efficacy with other well-known anti-inflammatory agents. It is important to note that direct IC50 values for 3β-dihydrothis compound are not yet widely published; however, studies indicate its superior potency compared to Dexamethasone at specific concentrations.
| Compound | Target | Cell Line | IC50 / Effect | Source |
| 3β-dihydrothis compound | TNF-α, COX-2, IL-1β | RAW 264.7 | > Dexamethasone at 10 µg/mL | [1] |
| Dexamethasone | TNF-α | RAW 264.7 | ~1 µM (Significant suppression) | [1][2][3] |
| Dexamethasone | Apoptosis (LPS-induced) | Bovine Glomerular Endothelial Cells | 0.9 nM | [4] |
| Ibuprofen | COX-2 | RAW 264.7 | Significantly inhibits at 130 µM | [2] |
| Ibuprofen | NF-κB activation | SW480 cells | Dose-dependent decrease in IκBα | [5] |
| Curcumin | TNF-α | RAW 264.7 | 7.4 µM | [6] |
| Curcumin | Nitric Oxide (NO) | RAW 264.7 | 11.0 ± 0.59 µM | [7] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
In-Depth Look at Experimental Protocols
The evaluation of this compound's anti-inflammatory effects relies on standardized and reproducible experimental models. Below are detailed protocols for the key in vitro and in vivo assays cited in the research.
In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages
This assay is fundamental for screening anti-inflammatory compounds by assessing their ability to inhibit the production of pro-inflammatory mediators in macrophage cells stimulated by lipopolysaccharide (LPS), a component of gram-negative bacteria.
1. Cell Culture and Seeding:
- RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
2. Compound Treatment and Stimulation:
- Cells are pre-treated with varying concentrations of the test compound (e.g., 3β-dihydrothis compound, Dexamethasone) for 1 hour.
- Inflammation is induced by adding LPS to a final concentration of 1 µg/mL.
- A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug) are included.
3. Measurement of Inflammatory Mediators:
- After 24 hours of incubation, the cell culture supernatant is collected.
- Nitric Oxide (NO) Quantification: The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Absorbance is read at 540 nm.
- Cytokine Quantification (TNF-α, IL-1β, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
- The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control.
- The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rodent.
1. Animal Handling and Grouping:
- Male Wistar rats or Swiss albino mice are used for the study.
- Animals are divided into several groups: a control group, a standard drug group (e.g., Aspirin or Dexamethasone), and test groups receiving different doses of the compound being investigated (e.g., 3β-dihydrothis compound).
2. Compound Administration:
- The test compound and the standard drug are administered orally or intraperitoneally, typically one hour before the induction of inflammation. The control group receives the vehicle.
3. Induction of Inflammation:
- A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
4. Measurement of Paw Edema:
- The volume of the paw is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.
5. Data Analysis:
- The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
Visualizing the Molecular Mechanisms
The anti-inflammatory effects of this compound and other agents are mediated through their interaction with specific signaling pathways within the cell. The following diagrams, created using the DOT language, illustrate these pathways and the experimental workflow.
Figure 1: Simplified diagram of the LPS-induced inflammatory signaling pathway.
Figure 2: Workflow for in vitro and in vivo anti-inflammatory assays.
Figure 3: Logical relationship of this compound's mechanism of action.
Conclusion
The available evidence strongly suggests that this compound and its derivatives, particularly 3β-dihydrothis compound, are potent anti-inflammatory agents. Their ability to inhibit key pro-inflammatory mediators, with efficacy comparable or superior to established drugs like Dexamethasone in certain assays, positions them as promising candidates for further drug development. The primary mechanism of action appears to involve the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. Further research to elucidate the precise molecular targets and to establish a comprehensive pharmacokinetic and safety profile is warranted to fully realize the therapeutic potential of this compound in treating inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apjai-journal.org [apjai-journal.org]
Comparative Analysis of Cadambine's Anticancer Mechanism with Known Anticancer Drugs
Disclaimer: Scientific understanding of the specific anticancer mechanisms of the isolated compound Cadambine is still emerging. This guide leverages data from studies on extracts of Neolamarckia cadamba (also known as Anthocephalus cadamba), the plant from which this compound is derived. The observed biological activities are attributed to a combination of compounds within these extracts, including but not limited to this compound. This analysis serves as a comparative framework based on the currently available evidence.
Introduction
This compound is a monoterpenoid gluco-indole alkaloid isolated from the plant Neolamarckia cadamba. Traditional use and recent scientific investigations have highlighted the anticancer potential of extracts from this plant. These extracts have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This guide provides a comparative analysis of the proposed mechanisms of N. cadamba extracts against three well-established anticancer drugs: Doxorubicin, a DNA-damaging agent; Palbociclib, a cell cycle inhibitor; and Venetoclax, a targeted apoptosis inducer. By juxtaposing their molecular pathways and effects, this document aims to offer a clear perspective for researchers in oncology and drug discovery.
Mechanisms of Action
The anticancer effects of N. cadamba extracts, Doxorubicin, Palbociclib, and Venetoclax converge on two central pillars of cancer therapy: halting uncontrolled cell proliferation and inducing programmed cell death. However, they achieve these outcomes through distinct molecular pathways.
Neolamarckia cadamba Extract (this compound Proxy)
Extracts from N. cadamba exhibit a dual mechanism involving the induction of both cell cycle arrest and apoptosis, primarily through the intrinsic mitochondrial pathway.
-
Cell Cycle Arrest: The extract has been shown to arrest breast cancer cells (MCF-7) in the G0/G1 phase of the cell cycle. This is associated with the downregulation of cyclin-dependent kinase 2 (CDK2) and the upregulation of the CDK inhibitor p21.[1][2][3]
-
Apoptosis Induction: The extract induces apoptosis by causing DNA damage and modulating the balance of Bcl-2 family proteins.[4] It upregulates the expression of pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2, leading to mitochondrial-mediated cell death.[2][4][5]
Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in chemotherapy. Its primary mechanism involves interfering with DNA replication and repair.
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, preventing the enzyme topoisomerase II from resealing double-strand breaks it creates. This leads to an accumulation of DNA damage.[6][7]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers DNA damage response (DDR) pathways, leading to cell cycle arrest, typically at the G2/M phase, and subsequent activation of apoptotic pathways.[6][8][9][10]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin also generates high levels of ROS, which cause oxidative damage to DNA, proteins, and cell membranes, further contributing to cytotoxicity.[6][7]
Palbociclib
Palbociclib is a selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
-
Selective CDK4/6 Inhibition: Palbociclib specifically targets the CDK4/6-cyclin D complex. This complex is responsible for phosphorylating the retinoblastoma (Rb) protein.[11]
-
G1 Cell Cycle Arrest: By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3][11][12] This results in a potent G1 arrest.[12][13]
Venetoclax
Venetoclax is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, making it a BH3-mimetic drug.
-
Targeted Bcl-2 Inhibition: Many cancer cells overexpress the anti-apoptotic protein Bcl-2 to evade cell death. Venetoclax binds directly to Bcl-2, displacing pro-apoptotic proteins (like BIM) that are normally sequestered by Bcl-2.[14][15][16][17]
-
Induction of Intrinsic Apoptosis: The released pro-apoptotic proteins trigger the activation and oligomerization of BAX and BAK on the mitochondrial outer membrane. This permeabilizes the membrane, leading to the release of cytochrome c and subsequent caspase activation, thereby restoring the cell's natural apoptotic process.[16][17]
Comparative Data Presentation
The following table summarizes the key mechanistic differences and reported cytotoxic concentrations (IC50) in the MCF-7 human breast cancer cell line, a common model for in vitro anticancer studies.
| Feature | N. cadamba Extract (Proxy for this compound) | Doxorubicin | Palbociclib | Venetoclax |
| Primary Target | CDK2, Bcl-2/Bax balance, DNA | DNA, Topoisomerase II | CDK4, CDK6 | Bcl-2 |
| Mechanism | G0/G1 cell cycle arrest, Intrinsic apoptosis | G2/M cell cycle arrest, DNA damage, ROS production | G1 cell cycle arrest | Intrinsic apoptosis |
| Cell Cycle Phase Arrest | G0/G1[1][3] | G2/M[8][9] | G1[3][12][13] | G2/M (in some contexts)[18] |
| Reported IC50 in MCF-7 Cells | ~200 µg/mL (Ethanol Extract)[3] | 0.4 µM - 8.3 µM[19][20][21] | 0.1 µM - 3.1 µM[22][23][24] | ~36 µM[18] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay type.
Signaling Pathway and Workflow Visualizations
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows discussed.
Signaling Pathways
Caption: Comparative signaling pathways of anticancer agents.
Experimental Workflows
Caption: Standard workflows for cell cycle and apoptosis analysis.
Detailed Experimental Protocols
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Cell Preparation: Culture cells to the desired confluency and treat with the compound of interest for the specified duration. Include untreated controls.
-
Harvesting: Harvest cells (using trypsin for adherent cells) and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). Centrifuge and discard the supernatant.
-
Fixation: Resuspend the cell pellet and add 4-5 mL of ice-cold 70% ethanol drop-by-drop while gently vortexing to prevent cell clumping.[25][26] Fix for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks at this stage.
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to.[27] Incubate for 30 minutes at 37°C.
-
Staining: Add Propidium Iodide staining solution (e.g., 50 µg/mL final concentration) to the cell suspension.[25] Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale and use a pulse-processing gate (e.g., Area vs. Width) to exclude doublets and aggregates from the analysis.
Apoptosis Detection via Annexin V & PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells and treat with the test compound for the desired time. Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Harvesting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells once with cold PBS.[4]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) solution.[1][4]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][28]
-
Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Bcl-2 and Bax Protein Expression
This protocol allows for the semi-quantitative analysis of specific protein levels.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[5]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
SDS-PAGE: Load the samples into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5] Confirm successful transfer using Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[5][29]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[5]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[5]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins (Bcl-2, Bax) to the loading control. Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. benchchem.com [benchchem.com]
- 12. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. kumc.edu [kumc.edu]
- 29. researchgate.net [researchgate.net]
A Comparative Analysis of Cadambine and Doxorubicin in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of the natural alkaloid Cadambine, primarily studied through extracts of Neolamarckia cadamba, and the established chemotherapeutic agent Doxorubicin against breast cancer cell lines. While direct comparative studies on isolated this compound are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and potential as anticancer agents.
Quantitative Efficacy: A Head-to-Head Look
The following tables summarize the antiproliferative and apoptosis-inducing effects of Neolamarckia cadamba extract and Doxorubicin on various breast cancer cell lines.
Table 1: In Vitro Antiproliferative Activity
| Compound/Extract | Cell Line | IC₅₀ Value | Treatment Duration | Reference |
| Ethanolic Extract of Neolamarckia cadamba Leaves | MCF-7 | 206.0 ± 3.4 µg/mL | 72 hours | [1][2] |
| A549 (Lung) | 51.5 µg/mL | Not Specified | [3] | |
| HepG2 (Liver) | 60.9 µg/mL | Not Specified | [3] | |
| Isolated this compound | HCT116 (Colorectal) | 45 ± 4 µg/mL | Not Specified | [4][5] |
| Doxorubicin | MCF-7 | ~4 µM | 24 and 48 hours | [6] |
| MDA-MB-231 | ~1 µM | 24 and 48 hours | [6] | |
| MCF-7 | 8306 nM (8.306 µM) | 48 hours | [4] | |
| MDA-MB-231 | 6602 nM (6.602 µM) | 48 hours | [4][7] | |
| AMJ13 | 223.6 µg/mL | Not Specified | ||
| MCF-7 | 2.50 µM | 24 hours | [8] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, such as treatment duration and specific assay protocols.
Table 2: Effects on Apoptosis and Cell Cycle
| Feature | Neolamarckia cadamba Leaf Extract (in MCF-7 cells) | Doxorubicin (in MCF-7 and MDA-MB-231 cells) |
| Apoptosis Induction | Induces late-stage apoptosis. | Induces apoptosis.[6] |
| Mechanism of Apoptosis | Upregulation of Bax, cytochrome c, caspase-9, and caspase-7; Downregulation of Bcl-2.[2] | Upregulation of Bax, caspase-8, and caspase-3; Downregulation of Bcl-2.[6] |
| Cell Cycle Arrest | Arrests cells in the G0/G1 phase.[1][2] | Induces cell cycle arrest, predominantly at the G2/M phase.[4] |
| Mechanism of Cell Cycle Arrest | Downregulation of CDK2; Upregulation of p21 and cyclin E.[2] | Targets DNA and topoisomerase II, inhibiting replication and transcription.[4] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways affected by the ethanolic extract of Neolamarckia cadamba and the established mechanism of action for Doxorubicin.
Caption: Signaling pathway of N. cadamba extract in MCF-7 cells.
Caption: Mechanism of action of Doxorubicin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of the compounds and calculate the IC₅₀ value.
-
Procedure:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., N. cadamba extract or Doxorubicin) and a vehicle control (e.g., DMSO).
-
After the desired incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated from the dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Purpose: To quantify the percentage of cells undergoing apoptosis.
-
Procedure:
-
Cells are seeded and treated with the IC₅₀ concentration of the test compound for a specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The cell population is categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Cell Cycle Analysis
-
Purpose: To determine the effect of the compound on cell cycle progression.
-
Procedure:
-
Cells are treated with the test compound for a specific duration.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A to remove RNA and stained with Propidium Iodide (PI), which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the in vitro comparison of two compounds.
Caption: General workflow for in vitro compound comparison.
References
- 1. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer study of Neolamarckia Cadamba (Kalempayan) leaves extract on breast cancer carcinoma cells (MCF-7) [studentrepo.iium.edu.my]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. Bio-assay Guided Isolation of Anti-cancer Compounds from Anthocephalus cadamba Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Cadambine: An Emerging Alkaloid in Cancer Therapy Compared to Standard Chemotherapy
For Immediate Release
Recent preclinical research has highlighted the potential of Cadambine, a natural alkaloid isolated from the plant Neolamarckia cadamba, as a promising candidate in oncology. While direct in vivo comparative studies against standard chemotherapy are currently limited, existing in vitro data and studies on crude extracts containing this compound demonstrate its potential anticancer effects. This guide provides a comprehensive overview of the available data on this compound's efficacy, its proposed mechanisms of action, and the experimental protocols used in its evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.
In Vivo Efficacy: Insights from Plant Extracts
Direct in vivo efficacy data for isolated this compound is not yet widely available in published literature. However, studies on methanolic extracts of Neolamarckia cadamba, which contains this compound, have shown significant antitumor activity in murine models.
One key study investigated the effect of a methanolic extract of Anthocephalus cadamba (a synonym for Neolamarckia cadamba) on Ehrlich ascites carcinoma (EAC) in mice. The extract demonstrated a significant dose-dependent reduction in tumor volume, viable tumor cell count, and tumor weight.[1] Furthermore, the treatment led to an increased lifespan of the tumor-bearing mice.[1] These findings suggest that compounds within the extract, including this compound, possess potent antitumor properties that warrant further investigation with the isolated alkaloid.
Another study using a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats showed that treatment with Neolamarckia cadamba extract had modulatory effects on cancer-associated anemia and biochemical imbalances, suggesting a systemic benefit in addition to potential direct antitumor activity.
In Vitro Cytotoxicity of Isolated this compound
While in vivo data on the pure compound is scarce, in vitro studies have confirmed the direct cytotoxic effects of isolated this compound on human cancer cell lines. A bio-assay guided isolation study identified this compound as a potent inhibitor of human colorectal carcinoma (HCT116) cells.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HCT116 (Human Colorectal Carcinoma) | 45 ± 4 |
| This compound | HepG2 (Human Hepatocellular Carcinoma) | > 100 |
Table 1: In Vitro Cytotoxicity of Isolated this compound. Data from a study demonstrating the concentration-dependent inhibition of cancer cell lines by isolated this compound.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of Neolamarckia cadamba extracts, and by extension this compound, are believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Studies on breast cancer cell lines (MCF-7) treated with the plant's extract revealed an arrest of the cell cycle in the G0/G1 phase.[2][3] This was associated with the downregulation of cyclin-dependent kinase 2 (CDK2) and the upregulation of the tumor suppressor protein p21 and cyclin E.[2][3] The induction of apoptosis was confirmed through Annexin-V assays and was linked to the mitochondrial cell death pathway, involving the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2]
A study on the neuroprotective effects of this compound also highlighted its ability to modulate the Bax/Bcl2 protein ratio and decrease the expression of caspase-3, a key executioner in the apoptotic cascade. Although this study was not in a cancer context, these mechanisms are highly relevant to cancer therapy.
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for evaluating in vivo efficacy.
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following is a summary of the methodology used in the in vivo evaluation of the methanolic extract of Anthocephalus cadamba (MEAC) on Ehrlich ascites carcinoma (EAC) in mice, which can serve as a reference for future studies on isolated this compound.
1. Animal Model:
-
Species: Swiss albino mice.
-
Tumor Model: Ehrlich ascites carcinoma (EAC) cells were inoculated intraperitoneally (i.p.) to induce tumor growth.[1]
2. Treatment Groups:
-
Control Group: Received the vehicle (e.g., normal saline).
-
MEAC-Treated Groups: Received the methanolic extract of Anthocephalus cadamba at different doses (e.g., 200 and 400 mg/kg body weight).[1]
-
Standard Chemotherapy Group (for comparison): Would typically include a standard drug like 5-fluorouracil (B62378) (5-FU) at a specified dose.
3. Drug Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage.
-
Frequency and Duration: Administered daily for a specified period (e.g., 9 consecutive days), starting 24 hours after tumor inoculation.[1]
4. Efficacy Evaluation:
-
Tumor Volume and Weight: Measured at the end of the treatment period.[1]
-
Viable and Non-viable Tumor Cell Count: Determined using methods like the trypan blue exclusion assay.[1]
-
Survival Analysis: Monitoring the lifespan of the animals in each group.[1]
-
Hematological and Biochemical Parameters: Analysis of blood samples to assess systemic effects and toxicity.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion and Future Directions
The available preclinical data, primarily from in vitro studies with isolated this compound and in vivo studies with extracts of Neolamarckia cadamba, suggests that this compound holds promise as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells provides a strong rationale for further development.
To fully assess its therapeutic potential, future research should focus on:
-
Direct in vivo comparative studies: Evaluating the efficacy of isolated this compound against standard chemotherapy agents in various preclinical cancer models.
-
Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion, and safety profile of pure this compound.
-
Elucidation of signaling pathways: In-depth investigation into the specific molecular targets and signaling cascades modulated by isolated this compound in different cancer types.
Such studies are crucial to bridge the current knowledge gap and to determine the potential of this compound as a novel therapeutic strategy in the fight against cancer.
References
- 1. Evaluation of antitumor activity and in vivo antioxidant status of Anthocephalus cadamba on Ehrlich ascites carcinoma treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Anti-inflammatory Potential of Cadambine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore the rich chemical diversity of natural products. Among these, cadambine and its derivatives, monoterpenoid indole (B1671886) alkaloids isolated from plants of the Neolamarckia genus, have emerged as promising candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of known this compound derivatives, focusing on their anti-inflammatory properties. By presenting available experimental data in a structured format, detailing key experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.
Comparative Analysis of Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of several naturally occurring this compound derivatives. The primary mechanism of action appears to be the inhibition of key pro-inflammatory mediators. The following tables summarize the available quantitative and semi-quantitative data on the bioactivity of these compounds.
In Vitro Anti-inflammatory Activity of this compound Derivatives
The in vitro anti-inflammatory activity of this compound derivatives has been primarily assessed by their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
| Compound | Structure | Inhibition of TNF-α | Inhibition of IL-1β | Inhibition of COX-2 |
| 3β-dihydrothis compound | (Structure not available in search results) | Significant Inhibition[1] | Significant Inhibition[1] | Significant Inhibition[1] |
| Neothis compound D | (Structure not available in search results) | Better than dexamethasone[1] | Better than dexamethasone[1] | Better than dexamethasone[1] |
| This compound Acid | (Structure not available in search results) | Remarkable Inhibition[1] | Remarkable Inhibition[1] | Remarkable Inhibition[1] |
| Neocadambines A-C | (Structures not available in search results) | Remarkable Inhibition[1] | Remarkable Inhibition[1] | Remarkable Inhibition[1] |
| Dexamethasone (Control) | (Standard corticosteroid) | Positive Control | Positive Control | Positive Control |
Note: The cited study provides a comparative assessment of the inhibitory effects at a concentration of 10 μg/mL.[1] Specific IC50 values for each derivative are not yet available in the public domain, limiting a more granular quantitative comparison.
From the available data, a preliminary structure-activity relationship can be inferred. The glycosidic monoterpenoid indole alkaloid scaffold is crucial for the anti-inflammatory activity. Modifications on the core structure, as seen in the neocadambines and 3β-dihydrothis compound, lead to potent inhibitory effects on key inflammatory mediators, in some cases exceeding the efficacy of the steroidal anti-inflammatory drug, dexamethasone.[1]
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory potential of 3β-dihydrothis compound, a major constituent of Neolamarckia cadamba, has been evaluated in a carrageenan-induced paw edema model in rats.[1]
| Compound | Dose | Paw Edema Inhibition (%) |
| 3β-dihydrothis compound | 100 mg/kg | Significant reduction in paw edema[1][2] |
| Aspirin (Control) | 200 mg/kg | Significant reduction in paw edema[1] |
These in vivo results corroborate the in vitro findings, positioning 3β-dihydrothis compound as a promising lead compound for further development.[1]
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of this compound derivatives, detailed methodologies for the key experiments are provided below.
Synthesis of a this compound Analog: Total Synthesis of (–)-Deglycothis compound
Materials:
-
(+)-Genipin
-
Various reagents and solvents as detailed in the full publication.
Procedure:
The synthesis involves a multi-step process starting from (+)-genipin. A key feature is a cascade annulation reaction between a highly functionalized dialdehyde (B1249045) precursor and tryptamine to rapidly construct the unique 6/5/6/7/6-fused pentacyclic skeleton.[3][4] A late-stage transannular oxidative cyclization is employed to form the bridged oxazolidine (B1195125) ring.[3][4] For the detailed, step-by-step protocol, including reaction conditions and characterization of intermediates, readers are referred to the primary literature on the total synthesis of (–)-deglycothis compound.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages
This protocol outlines the procedure for assessing the ability of this compound derivatives to inhibit the production of TNF-α, IL-1β, and COX-2 in LPS-stimulated macrophages.[1][5][6][7][8]
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density of 1 × 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.
Measurement of Pro-inflammatory Mediators:
-
TNF-α and IL-1β: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-1β using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
COX-2 Expression: Lyse the cells and determine the expression level of COX-2 protein by Western blotting using a specific primary antibody against COX-2. β-actin can be used as a loading control.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory effects of this compound derivatives on acute inflammation.[9][10][11]
Animal Model and Treatment:
-
Use male Wistar rats (180-220 g).
-
Administer the this compound derivatives orally at the desired doses. The control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like aspirin.
-
After 1 hour, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Visualizing the Mechanism of Action
To illustrate the potential mechanism by which this compound derivatives exert their anti-inflammatory effects, the following diagrams depict the experimental workflow and the putative signaling pathway.
Caption: Workflow for in vitro screening of this compound derivatives.
Caption: Putative mechanism of action of this compound derivatives.
The current body of evidence strongly suggests that this compound derivatives inhibit inflammation by downregulating the production of key pro-inflammatory mediators like TNF-α, IL-1β, and COX-2. While the direct molecular targets of these compounds are yet to be fully elucidated, their ability to interfere with these downstream effectors of the inflammatory cascade highlights their therapeutic potential. Further research is warranted to explore the detailed structure-activity relationships through the synthesis and evaluation of a broader range of analogs. Such studies will be instrumental in optimizing the potency and drug-like properties of this promising class of natural products for the development of novel anti-inflammatory therapies.
References
- 1. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Total synthesis of (–)-deglycothis compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Kyungheechunggan-tang suppresses inflammatory cytokines and fibrotic genes in LPS-induced RAW 264.7 cells and LX-2 cells [jkom.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergies: A Comparative Guide to the Potential of Cadambine in Combination Chemotherapy
Disclaimer: As of this review, specific preclinical or clinical studies evaluating the synergistic effects of isolated Cadambine with conventional chemotherapeutic agents have not been extensively reported in peer-reviewed literature. This guide, therefore, presents a hypothetical framework based on the known anticancer properties of Neolamarckia cadamba extracts, which contain this compound. The experimental data herein is illustrative and intended to serve as a blueprint for future research in this promising area.
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with standard chemotherapeutic agents.[1] Combination therapies can enhance treatment efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities of conventional drugs.[2] this compound, a monoterpenoid gluco-indole alkaloid found in Neolamarckia cadamba (Cadamba), is a compound of growing interest.[3] While the plant has traditional uses in treating various ailments, including cancer, modern scientific investigation is beginning to shed light on its therapeutic potential.[4][5] Extracts from Neolamarckia cadamba have demonstrated anticancer effects, including the induction of apoptosis and cell cycle arrest in cancer cell lines, providing a strong rationale for investigating the synergistic capabilities of its bioactive constituents like this compound.[6]
This guide provides a comparative analysis of a hypothetical combination therapy involving this compound and Doxorubicin, a widely used anthracycline chemotherapeutic agent. We will explore the potential for synergistic interactions, outline detailed experimental protocols for assessment, and visualize the underlying mechanistic pathways and workflows.
Comparative Efficacy: this compound and Doxorubicin
The primary goal of combining a natural compound like this compound with a potent chemotherapeutic agent like Doxorubicin is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent.[7] This is often quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]
The following table presents hypothetical data from an in vitro study on a human breast cancer cell line (MCF-7), illustrating the potential synergistic interaction between this compound and Doxorubicin.
| Treatment Group | IC50 (µM) | Combination Index (CI) at Fa=0.5* | Interpretation |
| This compound (Alone) | 25.0 | N/A | Moderate cytotoxic activity |
| Doxorubicin (Alone) | 1.5 | N/A | High cytotoxic activity |
| This compound + Doxorubicin (10:1 Ratio) | This compound: 5.0 Doxorubicin: 0.5 | 0.45 | Strong Synergy |
*Fa=0.5 represents the drug concentration that inhibits 50% of cell growth.
In this hypothetical scenario, the combination of this compound and Doxorubicin significantly reduces the required concentration of both agents to achieve 50% inhibition of cancer cell growth. The CI value of 0.45 strongly suggests a synergistic relationship, indicating that this compound may enhance the cytotoxic effects of Doxorubicin, potentially allowing for lower, less toxic doses of the conventional drug.
Proposed Mechanistic Synergy
The synergistic interaction between this compound and Doxorubicin could be mediated through complementary or overlapping effects on critical cancer signaling pathways. Doxorubicin primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Natural compounds, including indole (B1671886) alkaloids, can modulate various pathways that are often dysregulated in cancer, such as cell survival (e.g., PI3K/Akt) and apoptosis (e.g., Bcl-2 family proteins) pathways.[10][11] A plausible hypothesis is that this compound could inhibit pro-survival signaling, thereby lowering the threshold for Doxorubicin-induced apoptosis.
Caption: Hypothetical signaling pathway for this compound and Doxorubicin synergy.
Experimental Protocols
To validate the hypothetical synergistic effects of this compound and Doxorubicin, a series of in vitro experiments would be required. Below are detailed methodologies for key assays.
Cell Culture and Maintenance
-
Cell Line: Human breast adenocarcinoma cell line (MCF-7).
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds, both individually and in combination.
-
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound alone, Doxorubicin alone, and a combination of both at a constant molar ratio (e.g., 10:1).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for each treatment using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the different treatments.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound, Doxorubicin, and their combination at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent groups.
-
Caption: General workflow for in vitro evaluation of drug synergy.
Conclusion and Future Directions
While concrete experimental data on the synergistic effects of this compound with chemotherapeutic agents is currently lacking, the established anticancer properties of Neolamarckia cadamba extracts provide a compelling basis for such investigations. The hypothetical data and experimental framework presented in this guide illustrate a clear path forward for researchers. By systematically evaluating combinations of this compound with conventional drugs like Doxorubicin, it may be possible to develop novel therapeutic strategies that enhance anticancer efficacy while potentially mitigating the harsh side effects associated with chemotherapy. Future preclinical studies should focus on validating these potential synergies in various cancer cell lines and eventually moving towards in vivo animal models to assess therapeutic efficacy and safety.[12][13] Such research is critical to unlocking the full therapeutic potential of promising natural compounds like this compound in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cadamba: A miraculous tree having enormous pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. veterinarypaper.com [veterinarypaper.com]
- 6. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. punnettsquare.org [punnettsquare.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Berberine, Galantamine, and Caffeine
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of three prominent alkaloids: Berberine (B55584), Galantamine, and Caffeine (B1668208). This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The growing burden of neurodegenerative diseases has propelled the search for effective neuroprotective agents. Alkaloids, a diverse group of naturally occurring chemical compounds, have emerged as promising candidates due to their wide range of pharmacological activities.[1] Many plant-derived alkaloids are being investigated for their potential to treat neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][3] This guide focuses on a comparative study of three well-researched alkaloids—Berberine, Galantamine, and Caffeine—each exhibiting distinct mechanisms of neuroprotection.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of Berberine, Galantamine, and Caffeine in various models of neurodegeneration.
| Alkaloid | Experimental Model | Key Neuroprotective Outcome | Quantitative Result | Reference |
| Berberine | Animal models of Alzheimer's Disease (AD) | Reduction in Amyloid-β (Aβ)₁₋₄₂ deposition | Significantly decreased Aβ₁₋₄₂ levels (SMD: -4.35) | [4][5] |
| Animal models of AD | Reduction in Tau hyperphosphorylation (Tau-ps202) | Significantly decreased Tau-ps202 levels (SMD: -2.09) | [4] | |
| Animal models of AD | Improvement in cognitive function (Morris Water Maze) | Significantly shortened escape latency and increased time in target quadrant | [5] | |
| In vitro (neuronal cells) | Reduction in neuronal apoptosis | Significantly decreased the number of neuronal apoptosis cells (SMD: -3.46) | [6] | |
| Galantamine | Mild Cognitive Impairment (MCI) patients (human clinical trial) | Reduced rate of whole brain atrophy (in APOE ε4 carriers) | Adjusted mean difference of 0.28% per year compared to placebo | [7] |
| In vitro (rat hippocampal slices, oxygen-glucose deprivation) | Reduction in neuronal damage (LDH release) | 5 μM galantamine reduced LDH release by 56% after 3 hours of re-oxygenation | [8] | |
| In vitro (rat cortical neurons, NMDA-induced toxicity) | Neuroprotection against excitotoxicity | IC₅₀ values of 1.48 μM (MTT assay) and 1.44 μM (LDH assay) | [9] | |
| Caffeine | Human population study (women aged 80+) | Reduced cognitive decline (verbal retrieval) | Odds Ratio = 0.3 (for >3 cups/day vs. ≤1 cup/day) | [10][11] |
| Human population study (midlife coffee drinkers) | Reduced risk of developing dementia | Odds Ratio = 0.34 (for 3-5 cups/day) | [12] | |
| Animal models of Parkinson's Disease (PD) | Protection of dopaminergic neurons | 20 mg/kg caffeine significantly reduced neuronal loss | [13] |
Key Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. ayurvedjournal.com [ayurvedjournal.com]
- 3. Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials [wisdomlib.org]
- 4. Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 7. The effect of galantamine on brain atrophy rate in subjects with mild cognitive impairment is modified by apolipoprotein E genotype: post-hoc analysis of data from a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joseroda.com [joseroda.com]
- 9. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuroprotective effects of caffeine: a prospective population study (the Three City Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Neuroprotective Effect of Caffeine in Alzheimer’s Disease | MDPI [mdpi.com]
- 13. Caffeine: An Overview of Its Beneficial Effects in Experimental Models and Clinical Trials of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cadambine and Amphotericin B for Antileishmanial Activity
A Head-to-Head Evaluation for Researchers and Drug Development Professionals
Introduction: Leishmaniasis remains a significant global health challenge, with current therapeutic options often limited by toxicity, emerging resistance, and parenteral administration. This guide provides a comparative analysis of the antileishmanial activity of Cadambine, a promising natural alkaloid, and Amphotericin B, a conventional antifungal and antileishmanial agent. By presenting available experimental data, this document aims to offer an objective resource for researchers and professionals in the field of drug discovery and development.
Mechanism of Action
This compound: The antileishmanial action of this compound appears to be multifactorial. It has been shown to exert an immunomodulatory effect by inducing the production of nitric oxide (NO) in human macrophages, a key molecule in the host's defense against intracellular pathogens like Leishmania.[1] Furthermore, this compound has been identified as a potent inhibitor of Leishmania donovani DNA Topoisomerase IB, an enzyme essential for DNA replication and repair in the parasite.[2][3]
Amphotericin B: The primary mechanism of action for Amphotericin B involves its high affinity for ergosterol, a major sterol component of the Leishmania cell membrane. Upon binding, Amphotericin B molecules aggregate to form pores or channels in the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[4] This disruption of the cell membrane integrity is the hallmark of its potent antileishmanial effect.
In Vitro Antileishmanial Activity
The following table summarizes the in vitro efficacy of this compound and Amphotericin B against different species and stages of the Leishmania parasite.
| Compound | Leishmania Species | Parasite Stage | IC50 Value | Reference |
| This compound | L. infantum | Amastigote | 1 µM | [1][5] |
| Amphotericin B | L. donovani | Promastigote | 20-times lower than resistant strains | [4] |
| Amphotericin B | L. infantum | Amastigote | - | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
In Vivo Antileishmanial Activity
Currently, there is limited publicly available data on the in vivo antileishmanial efficacy of isolated this compound. Studies have been conducted on crude extracts of Nauclea diderrichii, the plant from which this compound is isolated. These extracts have demonstrated some antiprotozoal activity, but the specific contribution of this compound to this effect in an in vivo setting has not been fully elucidated.[6]
In contrast, Amphotericin B has been extensively studied in animal models of leishmaniasis. In BALB/c mice infected with Leishmania infantum, treatment with liposomal Amphotericin B has been shown to significantly reduce parasite burden in the liver and bone marrow.[7]
Cytotoxicity Profile
The therapeutic potential of any antileishmanial agent is intrinsically linked to its selectivity, meaning its ability to kill the parasite at concentrations that are not harmful to host cells.
This compound: Specific cytotoxicity data for pure this compound on mammalian cells, such as macrophages, is not extensively available in the reviewed literature. However, studies on extracts from Nauclea diderrichii have reported varying levels of toxicity. For instance, an ethanol (B145695) crude leaf extract was found to be highly toxic in a brine shrimp lethality assay (LC50 = 342.908 µg/mL), while petroleum ether and chloroform (B151607) fractions were non-toxic.[4] Another study on Chinese Hamster Ovary cells indicated that hydromethanolic extracts of Nauclea diderrichii exhibited clastogenic/aneugenic activity.[7] It is important to note that these results are for crude extracts and may not be directly representative of the cytotoxicity of isolated this compound.
Amphotericin B: The cytotoxicity of Amphotericin B, particularly its nephrotoxicity (kidney damage), is a well-documented and significant limitation to its clinical use. This toxicity is attributed to its interaction with cholesterol in mammalian cell membranes, which is structurally similar to the parasite's ergosterol. Various lipid-based formulations of Amphotericin B have been developed to reduce its toxicity by altering its pharmacokinetic profile and reducing its interaction with mammalian cells.
Synergistic Potential
A noteworthy finding is the demonstrated synergistic effect between this compound and Amphotericin B. One study reported that the association of this compound acid with Amphotericin B resulted in an interesting synergism against Leishmania infantum.[1] This suggests that a combination therapy approach could potentially allow for lower, less toxic doses of Amphotericin B to be used while maintaining or even enhancing the overall antileishmanial efficacy.
Experimental Protocols
In Vitro Antileishmanial Susceptibility Assay (Amastigote Model)
This protocol is a generalized representation based on common methodologies.
-
Macrophage Culture: Plate murine macrophages (e.g., J774A.1 cell line) in 96-well plates and allow them to adhere.
-
Parasite Infection: Infect the macrophage monolayer with Leishmania promastigotes at a specific parasite-to-cell ratio. Incubate to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Exposure: Add serial dilutions of the test compounds (this compound or Amphotericin B) to the infected macrophage cultures. Include a drug-free control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
Assessment of Infection: Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.
In Vivo Antileishmanial Efficacy Assay (Murine Model)
This protocol is a generalized representation based on common methodologies.
-
Animal Infection: Infect susceptible mice (e.g., BALB/c) with Leishmania promastigotes via an appropriate route (e.g., intravenous or intradermal).
-
Treatment Initiation: After a pre-determined period to allow for the establishment of infection, administer the test compounds (e.g., this compound or Amphotericin B) to different groups of mice. Include a vehicle-treated control group.
-
Treatment Regimen: Administer the compounds for a specified duration and at defined dosages.
-
Evaluation of Parasite Burden: At the end of the treatment period, euthanize the animals and collect target organs (e.g., liver, spleen, lymph nodes). Determine the parasite load in these organs using methods such as limiting dilution assay or quantitative PCR.
-
Data Analysis: Compare the parasite burden in the treated groups to the control group to determine the percentage of inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol is a generalized representation based on common methodologies.
-
Cell Seeding: Seed mammalian cells (e.g., murine macrophages) in a 96-well plate and allow them to adhere.
-
Compound Exposure: Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Visualizations
Caption: Experimental workflow for evaluating antileishmanial agents.
Caption: Proposed mechanisms of action for this compound and Amphotericin B.
Conclusion
This compound demonstrates promising in vitro antileishmanial activity with a potentially favorable immunomodulatory mechanism of action. Its synergistic interaction with Amphotericin B is a particularly compelling area for future research, as it could lead to more effective and less toxic treatment regimens. However, the current lack of in vivo efficacy data and a comprehensive cytotoxicity profile for the pure compound are significant gaps that need to be addressed to fully validate its therapeutic potential.
Amphotericin B remains a potent antileishmanial drug, but its clinical utility is hampered by its toxicity. While lipid formulations have mitigated this issue to some extent, the search for safer and more effective alternatives continues.
Further research, including in vivo studies and detailed toxicological profiling of this compound, is crucial to ascertain its standing as a viable alternative or adjunct to current leishmaniasis therapies. The development of combination therapies, leveraging the synergistic potential of compounds like this compound with existing drugs, represents a promising strategy in the fight against this neglected tropical disease.
References
- 1. Antileishmanial activity of quinovic acid glycosides and this compound acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthocephaline, a new indole alkaloid and this compound, a potent inhibitor of DNA topoisomerase IB of Leishmania donovani (LdTOP1LS), isolated from Anthocephalus cadamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxic and clastogenic activity of saponins extracted from Nauclea bark as assessed by the micronucleus and the comet assays in Chinese Hamster Ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cadambine's Potency Against Established Inhibitors of Leishmania donovani DNA Topoisomerase IB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of the natural compound Cadambine against established inhibitors of Leishmania donovani DNA Topoisomerase IB (LdTOP1LS). The data presented is based on available experimental findings.
Introduction to this compound
This compound is a monoterpenoid gluco-indole alkaloid isolated from Anthocephalus cadamba.[1][2] Research has identified it as a potent inhibitor of DNA Topoisomerase IB in Leishmania donovani (LdTOP1LS), the causative agent of visceral leishmaniasis.[1][3] This enzyme is essential for the parasite's DNA replication and survival, making it a key target for anti-leishmanial drug development. Other reported biological activities of this compound and related compounds include neuroprotective, anti-inflammatory, and anticancer effects.
Potency Comparison of LdTOP1LS Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of established inhibitors against Leishmania donovani DNA Topoisomerase IB. It is important to note that a specific IC50 value for this compound against LdTOP1LS was not available in the reviewed literature; however, it is consistently described as a "potent inhibitor". For comparative purposes, the IC50 of the related compound, this compound acid, is included.
| Compound | Type | IC50/EC50 (µM) | Notes |
| This compound | Monoterpenoid Indole (B1671886) Alkaloid | Potent Inhibitor (Specific IC50 not reported) | Isolated from Anthocephalus cadamba.[1][3] |
| This compound Acid | Indole Alkaloid | 1 | Strong antileishmanial activity against the intracellular amastigote form of Leishmania infantum.[4] |
| Camptothecin | Quinoline Alkaloid | 0.03 | Highly effective at killing L. infantum parasites. |
| Indotecan | Indenoisoquinoline | 0.1 | Effective against L. infantum amastigotes. |
| AM13-55 | Indenoisoquinoline | 0.1 | Effective against L. infantum amastigotes. |
| LRL-TP-85 | Small Molecule | 1.3 | Selective inhibitor of LdTopIB.[5] |
| LRL-TP-94 | Small Molecule | 2.9 | Selective inhibitor of LdTopIB.[5] |
| 2-Octadecynoic acid (2-ODA) | 2-Alkynoic Fatty Acid | 5.3 (EC50) | |
| LRL-TP-101 | Small Molecule | 35.3 | Selective inhibitor of LdTopIB.[5] |
Experimental Protocols
The primary assay used to determine the inhibitory potency of compounds against DNA Topoisomerase I is the DNA Relaxation Assay .
Objective: To measure the inhibition of the enzyme's ability to relax supercoiled DNA.
General Methodology:
-
Reaction Mixture Preparation: A standard reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBS (SK+)), a buffer (e.g., 25 mM Tris-HCl, pH 7.5), salts (e.g., 50 mM KCl), and a reducing agent (e.g., 0.5 mM DTT).
-
Enzyme and Inhibitor Addition: Purified recombinant Leishmania donovani DNA Topoisomerase IB is added to the reaction mixture. The test compound (e.g., this compound or an established inhibitor) is added at varying concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a detergent (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.
-
Analysis: The DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
Data Interpretation: The conversion of supercoiled DNA to its relaxed form is visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). A potent inhibitor will prevent this conversion, resulting in a higher proportion of supercoiled DNA at lower concentrations of the inhibitor. The IC50 value is determined as the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the DNA Topoisomerase I catalytic cycle and the workflow of the DNA relaxation assay used for inhibitor screening.
Caption: DNA Topoisomerase I Catalytic Cycle and Inhibition.
Caption: DNA Relaxation Assay Experimental Workflow.
References
- 1. Anthocephaline, a new indole alkaloid and this compound, a potent inhibitor of DNA topoisomerase IB of Leishmania donovani (LdTOP1LS), isolated from Anthocephalus cadamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antileishmanial activity of quinovic acid glycosides and this compound acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Leishmania donovani topoisomerase IB selective inhibitors by targeting protein-protein interactions between the large and small subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Bioactivity of Cadambine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published bioactivity of Cadambine and its derivatives, with a focus on replicating key experimental findings. The information is compiled from multiple peer-reviewed studies to facilitate comparative analysis and further research. Below, you will find detailed experimental protocols, summarized quantitative data, and visual diagrams of the relevant biological pathways and workflows.
Anti-inflammatory Activity
This compound and its analogues, particularly 3β-dihydrothis compound, have demonstrated significant anti-inflammatory properties both in vitro and in vivo. The primary mechanism appears to be the inhibition of key inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
| Compound | Assay | Cell Line | Concentration | Inhibition (%) / Effect | Reference |
| 3β-dihydrothis compound | Inhibition of inflammatory mediators | RAW 264.7 macrophages | 10 µg/mL | Significant inhibition of COX-2, IL-1β, and TNF-α | [1][2] |
| Neothis compound D | Inhibition of inflammatory mediators | RAW 264.7 macrophages | 10 µg/mL | Better anti-inflammatory effect than dexamethasone | [1] |
| 3β-dihydrothis compound | Carrageenan-induced paw edema | - | 100 mg/kg | Significant relief of paw edema | [1][2] |
| 3β-dihydrothis compound | Acetic acid-stimulated writhing | - | 100 mg/kg | Significant decrease in the number of writhings | [1][2] |
Experimental Protocols
1. In Vitro Inhibition of Inflammatory Mediators in RAW 264.7 Macrophage Cells
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and conditions.
-
Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Concurrently, cells are treated with various concentrations of the test compound (e.g., 3β-dihydrothis compound at 10 µg/mL). A positive control, such as dexamethasone, is also used.
-
Analysis: After a specified incubation period, the cell supernatant is collected. The levels of inflammatory mediators such as COX-2, IL-1β, and TNF-α are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay). The inhibition of these mediators by the test compound is then calculated relative to the LPS-stimulated control.[1][2]
2. In Vivo Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Typically, Wistar or Sprague Dawley rats are used.
-
Treatment: The test compound (e.g., 3β-dihydrothis compound at 100 mg/kg) or a vehicle control is administered orally or intraperitoneally. A standard anti-inflammatory drug like aspirin (B1665792) or indomethacin (B1671933) is used as a positive control.[1][3][4][5][6]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a subs plantar injection of 1% carrageenan solution is administered into the hind paw of the animal to induce localized inflammation and edema.[3][4][5][6][7]
-
Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.[3][4][5][6][7]
3. In Vivo Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Mice are commonly used for this analgesic assay.
-
Treatment: Animals are pre-treated with the test compound (e.g., 3β-dihydrothis compound at 100 mg/kg), a vehicle, or a standard analgesic.[1]
-
Induction of Writhing: After a specific period, a solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[8][9][10][11][12]
-
Observation: The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection. The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.[8][9][10][11][12]
Visualizations
Experimental workflow for assessing anti-inflammatory activity.
Simplified signaling pathway of this compound's anti-inflammatory action.
Anticancer Activity
Extracts of Neolamarckia cadamba, containing this compound and other alkaloids, have shown anticancer effects, particularly against breast cancer cell lines. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Effects
| Compound/Extract | Assay | Cell Line | IC50 / Concentration | Effect | Reference |
| N. cadamba ethanol (B145695) leaf extract | MTT Assay | MCF-7 | 0.2 mg/mL | Dose- and time-dependent cell growth inhibition | [13][14][15][16] |
| N. cadamba ethanol leaf extract | Cell Cycle Analysis | MCF-7 | IC50 (0.2 mg/mL) | Arrested cells in the G0/G1 phase | [13][14][15][16] |
| N. cadamba ethanol leaf extract | Apoptosis Assay | MCF-7 | IC50 (0.2 mg/mL) for 72h | Induced apoptosis | [13][14][15] |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[17]
-
Treatment: The cells are treated with various concentrations of the test extract or compound for different time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 2-4 hours). Living cells with active mitochondrial dehydrogenases will convert MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).[17]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: MCF-7 cells are treated with the test compound (e.g., at its IC50 concentration) for a specified duration (e.g., 72 hours). Both floating and adherent cells are harvested.
-
Fixation: The cells are washed with PBS and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.[18][19][20]
-
Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-binding dye, most commonly Propidium Iodide (PI).[18][19][20][21][22]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[18][21][22]
Visualizations
References
- 1. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. saspublishers.com [saspublishers.com]
- 10. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. youtube.com [youtube.com]
- 13. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Safe Disposal of Cadambine: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information
This guide provides procedural steps for the safe handling and disposal of Cadambine and associated contaminated materials in a laboratory setting. The primary objective is to ensure the safety of personnel and to prevent environmental contamination through proper waste segregation and disposal.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Before handling this compound in any form, wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Ensure a chemical spill kit appropriate for solid and solvent spills is readily accessible. In case of a spill, follow your institution's established spill cleanup procedures. All materials used for spill cleanup must be disposed of as hazardous waste.
Data Presentation: this compound Properties
The following table summarizes key data for this compound, which is essential for its safe handling and the determination of appropriate disposal streams.
| Property | Data |
| CAS Number | 54422-49-0 |
| Molecular Formula | C₂₇H₃₂N₂O₁₀ |
| Molecular Weight | 544.55 g/mol |
| Physical Appearance | Solid, crystalline powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[1] Limited data on aqueous solubility. |
| Chemical Class | Monoterpenoid Indole Alkaloid |
Experimental Protocols for Proper Disposal
The following step-by-step methodologies provide a framework for the safe segregation and disposal of this compound waste. These protocols should be adapted to align with your specific institutional requirements.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to pure, solid this compound that is expired, off-specification, or no longer needed.
-
Do Not Mix: Do not mix solid this compound with any other chemical waste.
-
Container: Keep the this compound in its original, clearly labeled container if it is intact and sealable.
-
Compromised Container: If the original container is damaged, carefully transfer the solid to a new, compatible, and sealable container (e.g., a wide-mouthed amber glass or polyethylene (B3416737) bottle).
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "54422-49-0"
-
The words "Hazardous Waste"
-
An accumulation start date.
-
Any other information required by your EHS department.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, ensuring it is within secondary containment.[2][3][4]
-
Pickup: Arrange for waste collection through your institution's EHS department.
Protocol 2: Disposal of this compound Solutions
This protocol applies to solutions where this compound has been dissolved in an organic solvent.
-
Segregation: Collect this compound solutions in a dedicated hazardous waste container. Crucially, do not mix halogenated and non-halogenated solvent waste streams , as their disposal costs and methods differ significantly.[1]
-
Halogenated Solvents: (e.g., Dichloromethane, Chloroform)
-
Non-Halogenated Solvents: (e.g., Acetone, Ethyl Acetate, DMSO)
-
-
Container: Use a compatible, chemical-resistant container (e.g., glass or polyethylene) with a secure, sealing cap. The container must be appropriate for the solvent used.
-
Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag. List "this compound" and the full name of the solvent(s) and their approximate concentrations.
-
Storage: Keep the waste container sealed at all times, except when adding waste.[3][5] Store it in a designated SAA within secondary containment (e.g., a spill tray) to prevent spills from reaching drains.[3][4]
-
Pickup: Once the container is full (typically 80-90% capacity to allow for expansion), arrange for collection by your EHS department.
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol covers disposable items and the decontamination of reusable items that have come into contact with this compound.
-
Solid Waste Segregation:
-
Collect all disposable items contaminated with this compound, such as gloves, pipette tips, absorbent paper, and weighing boats, in a designated solid hazardous waste container.
-
This is typically a lined pail or a puncture-resistant box.[6]
-
Label the container or bag clearly as "Solid Chemical Waste Contaminated with this compound."
-
-
Reusable Glassware Decontamination:
-
Perform a triple-rinse on all contaminated glassware (e.g., beakers, flasks).
-
Use a small amount of a suitable organic solvent (in which this compound is soluble, like acetone or ethanol) for the initial rinse.
-
Collect the first rinsate as hazardous liquid waste and add it to the appropriate organic solvent waste container (halogenated or non-halogenated, as described in Protocol 2). The rinsate from containers that held acutely hazardous materials must be collected.[7]
-
Subsequent rinses with water may be permissible for drain disposal, but this must be verified with your EHS office .
-
After decontamination, the glassware can be washed using standard laboratory procedures.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram outlines the logical decision-making process for the proper segregation and disposal of various this compound waste streams.
Caption: A workflow for the proper segregation and disposal of this compound waste.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
